molecular formula C13H9N3O6 B173961 4-Nitrothalidomide CAS No. 19171-18-7

4-Nitrothalidomide

Cat. No.: B173961
CAS No.: 19171-18-7
M. Wt: 303.23 g/mol
InChI Key: KVRCAGKHAZRSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrothalidomide is a useful research compound. Its molecular formula is C13H9N3O6 and its molecular weight is 303.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRCAGKHAZRSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940816
Record name 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19171-18-7
Record name 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19171-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitrothalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019171187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindol-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-NITROTHALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH13HKS17A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4-Nitrothalidomide from 3-Nitrophthalic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrothalidomide, a key intermediate in the development of next-generation immunomodulatory drugs. The synthesis begins with the reaction of 3-nitrophthalic anhydride with L-glutamine. This document outlines the detailed experimental protocols, quantitative data, and relevant biological pathways associated with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione[1][2][3]
Synonyms 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione, this compound[1][2]
CAS Number 19171-18-7
Molecular Formula C₁₃H₉N₃O₆
Molecular Weight 303.23 g/mol
Melting Point >200 °C
Boiling Point 603.4 °C at 760 mmHg
Physical Form Solid

Experimental Protocols

The synthesis of this compound from 3-nitrophthalic anhydride can be achieved through a one-step condensation reaction. The following protocol is a representative method.

Protocol 1: Direct Condensation of 3-Nitrophthalic Anhydride and L-Glutamine

This procedure involves the direct reaction of 3-nitrophthalic anhydride with L-glutamine at elevated temperatures.

Materials:

  • 3-Nitrophthalic anhydride

  • L-Glutamine

  • 1,4-Dioxane

  • Acetone

Procedure:

  • Reactant Preparation: In a round-bottom flask, thoroughly mix 3-nitrophthalic anhydride (1 molar equivalent) and L-glutamine (1 molar equivalent).

  • Reaction: Heat the mixture to 140°C with stirring. The reactants will melt and react. During the initial 30 minutes of the reaction, any sublimed 3-nitrophthalic anhydride should be carefully returned to the reaction mixture.

  • Vacuum Application: After the initial 30 minutes, apply a vacuum to the system and continue heating at approximately 140°C for 4 hours to drive the reaction to completion by removing the water formed.

  • Work-up: A yellow solid, the crude this compound, is obtained upon completion.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot 1,4-dioxane with stirring.

    • Distill the 1,4-dioxane under reduced pressure.

    • To the resulting residue, add acetone and stir to induce precipitation of the purified product.

    • Filter the precipitate and wash it multiple times with cold acetone to remove any remaining impurities.

    • Dry the final product under vacuum.

Chemical Synthesis Workflow

The synthesis of this compound from 3-nitrophthalic anhydride is a straightforward condensation reaction. The workflow can be visualized as follows:

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Nitrophthalic_Anhydride 3-Nitrophthalic Anhydride Reaction_Vessel Reaction at 140°C (with initial sublimation return and subsequent vacuum) 3-Nitrophthalic_Anhydride->Reaction_Vessel L-Glutamine L-Glutamine L-Glutamine->Reaction_Vessel Crude_Product Crude this compound (Yellow Solid) Reaction_Vessel->Crude_Product 4 hours Dissolution Dissolution in hot 1,4-Dioxane Crude_Product->Dissolution Distillation Distillation of Dioxane Dissolution->Distillation Precipitation Precipitation with Acetone Distillation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Final_Product Pure this compound Filtration->Final_Product Mechanism_of_Action Mechanism of Action of this compound This compound This compound CRBN Cereblon (CRBN) (Substrate Receptor) This compound->CRBN Binds to CRL4_Complex CRL4 E3 Ubiquitin Ligase Complex CRBN->CRL4_Complex Part of Ubiquitination Ubiquitination CRL4_Complex->Ubiquitination Mediates Neosubstrate Neosubstrate Proteins (e.g., Ikaros, Aiolos) Neosubstrate->Ubiquitination Targeted for Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Degradation of Neosubstrates Proteasome->Degradation Causes Downstream_Effects Downstream Biological Effects (e.g., Immunomodulation, Anti-angiogenesis) Degradation->Downstream_Effects Results in

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of 4-Nitrothalidomide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrothalidomide is a synthetic derivative of thalidomide, a compound with a complex history that has been repurposed as a potent immunomodulatory and anti-cancer agent.[1] As a key intermediate in the synthesis of the more potent immunomodulatory drug (IMiD) pomalidomide, this compound is of significant interest.[2][3] Like other thalidomide analogs, its biological activities are primarily mediated through its function as a "molecular glue."[4] The core mechanism involves binding to the Cereblon (CRBN) protein, a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[2] This interaction redirects the E3 ligase machinery to induce the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates." This targeted protein degradation leads to the compound's downstream anti-inflammatory, anti-angiogenic, and anti-proliferative effects.

This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, based on its well-studied parent compounds. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the key molecular pathways and workflows.

Core Mechanism of Action: CRBN-Mediated Protein Degradation

The primary mechanism of action for this compound is the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex. This process can be broken down into three main steps:

  • Binding to Cereblon (CRBN): this compound is presumed to bind to a specific pocket within the thalidomide-binding domain (TBD) of the CRBN protein. This binding event is crucial and often stereospecific for thalidomide analogs.

  • Neosubstrate Recruitment: The binding of this compound to CRBN alters the surface of the E3 ligase complex. This creates a novel interface that facilitates the recruitment of neosubstrates—proteins that are not normally targeted by the CRL4^CRBN^ complex.

  • Ubiquitination and Proteasomal Degradation: Once a neosubstrate is recruited, it is polyubiquitinated by the E3 ligase complex. This ubiquitination marks the protein for recognition and degradation by the 26S proteasome, effectively eliminating it from the cell.

Core_Mechanism_of_Action cluster_CRL4 CRL4-CRBN E3 Ligase Complex cluster_Degradation Proteasomal Degradation CRBN Cereblon (CRBN) Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) CRBN->Neosubstrate Recruits CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Proteasome 26S Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades Compound This compound Compound->CRBN Binds Neosubstrate->Proteasome Targets

Core mechanism of this compound as a molecular glue.

Key Neosubstrates and Downstream Biological Effects

The specific downstream effects of this compound are determined by the neosubstrates it targets for degradation.

  • Degradation of Ikaros (IKZF1) and Aiolos (IKZF3): These lymphoid transcription factors are primary targets of immunomodulatory drugs. Their degradation is central to the anti-neoplastic and immunomodulatory effects observed in the treatment of multiple myeloma.

  • Degradation of SALL4: The degradation of Sal-like protein 4 (SALL4), a developmental transcription factor, is directly linked to the teratogenic effects associated with thalidomide.

  • Anti-inflammatory Activity: this compound is expected to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This effect is partly mediated by enhancing the degradation of TNF-α mRNA. It may also involve the suppression of the NF-κB signaling pathway.

  • Anti-angiogenic Properties: Racemic this compound has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), suggesting anti-angiogenic activity. This is a characteristic feature of thalidomide analogs, which are known to inhibit processes like the formation of new blood vessels, potentially through the inhibition of Vascular Endothelial Growth Factor (VEGF).

Downstream_Effects cluster_Neosubstrates Neosubstrate Degradation cluster_Effects Downstream Biological Effects Compound This compound CRBN Binds to CRBN (CRL4-CRBN Complex) Compound->CRBN IKZF IKZF1 / IKZF3 Degradation CRBN->IKZF SALL4 SALL4 Degradation CRBN->SALL4 AntiInflammatory Anti-inflammatory Effects (TNF-α Inhibition) CRBN->AntiInflammatory AntiAngiogenic Anti-angiogenic Effects (VEGF Inhibition) CRBN->AntiAngiogenic Immunomodulation Immunomodulation & Anti-Myeloma Activity IKZF->Immunomodulation Leads to Teratogenicity Teratogenicity SALL4->Teratogenicity Leads to

Signaling pathways from CRBN binding to downstream effects.

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. The tables below provide comparative data for related thalidomide analogs to serve as a benchmark.

Table 1: Comparative Binding Affinities to Cereblon (CRBN) Note: Lower values indicate higher binding affinity. Data for (+)-4-Nitrothalidomide is for an analog with a nitro group at the 4-position of the phthaloyl ring.

CompoundBinding Affinity (µM)Assay Type
(+)-4-Nitrothalidomide (analog)>40 (Kᵢ)FRET
Thalidomide~2 (IC₅₀)Affinity Beads
Lenalidomide1.5 (IC₅₀)TR-FRET
Pomalidomide1.2 (IC₅₀)TR-FRET
CC-924800.03 (IC₅₀)FRET

Table 2: In Vitro Anti-inflammatory Activity of Thalidomide Analogs (TNF-α Inhibition) Note: This data provides context for the expected activity of this compound.

CompoundCell LineStimulationEffect
ThalidomideHuman Macrophages (U937)Titanium Particles34.4% inhibition at 2.5 µg/mL
ThalidomideColonic Lamina Propria Mononuclear CellsPokeweed MitogenDose-dependent decrease (IC₅₀ ~5-10 µg/mL)
ThalidomidePeripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Inhibition (Typical assay range: 0.1 - 50 µM)

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro mechanism of action of this compound.

Cereblon (CRBN) Competitive Binding Assay (TR-FRET)
  • Objective: To determine the binding affinity (IC₅₀ or Kᵢ) of this compound to the CRBN protein.

  • Principle: This assay uses Time-Resolved Förster Resonance Energy Transfer (TR-FRET) between a donor fluorophore on a CRBN-antibody and an acceptor fluorophore on a fluorescent tracer that binds CRBN. A test compound that competes with the tracer for CRBN binding will cause a decrease in the FRET signal.

  • Materials:

    • Recombinant human GST- or His-tagged CRBN protein.

    • Fluorescently labeled thalidomide probe (tracer, e.g., BODIPY-FL thalidomide).

    • Terbium-conjugated anti-GST or anti-His antibody (donor).

    • Test Compound: this compound.

    • Low-volume 384-well plates.

    • TR-FRET compatible plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in a suitable assay buffer.

    • In a 384-well plate, add the fluorescent tracer and the terbium-conjugated antibody.

    • Add the various concentrations of this compound to the wells.

    • Initiate the reaction by adding the recombinant CRBN protein.

    • Incubate the plate at room temperature (e.g., 1-2 hours) to reach binding equilibrium.

    • Read the plate on a TR-FRET reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor emission signals. Plot the FRET signal ratio against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

TR_FRET_Workflow start Start prep Prepare Serial Dilution of this compound start->prep dispense Dispense Compound, Tracer, and Antibody into 384-well plate prep->dispense add_crbn Add Recombinant CRBN Protein dispense->add_crbn incubate Incubate at RT (1-2 hours) add_crbn->incubate read Read Plate on TR-FRET Reader incubate->read analyze Calculate FRET Ratio & Determine IC50/Ki read->analyze end End analyze->end

Workflow for the CRBN Competitive Binding Assay (TR-FRET).
In Vitro TNF-α Inhibition Assay

  • Objective: To determine the IC₅₀ value of this compound for the inhibition of TNF-α production in stimulated immune cells.

  • Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to induce the production and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA in the presence and absence of the test compound.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs).

    • Lipopolysaccharide (LPS).

    • Test Compound: this compound.

    • 96-well cell culture plates.

    • Commercially available TNF-α ELISA kit.

  • Procedure:

    • Seed PBMCs in a 96-well plate (e.g., 2 x 10⁵ cells/well).

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate and collect the cell culture supernatants.

    • Measure the TNF-α concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the TNF-α concentration for each sample. Plot the percentage of TNF-α inhibition against the log concentration of this compound to determine the IC₅₀ value.

TNFa_Inhibition_Workflow start Start seed Seed PBMCs in 96-well Plate start->seed pretreat Pre-treat Cells with This compound (1 hr) seed->pretreat stimulate Stimulate with LPS (4-6 hrs) pretreat->stimulate centrifuge Centrifuge Plate & Collect Supernatants stimulate->centrifuge elisa Perform TNF-α ELISA centrifuge->elisa analyze Calculate TNF-α Conc. & Determine IC50 elisa->analyze end End analyze->end

Workflow for the In Vitro TNF-α Inhibition Assay.
Neosubstrate Degradation Assay (Western Blot)

  • Objective: To confirm that this compound induces the degradation of specific neosubstrates (e.g., IKZF1, SALL4) in a CRBN-dependent manner.

  • Principle: A suitable cell line is treated with the test compound, and the total cellular protein is extracted. The level of the target neosubstrate protein is then quantified by Western Blot analysis. A decrease in the protein level indicates compound-induced degradation.

  • Materials:

    • Human cell line expressing CRBN and the neosubstrate of interest (e.g., HEK293T, Kelly cells).

    • Test Compound: this compound.

    • Cell lysis buffer and protease inhibitors.

    • Primary antibodies against the neosubstrate (e.g., anti-SALL4) and a loading control (e.g., anti-Actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and Western blot imaging system.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat cells with varying concentrations of this compound for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control.

    • Lyse the cells and determine the total protein concentration of each sample.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody for the neosubstrate, followed by the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the image.

    • Strip and re-probe the membrane with a loading control antibody.

  • Data Analysis: Perform densitometry on the Western blot bands. Normalize the neosubstrate band intensity to the loading control. A dose- and time-dependent decrease in the normalized signal indicates protein degradation.

Western_Blot_Workflow start Start seed Seed Cells & Allow Adherence start->seed treat Treat with This compound seed->treat lyse Lyse Cells & Quantify Protein treat->lyse sds_page SDS-PAGE & Membrane Transfer lyse->sds_page probe Block & Incubate with Primary/Secondary Antibodies sds_page->probe detect Add Substrate & Image Blot probe->detect analyze Perform Densitometry & Normalize Data detect->analyze end End analyze->end

Workflow for the Neosubstrate Degradation Assay.

Conclusion

This compound is expected to exert its biological effects in vitro primarily through its role as a molecular glue, binding to CRBN and inducing the proteasomal degradation of specific neosubstrate proteins. This core mechanism is responsible for its anticipated anti-inflammatory, anti-angiogenic, and anti-proliferative activities. While the precise neosubstrate profile and quantitative potency of this compound require further direct experimental characterization, the well-established mechanism of action for the IMiD class of compounds provides a robust framework for understanding its potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate the specific properties of this compound.

References

Biological activity of 4-Nitrothalidomide as a thalidomide analogue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 4-Nitrothalidomide as a Thalidomide Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of this compound, a key analogue of thalidomide. It delves into its mechanism of action, anti-inflammatory, anti-angiogenic, and immunomodulatory properties. This document synthesizes available data, details relevant experimental protocols, and provides visualizations of core concepts to facilitate further research and development.

Introduction

Thalidomide, initially introduced as a sedative, was later discovered to possess potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties, leading to its repurposing for treating conditions like multiple myeloma.[1][2] This has spurred the development of thalidomide analogues, known as immunomodulatory drugs (IMiDs), with improved efficacy and safety profiles.[2] this compound is a derivative distinguished by a nitro group on the phthaloyl ring.[2] While it is a compound of interest for its own biological activities, it also serves as a crucial intermediate in the synthesis of more potent IMiDs like pomalidomide.[2]

Early research has indicated that this compound exhibits anti-angiogenic potential by inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). Like its parent compound, this compound is a chiral molecule, and its biological effects are presumed to be mediated through interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, the primary target of thalidomide and its analogues.

Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action for this compound is believed to be consistent with that of other IMiDs. These molecules function as "molecular glues" that modulate the CRL4-CRBN E3 ubiquitin ligase complex.

Binding to Cereblon (CRBN): this compound is presumed to bind to a specific pocket within the thalidomide-binding domain of the Cereblon (CRBN) protein. CRBN is the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding event is crucial and stereospecific.

Neosubstrate Recruitment and Degradation: Upon binding of this compound to CRBN, the surface of the E3 ligase complex is altered, creating a new interface for the recruitment of "neosubstrates" – proteins not normally targeted by this complex. This leads to their polyubiquitination and subsequent degradation by the 26S proteasome. Key neosubstrates for IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the immunomodulatory and anti-cancer effects of these drugs. Another critical neosubstrate identified for the teratogenic effects of thalidomide is the transcription factor SALL4.

Mechanism of Action of this compound cluster_0 Cellular Environment This compound This compound CRBN CRBN This compound->CRBN Binds to CRL4 CUL4-DDB1-RBX1 CRBN->CRL4 Part of Complex Neosubstrate Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Neosubstrate Recruits (as molecular glue) Ubiquitin Ubiquitin CRL4->Ubiquitin Adds to Neosubstrate Proteasome Proteasome Neosubstrate->Proteasome Degraded by Ubiquitin->Proteasome Targets for Degradation Downstream Effects Immunomodulation Anti-angiogenesis Anti-proliferative Effects Proteasome->Downstream Effects Leads to

Caption: Signaling pathway of this compound via Cereblon-mediated ubiquitination and proteasomal degradation of neosubstrates.

Biological Activities

Based on the known activities of thalidomide and its analogues, this compound is expected to exhibit a range of biological effects.

Anti-Inflammatory Activity

Thalidomide is a known inhibitor of tumor necrosis factor-alpha (TNF-α) production from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). This effect is partly mediated by enhancing the degradation of TNF-α mRNA. It is plausible that this compound also possesses TNF-α inhibitory properties.

Anti-Angiogenic Activity

Thalidomide and its analogues have demonstrated anti-angiogenic effects, which contribute to their anti-tumor activity. These effects are thought to be mediated through various mechanisms, including the inhibition of vascular endothelial growth factor (VEGF). The primary reported biological activity of racemic this compound is the inhibition of HUVEC proliferation, suggesting potential anti-angiogenic effects.

Immunomodulatory Effects

The degradation of the neosubstrates Ikaros and Aiolos by the CRL4-CRBN complex upon binding of an IMiD triggers a cascade of downstream signaling events that result in immunomodulatory effects. These effects include T-cell co-stimulation.

Quantitative Data

Direct quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data and provide a comparison with other well-characterized Cereblon ligands.

Table 1: Cereblon Binding Affinity of this compound Analogue and Related Compounds

CompoundBinding AffinityAssay Type
(+)-4-Nitrothalidomide (analog)>40 µM (Ki)FRET
Thalidomide~2 µM (IC50)Affinity Beads
Lenalidomide1.5 µM (IC50)TR-FRET
Pomalidomide1.2 µM (IC50)TR-FRET
CC-924800.03 µM (IC50)FRET

Note: The value for (+)-4-Nitrothalidomide is for an analog with a nitro group at the 4-position of the phthaloyl ring. Direct binding data for the specific (+)-enantiomer of this compound was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of the biological effects of this compound.

Synthesis of Racemic this compound

This protocol describes the condensation of 4-nitrophthalic anhydride with L-glutamine.

  • Reactant Preparation: Homogeneously mix 4-nitrophthalic anhydride (1 molar equivalent) and L-glutamine (1 molar equivalent) in a round-bottom flask.

  • Reaction: Heat the mixture to 140-170 °C with stirring. The reactants will melt and react. For the first 30 minutes, any sublimed phthalic anhydride should be returned to the reaction mixture.

  • Vacuum Application: After an initial reaction period (e.g., 30 minutes), apply a vacuum to remove the water formed during the reaction. Continue heating under vacuum for several hours (e.g., 4 hours) to drive the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature to obtain a solid crude product.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography. For recrystallization, dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., 1,4-dioxane and acetone) and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration and dry under vacuum.

Chiral Resolution of this compound

Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for separating the enantiomers.

  • Column Preparation: Use a chiral stationary phase column suitable for separating enantiomers of N-phthaloyl-glutamine derivatives.

  • Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase, with the exact ratio optimized for the best resolution.

  • Separation: Dissolve the racemic this compound in the mobile phase and inject it into the chiral HPLC system.

  • Detection and Collection: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to the eluting peaks separately.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure enantiomers.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay measures the binding affinity of a compound to Cereblon.

  • Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore. A tagged Cereblon protein is labeled with a donor-conjugated antibody, and a fluorescently labeled thalidomide analog (tracer) binds to Cereblon, bringing the acceptor fluorophore in close proximity to the donor, generating a FRET signal. An unlabeled test compound competes with the tracer, leading to a decrease in the FRET signal.

  • Assay Plate Setup: Serially dilute the test compound, (+)-4-Nitrothalidomide, in an appropriate buffer in a low-volume 384-well plate.

  • Reaction: Add the CRBN protein, fluorescent tracer, and Tb-conjugated antibody to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader and calculate the ratio of the acceptor and donor emission signals.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α from stimulated immune cells.

  • Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) in a suitable medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

  • Incubation: Incubate the cells for an appropriate period (e.g., 4-18 hours).

  • TNF-α Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound and determine the IC50 value.

Anti-Angiogenesis Assay (HUVEC Proliferation)

This assay assesses the anti-proliferative effect of a compound on endothelial cells.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for a period of 48-72 hours.

  • Proliferation Measurement: Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

  • Data Analysis: Determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Experimental Workflow for this compound cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation Start Start Synthesis Synthesis of Racemic This compound Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Racemic Compound Racemic This compound Purification->Racemic Compound Chiral Resolution Chiral HPLC Separation Enantiomers (+)-Enantiomer (-)-Enantiomer Chiral Resolution->Enantiomers Racemic Compound->Chiral Resolution CRBN Binding Cereblon Binding Assay (TR-FRET) Enantiomers->CRBN Binding TNF Inhibition TNF-α Inhibition Assay (PBMCs, ELISA) Enantiomers->TNF Inhibition Angiogenesis Assay Anti-Angiogenesis Assay (HUVEC Proliferation) Enantiomers->Angiogenesis Assay Data Analysis Determine IC50/Ki Compare Activities CRBN Binding->Data Analysis TNF Inhibition->Data Analysis Angiogenesis Assay->Data Analysis

Caption: A simplified workflow for the synthesis, chiral resolution, and biological evaluation of this compound.

Conclusion and Future Directions

This compound is a thalidomide analogue with potential anti-inflammatory, anti-angiogenic, and immunomodulatory activities, likely mediated through its interaction with Cereblon. While it serves as a valuable intermediate in the synthesis of more potent IMiDs, its own biological profile warrants further investigation. A significant gap in the current knowledge is the lack of specific quantitative data for the biological activities of the individual enantiomers of this compound.

Future research should focus on:

  • Quantitative Characterization: Determining the IC50 and Ki values for the individual enantiomers of this compound in a range of biological assays.

  • Neosubstrate Profiling: Identifying the specific neosubstrates targeted for degradation by each enantiomer when bound to Cereblon.

  • In Vivo Studies: Evaluating the efficacy and toxicity of the individual enantiomers in relevant animal models of cancer and inflammatory diseases.

A thorough characterization of the pharmacological profile of this compound and its enantiomers will provide valuable insights into the structure-activity relationships of IMiDs and could lead to the development of new therapeutic agents with improved properties.

References

4-Nitrothalidomide as a Ligand for Cereblon (CRBN) E3 Ligase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrothalidomide, a derivative of thalidomide, is a critical ligand for the Cereblon (CRBN) E3 ubiquitin ligase, playing a pivotal role in the field of targeted protein degradation (TPD). While direct quantitative data for this compound is limited, its close structural relationship to thalidomide and its role as a precursor to more potent immunomodulatory drugs (IMiDs) like pomalidomide, position it as a significant tool for researchers. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its characterization. Due to the scarcity of direct quantitative data, this guide presents comparative data from well-characterized thalidomide analogs to provide a valuable frame of reference for researchers.

Introduction: The Role of this compound in Targeted Protein Degradation

This compound is a member of the immunomodulatory imide drug (IMiD) family, which functions by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This binding event modulates the substrate specificity of the E3 ligase, effectively "hijacking" the ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins, known as neosubstrates.[1][3]

The primary application of this compound in TPD is as a CRBN ligand in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (such as this compound), and a linker connecting the two. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.

Mechanism of Action: A Molecular Glue Approach

The interaction of this compound with CRBN is a prime example of a "molecular glue" mechanism. Upon binding to a specific pocket in the thalidomide-binding domain (TBD) of CRBN, this compound alters the surface of the E3 ligase complex. This creates a novel interface that enables the recruitment of neosubstrates, which are not the natural targets of the CRL4^CRBN^ complex.

Key neosubstrates of the CRL4^CRBN^ complex, when engaged by IMiDs, include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of lenalidomide and pomalidomide. It is highly probable that this compound induces the degradation of a similar profile of neosubstrates. Another critical neosubstrate identified for the teratogenic effects of thalidomide is the transcription factor SALL4.

Below is a diagram illustrating the signaling pathway of this compound-mediated protein degradation.

CRBN_Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate Recruits CUL4 CUL4 Ubiquitin Ubiquitin CUL4->Ubiquitin Ubiquitination DDB1 DDB1 ROC1 ROC1 Nitrothalidomide This compound Nitrothalidomide->CRBN Binds to TBD Neosubstrate->Ubiquitin Polyubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targets for Degradation Degraded_Protein Degraded Neosubstrate Proteasome->Degraded_Protein Degrades

This compound-mediated protein degradation pathway.

Quantitative Data: Binding Affinity and Degradation Efficiency

Direct quantitative data for this compound's binding affinity to CRBN and its degradation efficiency of neosubstrates are scarce in publicly available literature. However, data from structurally similar thalidomide analogs provide a valuable benchmark for researchers. It is anticipated that the binding affinity of this compound to CRBN is comparable to or slightly weaker than that of pomalidomide due to their structural similarities.

Binding Affinity to Cereblon (CRBN)

The following table summarizes the binding affinities of a 4-nitro-substituted thalidomide analog and other well-characterized CRBN ligands.

CompoundAssay MethodBinding Affinity (Ki or IC50)Reference
This compound analog FRET>40 µM (Ki)
ThalidomideAffinity Beads~2 µM (IC50)
LenalidomideIsothermal Titration Calorimetry (ITC)~0.64 µM (Kd)
LenalidomideTR-FRET1.5 µM (IC50)
PomalidomideTR-FRET1.2 µM (IC50)
Neosubstrate Degradation Efficiency
CompoundTarget NeosubstrateCell LineDC50DmaxReference
This compound IKZF1/IKZF3(e.g., MM.1S)Data Not AvailableData Not Available-
Hypothetical ValuesIKZF1MM.1S0.1 - 1 µM>80%

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with CRBN and its downstream effects.

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This competitive assay is a highly sensitive method to quantify the binding affinity of a compound to CRBN.

Methodology:

  • Reagent Preparation:

    • Recombinant human CRBN (often complexed with DDB1).

    • A fluorescently labeled thalidomide probe (tracer).

    • A terbium-conjugated antibody against an epitope tag on CRBN (e.g., His-tag) to serve as the FRET donor.

  • Assay Plate Setup:

    • Perform serial dilutions of this compound in a suitable buffer in a low-volume 384-well plate.

  • Reaction:

    • Add the CRBN protein, fluorescent tracer, and Tb-conjugated antibody to the wells containing the test compound.

  • Incubation:

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the FRET ratio and plot it against the logarithm of the this compound concentration to determine the IC50 value.

TR_FRET_Workflow cluster_workflow TR-FRET CRBN Binding Assay Workflow start Start reagent_prep Reagent Preparation (CRBN, Tracer, Antibody) start->reagent_prep plate_setup Assay Plate Setup (Serial Dilution of this compound) reagent_prep->plate_setup reaction_mix Add Reagents to Plate plate_setup->reaction_mix incubation Incubate at Room Temperature reaction_mix->incubation detection Read Plate on TR-FRET Reader incubation->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start functionalize Functionalize this compound start->functionalize attach_linker Attach Linker functionalize->attach_linker conjugate_poi Conjugate to POI Ligand attach_linker->conjugate_poi purify Purify PROTAC conjugate_poi->purify characterize Characterize PROTAC (NMR, MS) purify->characterize end End characterize->end

References

An In-depth Technical Guide to 4-Nitrothalidomide's Role in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-4-Nitrothalidomide, a derivative of thalidomide, and its role in the field of targeted protein degradation (TPD). This document outlines its primary mechanism of action, presents available comparative quantitative data, and details key experimental protocols for its characterization and application, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

(+)-4-Nitrothalidomide, like other thalidomide analogs known as immunomodulatory drugs (IMiDs), functions as a "molecular glue".[1] Its biological activity is primarily mediated through its interaction with the Cereblon (CRBN) protein.[2][3] CRBN is a crucial component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), where it acts as a substrate receptor.[2][4]

The binding of (+)-4-Nitrothalidomide to the thalidomide-binding domain (TBD) of CRBN induces a conformational change in the E3 ligase complex. This alteration creates a new binding surface that can recognize and recruit specific proteins that are not natural substrates of the CRL4^CRBN^ complex. These newly recruited proteins are referred to as "neosubstrates".

Once a neosubstrate is brought into proximity with the E3 ligase complex, it is polyubiquitinated. This polyubiquitination marks the neosubstrate for degradation by the 26S proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins. The specific neosubstrates targeted for degradation depend on the chemical structure of the CRBN-binding ligand. Well-known neosubstrates for thalidomide and its analogs include the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as the transcription factor SALL4. The degradation of these factors is linked to the therapeutic effects of IMiDs in treating certain cancers and their teratogenic effects.

The primary application of (+)-4-Nitrothalidomide in TPD is as a CRBN ligand for the creation of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a protein of interest (POI), a ligand for an E3 ligase (like (+)-4-Nitrothalidomide), and a linker connecting them. By simultaneously binding the POI and CRBN, the PROTAC brings the E3 ligase into close proximity to the target protein, leading to its ubiquitination and subsequent degradation.

Quantitative Data Summary

Direct quantitative data specifically for (+)-4-Nitrothalidomide is not extensively available in public literature. Therefore, the following tables provide a comparative summary of binding affinities and degradation data for related thalidomide analogs to serve as a benchmark. The values presented for 4-Nitrothalidomide are hypothetical and based on typical ranges observed for other thalidomide derivatives.

Table 1: Comparative Binding Affinity to CRBN

CompoundBinding Affinity (Kd)Assay Method
Thalidomide~1 µMIsothermal Titration Calorimetry (ITC)
Lenalidomide~250 nMSurface Plasmon Resonance (SPR)
Pomalidomide~30 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
(+)-4-Nitrothalidomide (anticipated)Comparable to or slightly weaker than pomalidomideVarious

Table 2: Illustrative Degradation Potency (Hypothetical for a PROTAC)

PROTAC ComponentTarget ProteinDC50Dmax
(+)-4-NitrothalidomideProtein of Interest (POI)Concentration for 50% degradationMaximum percentage of degradation

Note: DC50 is the concentration of the compound required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation that can be achieved.

Detailed Experimental Protocols

The following protocols are fundamental for characterizing the interaction of (+)-4-Nitrothalidomide with CRBN and its efficacy in inducing targeted protein degradation.

This competitive binding assay measures the displacement of a fluorescently labeled ligand from CRBN by the test compound.

Materials:

  • Recombinantly expressed and purified human CRBN/DDB1 complex.

  • A fluorescently labeled probe known to bind CRBN.

  • (+)-4-Nitrothalidomide.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well microplates.

  • Fluorescence polarization plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of (+)-4-Nitrothalidomide in the assay buffer.

  • Assay Setup: In a microplate, add the CRBN/DDB1 complex and the fluorescent probe to each well at a fixed concentration.

  • Add the serially diluted (+)-4-Nitrothalidomide to the wells. Include control wells with no test compound (for maximum polarization) and wells with no CRBN protein (for minimum polarization).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: The displacement of the fluorescent probe by (+)-4-Nitrothalidomide will result in a decrease in the FP signal. Plot the FP signal against the concentration of (+)-4-Nitrothalidomide to determine the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

This method is used to quantify the reduction in the level of a target protein in cells treated with a (+)-4-Nitrothalidomide-based PROTAC.

Materials:

  • Cell line expressing the protein of interest (POI).

  • (+)-4-Nitrothalidomide-based PROTAC.

  • Cell culture medium and supplements.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Procedure:

  • Cell Culture and Treatment: Plate the cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the (+)-4-Nitrothalidomide-based PROTAC for a desired time period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the POI and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control band intensity for each sample. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

This protocol uses Tandem Mass Tag (TMT) labeling followed by mass spectrometry to identify and quantify changes in the entire proteome upon treatment with (+)-4-Nitrothalidomide.

Materials:

  • Cell line of interest.

  • (+)-4-Nitrothalidomide.

  • Cell lysis and protein extraction reagents.

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).

  • TMT labeling reagents.

  • LC-MS/MS instrumentation.

  • Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant).

Procedure:

  • Cell Culture and Treatment: Treat cells with (+)-4-Nitrothalidomide or a vehicle control for a specified time.

  • Protein Extraction and Digestion: Harvest the cells, extract the proteins, and quantify the protein concentration. Digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from different treatment conditions with different TMT isobaric tags.

  • Sample Fractionation and LC-MS/MS Analysis: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography. Analyze the fractions by LC-MS/MS.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance upon treatment with (+)-4-Nitrothalidomide. This will reveal both the intended on-target degradation and any potential off-target effects.

Mandatory Visualizations

G cluster_0 Ubiquitin-Proteasome System This compound This compound CRBN CRBN This compound->CRBN Binds to CRL4 CUL4-RBX1-DDB1 CRBN->CRL4 Part of Complex Neosubstrate Neosubstrate (e.g., IKZF1/3, SALL4) CRBN->Neosubstrate Recruits Ub Ubiquitin PolyUb Poly-Ubiquitinated Neosubstrate Ub->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Targeted for Degradation Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades into

Caption: Signaling pathway of this compound-mediated neosubstrate degradation.

G cluster_1 Experimental Workflow: Target Protein Degradation Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot 5. Western Blot SDS_PAGE->Western_Blot Analysis 6. Data Analysis (DC50, Dmax) Western_Blot->Analysis

Caption: General experimental workflow for analyzing targeted protein degradation.

References

Initial Investigations into the Therapeutic Potential of 4-Nitrothalidomide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preamble

This technical guide provides a comprehensive overview of the initial investigations into the therapeutic potential of 4-Nitrothalidomide. It is important to note that publicly available research on this compound, particularly its individual enantiomers, is limited. Consequently, this document synthesizes the available information on racemic this compound and extrapolates its potential therapeutic activities based on the well-established profiles of its parent compound, thalidomide, and its more potent analogs, lenalidomide and pomalidomide. This guide is intended to serve as a foundational resource to stimulate and inform further preclinical research.

Introduction

This compound is a synthetic derivative of thalidomide, a compound with a storied history, from its use as a sedative to its tragic teratogenic effects and its subsequent renaissance as a potent immunomodulatory and anti-cancer agent.[1][2] As a key intermediate in the synthesis of the more potent immunomodulatory drug (IMiD) pomalidomide, this compound itself has garnered interest for its potential biological activities.[2] Like thalidomide, this compound is a chiral molecule, and it is anticipated that its enantiomers possess distinct biological profiles.[3] The primary mechanism of action for thalidomide and its analogs is the binding to the protein cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] This interaction modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, which are central to its therapeutic effects.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

The therapeutic effects of this compound are presumed to be mediated by its function as a "molecular glue" that hijacks the CRL4^CRBN^ E3 ubiquitin ligase complex.

2.1. Binding to Cereblon (CRBN)

2.2. Neosubstrate Recruitment and Degradation

Upon binding of this compound to CRBN, the surface of the E3 ligase complex is altered, creating a new binding interface for proteins not normally targeted by CRL4^CRBN^. Key neosubstrates for IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is critical for the immunomodulatory and anti-neoplastic effects of these drugs. Another critical neosubstrate, particularly in the context of thalidomide's teratogenicity, is Sal-like protein 4 (SALL4).

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound CRBN Cereblon (CRBN) This compound->CRBN Binds to CRL4_Complex CRL4-RBX1-DDB1 CRL4_CRBN CRL4-CRBN E3 Ligase CRBN->CRL4_CRBN Forms complex with Ubiquitination Polyubiquitination CRL4_CRBN->Ubiquitination Recruits Neosubstrates Ikaros (IKZF1) Aiolos (IKZF3) Neosubstrates->Ubiquitination Targeted for Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation Neosubstrate Degradation Proteasome->Degradation Downstream_Effects Therapeutic Effects (Anti-inflammatory, Anti-angiogenic, Anti-proliferative) Degradation->Downstream_Effects Results in

Core Mechanism of Action of this compound.

Potential Therapeutic Activities

Based on the known biological effects of thalidomide and its analogs, this compound is anticipated to exhibit anti-inflammatory, anti-angiogenic, and anti-proliferative properties.

3.1. Anti-inflammatory Activity

Thalidomide is a known inhibitor of tumor necrosis factor-alpha (TNF-α) production, a key mediator of inflammation. This inhibition is achieved, in part, by enhancing the degradation of TNF-α mRNA. It is plausible that this compound possesses similar TNF-α inhibitory properties.

3.2. Anti-angiogenic Activity

Thalidomide and its analogs have demonstrated anti-angiogenic effects, which are crucial for their anti-tumor activity. These effects are mediated through various mechanisms, including the inhibition of vascular endothelial growth factor (VEGF). Racemic this compound has been reported to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), suggesting potential anti-angiogenic properties.

3.3. Anti-proliferative and Cytotoxic Activity

IMiDs, including thalidomide, lenalidomide, and pomalidomide, exhibit anti-proliferative activity against various cancer cell lines, particularly in multiple myeloma. This activity is associated with the induction of cell cycle arrest and apoptosis. The cytotoxic potential of this compound against cancer cells warrants further investigation.

Quantitative Data

A significant research gap exists regarding specific quantitative data for this compound. The following tables provide a comparative context using available data for thalidomide and other analogs. It is important to interpret this data with caution as the potency of this compound may differ.

Table 1: Cereblon Binding Affinity of Thalidomide Analogs

CompoundBinding Affinity (μM)Assay Type
Thalidomide~2 (IC₅₀)Affinity Beads
Lenalidomide1.5 (IC₅₀)TR-FRET
Pomalidomide1.2 (IC₅₀)TR-FRET
Nitro-substituted Thalidomide analog11 (Kᵢ)FRET
(+)-4-Nitrothalidomide (analog)>40 (Kᵢ)FRET
Note: The value for (+)-4-Nitrothalidomide is for an analog with a nitro group at the 4-position of the phthaloyl ring. Direct binding data for the specific (+)-enantiomer of this compound is not available in the reviewed literature.

Table 2: Anti-proliferative Activity of Thalidomide in Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)
ThalidomideHCT116 (Colon Carcinoma)11.26
ThalidomideMCF-7 (Breast Cancer)14.58
ThalidomidePC3 (Prostate Cancer)16.87
Source: Adapted from BenchChem technical guide.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the therapeutic potential of this compound.

5.1. Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively determines the binding affinity of a test compound to CRBN.

  • Principle: The assay is based on the FRET between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody that binds to a tagged CRBN protein, and an acceptor fluorophore on a fluorescently labeled thalidomide analog (tracer). Competitive binding of this compound displaces the tracer, leading to a decrease in the FRET signal.

  • Protocol:

    • Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of tagged CRBN protein, donor-labeled antibody, and acceptor-labeled tracer in an appropriate assay buffer.

    • Assay Plate Setup: Dispense the compound dilutions into a low-volume 384-well plate.

    • Reaction: Add the CRBN protein, fluorescent tracer, and donor-conjugated antibody to the wells.

    • Incubation: Incubate the plate at room temperature to reach binding equilibrium.

    • Detection: Read the plate on a TR-FRET compatible plate reader and calculate the ratio of acceptor to donor emission signals.

    • Data Analysis: Plot the FRET signal against the concentration of this compound to determine the IC₅₀ value. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

Experimental Workflow: TR-FRET Assay

Start Start Reagent_Prep Prepare Reagents (CRBN, Tracer, Antibody, This compound) Start->Reagent_Prep Plate_Setup Dispense into 384-well Plate Reagent_Prep->Plate_Setup Incubation Incubate at RT Plate_Setup->Incubation Detection Read FRET Signal Incubation->Detection Data_Analysis Calculate IC50/Ki Detection->Data_Analysis End End Data_Analysis->End

Workflow for a TR-FRET-based Cereblon binding assay.

5.2. TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of TNF-α from stimulated immune cells.

  • Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to produce TNF-α. The concentration of TNF-α in the cell culture supernatant is measured by ELISA in the presence and absence of the test compound.

  • Protocol:

    • Cell Preparation: Isolate PBMCs from whole blood and culture them in RPMI-1640 medium supplemented with 10% FBS.

    • Assay Procedure:

      • Seed PBMCs in a 96-well plate.

      • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.

      • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

      • Collect the cell culture supernatants.

    • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a standard ELISA kit.

    • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration and determine the IC₅₀ value.

5.3. HUVEC Proliferation Assay

This assay assesses the anti-angiogenic potential of a compound by measuring its effect on the proliferation of endothelial cells.

  • Principle: HUVECs are cultured in the presence of a proliferation-inducing stimulus (e.g., VEGF) and the test compound. Cell proliferation is quantified using a colorimetric assay such as the MTT assay.

  • Protocol:

    • Cell Culture: Culture HUVECs in endothelial cell growth medium.

    • Assay Procedure:

      • Seed HUVECs in a 96-well plate.

      • Treat the cells with various concentrations of this compound in the presence of a pro-angiogenic stimulus.

      • Incubate for a specified period (e.g., 24-72 hours).

    • Proliferation Measurement: Add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate the percentage of inhibition of cell proliferation and determine the IC₅₀ value.

Conclusion and Future Directions

While specific quantitative data for this compound is currently lacking in the public domain, its structural similarity to thalidomide and its role as a precursor to pomalidomide strongly suggest that it possesses therapeutic potential as an immunomodulatory, anti-inflammatory, and anti-angiogenic agent. The primary mechanism of action is anticipated to be through the binding to cereblon and the subsequent degradation of neosubstrate proteins. The provided experimental protocols offer a clear framework for researchers to elucidate the precise pharmacological profile of this compound and its individual enantiomers. Further investigations are crucial to fully characterize its binding affinity for CRBN, its neosubstrate degradation profile, and its efficacy in various preclinical models of cancer and inflammatory diseases. Such studies will be instrumental in determining its potential as a novel therapeutic agent.

References

The Discovery and Development of 4-Nitrothalidomide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrothalidomide, a derivative of the controversial yet therapeutically significant molecule thalidomide, represents a key area of interest in the ongoing development of immunomodulatory drugs (IMiDs). While primarily recognized as a crucial intermediate in the synthesis of more potent analogs like pomalidomide, this compound itself and its derivatives hold potential for therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound derivatives. It details the core mechanism of action centered on the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), summarizes the available, albeit limited, quantitative data, and provides detailed experimental protocols for key biological assays. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of this class of compounds, highlighting both the current understanding and the existing gaps in knowledge that present opportunities for future investigation.

Introduction

Thalidomide, first introduced as a sedative, was withdrawn from the market due to its severe teratogenic effects[1]. Decades later, its potent anti-inflammatory, anti-angiogenic, and immunomodulatory properties led to its repurposing for treating conditions such as multiple myeloma[2][3]. This revival spurred the development of thalidomide analogs, known as immunomodulatory drugs (IMiDs), with improved efficacy and safety profiles[3].

This compound is a key analog distinguished by a nitro group on the phthalimide ring[3]. While it is a critical intermediate in the synthesis of the more potent IMiD, pomalidomide, it has also demonstrated biological activity, notably the inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation, suggesting anti-angiogenic potential. The core mechanism of action for this compound and its derivatives is believed to be consistent with other IMiDs, involving the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.

Physicochemical Properties

A summary of the known physicochemical properties of racemic this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione
Synonyms 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
CAS Number 19171-18-7
Molecular Formula C₁₃H₉N₃O₆
Molecular Weight 303.23 g/mol
Physical Form Solid
Melting Point >200 °C
Boiling Point 603.4 °C at 760 mmHg

Synthesis and Chiral Resolution

The synthesis of racemic this compound is typically achieved through the condensation of 4-nitrophthalic anhydride with L-glutamine. The separation of the enantiomers can be accomplished using chiral chromatography.

G 4-Nitrophthalic Anhydride 4-Nitrophthalic Anhydride Reaction Reaction 4-Nitrophthalic Anhydride->Reaction L-Glutamine L-Glutamine L-Glutamine->Reaction Racemic this compound Racemic this compound Reaction->Racemic this compound Chiral HPLC Chiral HPLC Racemic this compound->Chiral HPLC (+)-4-Nitrothalidomide (+)-4-Nitrothalidomide Chiral HPLC->(+)-4-Nitrothalidomide (-)-4-Nitrothalidomide (-)-4-Nitrothalidomide Chiral HPLC->(-)-4-Nitrothalidomide

Simplified workflow for the synthesis and chiral resolution of this compound.

Mechanism of Action: Cereblon-Mediated Protein Degradation

The primary mechanism of action of this compound derivatives is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. These molecules act as "molecular glues," inducing proximity between CRBN and specific proteins that are not its natural substrates, leading to their ubiquitination and subsequent degradation by the proteasome.

Upon binding of a this compound derivative to CRBN, the surface of the E3 ligase complex is altered, creating a new interface for the recruitment of "neosubstrates". Key neosubstrates for the therapeutic effects of many IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the immunomodulatory and anti-cancer effects of these drugs.

G cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN CRBN CUL4 CUL4 Neosubstrate (e.g., IKZF1/3) Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate (e.g., IKZF1/3) Recruitment DDB1 DDB1 ROC1 ROC1 This compound Derivative This compound Derivative This compound Derivative->CRBN Ubiquitination Ubiquitination Neosubstrate (e.g., IKZF1/3)->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Downstream Effects Downstream Effects Proteasomal Degradation->Downstream Effects Anti-inflammatory, Anti-angiogenic, Anti-proliferative

CRBN-mediated degradation of neosubstrates by this compound derivatives.

Biological Activities and Quantitative Data

Specific quantitative data for the biological activities of this compound are notably scarce in publicly available literature. The primary reported biological activity is the inhibition of HUVEC proliferation, suggesting anti-angiogenic effects; however, no IC₅₀ values have been published. To provide a comparative context, Table 2 summarizes the reported activities of thalidomide and its more potent derivatives. It is anticipated that this compound derivatives will exhibit activities within a similar range, though with different potencies.

Table 2: Comparative Biological Activities of Thalidomide and its Analogs

CompoundAssayCell Line/SystemIC₅₀ (µM)Reference(s)
Thalidomide TNF-α InhibitionLPS-stimulated PBMCs~13-19
Lenalidomide TNF-α InhibitionLPS-stimulated PBMCs~0.013-0.1
Pomalidomide TNF-α InhibitionLPS-stimulated PBMCs~0.003-0.05
Thalidomide Anti-proliferativeMultiple Myeloma Cell Lines>100
Lenalidomide Anti-proliferativeMultiple Myeloma Cell Lines1-10
Pomalidomide Anti-proliferativeMultiple Myeloma Cell Lines0.01-1
This compound Anti-proliferative (HUVEC)HUVECData Not Available

Experimental Protocols

The following are generalized protocols for key experiments to characterize the biological activity of this compound derivatives.

Cereblon Binding Assay (Fluorescence Polarization - FP)

This assay quantifies the binding affinity of a compound to CRBN in a competitive format.

  • Principle: An unlabeled test compound competes with a fluorescently labeled thalidomide analog (tracer) for binding to Cereblon. Displacement of the tracer by the test compound results in a decrease in fluorescence polarization.

  • Reagents and Materials:

    • Purified recombinant human CRBN protein

    • Fluorescently labeled thalidomide analog (tracer)

    • This compound derivative (test compound)

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

    • Black, low-binding 384-well plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare a serial dilution of the this compound derivative in the assay buffer.

    • In each well of the 384-well plate, add a fixed concentration of purified CRBN protein and the fluorescently labeled thalidomide analog.

    • Add the serially diluted test compound to the wells. Include controls with no competitor and a high concentration of a known CRBN binder.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of the test compound.

    • Calculate the IC₅₀ value from the dose-response curve. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

TNF-α Inhibition Assay

This assay measures the in vitro anti-inflammatory activity of a compound by quantifying the inhibition of TNF-α production in stimulated immune cells.

  • Principle: Lipopolysaccharide (LPS) stimulates peripheral blood mononuclear cells (PBMCs) to produce TNF-α. The ability of a test compound to inhibit this production is measured using an ELISA.

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • Lipopolysaccharide (LPS)

    • This compound derivative (test compound)

    • Cell culture medium

    • Commercially available Human TNF-α ELISA kit

  • Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate the plate for 4-24 hours at 37°C and 5% CO₂.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) for the compound.

HUVEC Proliferation Assay (Anti-angiogenic Activity)

This assay assesses the anti-proliferative, and by extension, the potential anti-angiogenic, effects of a compound on endothelial cells.

  • Principle: The proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) is measured in the presence of varying concentrations of the test compound.

  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • This compound derivative (test compound)

    • Cell proliferation assay reagent (e.g., MTT, WST-1)

    • 96-well plates

  • Procedure:

    • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the this compound derivative. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) for the compound.

Conclusion and Future Directions

This compound and its derivatives remain a promising area for the development of novel immunomodulatory and anti-cancer agents. While their primary mechanism of action through Cereblon is becoming increasingly understood, a significant gap exists in the public domain regarding specific quantitative data on their biological activities. The information and protocols provided in this guide offer a framework for the systematic investigation of these compounds. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Furthermore, comprehensive in vivo studies are necessary to validate the therapeutic potential of promising candidates. Elucidating the precise pharmacological profiles of these compounds will be crucial for the development of safer and more effective thalidomide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for 4-Nitrothalidomide in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-nitrothalidomide as a Cereblon (CRBN) E3 ligase ligand in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its mechanism of action, key experimental protocols for characterization, and its application in targeted protein degradation (TPD).

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to targeted drug therapy by inducing the degradation of specific proteins of interest (POIs).[1] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] this compound, a derivative of thalidomide, can be utilized as a ligand for the E3 ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] By incorporating this compound into a PROTAC, the cellular ubiquitin-proteasome system can be hijacked to selectively tag a POI for degradation.

This compound can serve as a chemical intermediate for the synthesis of other thalidomide analogs, such as pomalidomide, or be directly functionalized for incorporation into PROTACs. While specific quantitative data for this compound's direct performance in PROTACs is not extensively available, the methodologies for its evaluation are well-established based on other thalidomide-based PROTACs.

Mechanism of Action

The mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Figure 1: Mechanism of action for a this compound-based PROTAC.

Data Presentation: Quantitative Performance Comparison

While direct comparative data for this compound is limited, the following tables illustrate the types of quantitative data that are crucial for characterizing a novel PROTAC. The values presented are hypothetical and based on typical ranges observed for other thalidomide analogs like pomalidomide and lenalidomide.

Table 1: Binding Affinities of E3 Ligase Ligands to CRBN

CompoundBinding AssayKd / Ki (nM)
This compound Data not availableData not available
PomalidomideCompetitive Titration~157 (Ki)
LenalidomideCompetitive Titration~178 (Ki)
ThalidomideMicroscale Thermophoresis (MST)8600 (Kd)

Table 2: Cellular Degradation Efficiency of a Hypothetical this compound-Based PROTAC (PROTAC-X)

Cell LineTarget ProteinDC50 (nM)Dmax (%)
Cancer Cell Line ATarget X5095
Cancer Cell Line BTarget X7590

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Detailed methodologies are essential for the evaluation and comparison of PROTAC performance.

This protocol outlines a general method for synthesizing a PROTAC using this compound as the CRBN ligand. The synthesis involves coupling this compound to a linker, which is then conjugated to a ligand for the protein of interest (POI).

Step 1: Functionalization of this compound A common strategy is to introduce a chemical handle for linker attachment. This can be achieved by modifying the phthalimide ring.

Step 2: Linker Attachment The functionalized this compound is then reacted with a bifunctional linker.

Step 3: Conjugation to POI Ligand The this compound-linker intermediate is subsequently conjugated to the POI ligand to yield the final PROTAC molecule.

Characterization: The structure and purity of the synthesized PROTAC should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow Start This compound Functionalization Functionalization of This compound Start->Functionalization Linker_Attachment Linker Attachment Functionalization->Linker_Attachment POI_Ligand_Conjugation Conjugation to POI Ligand Linker_Attachment->POI_Ligand_Conjugation Purification Purification and Characterization POI_Ligand_Conjugation->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Figure 2: General workflow for the synthesis of a this compound-based PROTAC.

Determining the binding affinity of the PROTAC to both the POI and CRBN, as well as the stability of the ternary complex, is critical.

Isothermal Titration Calorimetry (ITC)

  • Prepare a solution of the purified CRBN-DDB1 complex in a suitable buffer.

  • Prepare a solution of the this compound-based PROTAC in the same buffer.

  • Fill the sample cell of the ITC instrument with the CRBN-DDB1 solution and the injection syringe with the PROTAC solution.

  • Perform a series of injections while monitoring the heat changes to determine the binding affinity (Kd).

Microscale Thermophoresis (MST)

  • Label the purified CRBN with a fluorescent dye.

  • Prepare a series of dilutions of the unlabeled this compound-based PROTAC.

  • Mix the fluorescently labeled CRBN with each dilution of the PROTAC.

  • Load the samples into glass capillaries and measure the thermophoretic movement.

  • Plot the change in thermophoresis against the PROTAC concentration and fit the data to a binding curve to determine the Kd.

These assays are used to quantify the degradation of the target protein in a cellular context.

Western Blotting

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of the this compound-based PROTAC for a specified time.

  • Lyse the cells in a suitable buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody and visualize the protein bands.

  • Quantify the band intensities to determine the extent of protein degradation.

HiBiT Assay This is a sensitive, quantitative method to measure protein abundance.

  • Use a cell line where the endogenous target protein is tagged with the HiBiT peptide.

  • Seed the HiBiT-tagged cells in a white, opaque plate.

  • Treat the cells with a serial dilution of the this compound-based PROTAC.

  • Add the Nano-Glo® HiBiT Lytic Detection System reagents.

  • Measure the luminescence, which is proportional to the amount of the HiBiT-tagged protein.

Experimental_Workflow cluster_1 PROTAC Characterization Workflow Synthesis PROTAC Synthesis and Purification Binding_Assays Biophysical Binding Assays (ITC, MST, etc.) Synthesis->Binding_Assays Cellular_Assays Cellular Degradation Assays (Western Blot, HiBiT) Binding_Assays->Cellular_Assays In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cellular_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Optimization In_Vivo_Studies->Data_Analysis

Figure 3: A typical experimental workflow for PROTAC characterization.

The therapeutic potential of a PROTAC is ultimately determined by its efficacy in vivo.

Xenograft Mouse Model

  • Implant human cancer cells into immunocompromised mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer the this compound-based PROTAC via a suitable route (e.g., oral, intraperitoneal).

  • Monitor tumor growth over time.

  • At the end of the study, excise the tumors and analyze for target protein degradation and other pharmacodynamic markers.

Pharmacokinetic (PK) Studies

  • Administer a single dose of the PROTAC to a cohort of mice.

  • Collect blood samples at various time points.

  • Analyze the plasma concentrations of the PROTAC to determine its pharmacokinetic properties (e.g., half-life, bioavailability).

Conclusion

This compound is a valuable component in the design and synthesis of CRBN-recruiting PROTACs. While specific performance data for this compound-based PROTACs requires further investigation, the established protocols for synthesis, biophysical characterization, and cellular and in vivo evaluation provide a clear roadmap for researchers. The continued exploration of novel E3 ligase ligands, including derivatives like this compound, is crucial for expanding the therapeutic potential of targeted protein degradation.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a 4-Nitrothalidomide Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Derivatives of thalidomide are widely employed as E3 ligase ligands that effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2]

This document provides detailed protocols for the synthesis of PROTACs that utilize a 4-nitrothalidomide-derived linker. The synthesis involves the initial preparation of 4-aminothalidomide from 4-nitrophthalic anhydride, which serves as a key intermediate with a functional handle for linker attachment. Subsequent steps detail the linker conjugation and the final coupling to a POI ligand, using the well-characterized BRD4 inhibitor JQ1 as an exemplary warhead.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-Thalidomide) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Mechanism of action for a thalidomide-based PROTAC.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker can be broken down into three main stages:

  • Synthesis of 4-Aminothalidomide: The key E3 ligase ligand precursor.

  • Linker Attachment: Conjugation of a bifunctional linker to 4-aminothalidomide.

  • Final PROTAC Synthesis: Coupling of the thalidomide-linker moiety to the POI ligand.

Protocol 1: Synthesis of 4-Aminothalidomide

This protocol outlines the synthesis of 4-aminothalidomide from 4-nitrophthalic anhydride. The process involves a condensation reaction followed by a reduction of the nitro group.

Step 1a: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine 4-nitrophthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq).

  • Solvent and Base: Add glacial acetic acid as the solvent and sodium acetate (1.2 eq) as the base.

  • Reaction Conditions: Heat the mixture to reflux (approximately 120-140°C) and stir for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will cause the product to precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.

Step 1b: Reduction to 4-Aminothalidomide

  • Reaction Setup: Suspend the this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst: Add palladium on carbon (10% Pd/C, ~0.1 eq by weight).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 4-aminothalidomide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling 4-aminothalidomide with a PEG linker and the BRD4 inhibitor, JQ1.

Step 2a: Synthesis of JQ1-Linker Intermediate

  • Activation of JQ1 Carboxylic Acid: To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling with Linker: To the activated JQ1 solution, add a solution of a heterobifunctional linker, such as amino-PEG4-acid (1.0 eq), in DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the JQ1-linker intermediate.

Step 2b: Final PROTAC Synthesis

  • Activation of JQ1-Linker Intermediate: In a separate flask, dissolve the JQ1-linker intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes at room temperature.

  • Coupling with 4-Aminothalidomide: Add a solution of 4-aminothalidomide (1.0 eq) in DMF to the activated JQ1-linker mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude final PROTAC by preparative high-performance liquid chromatography (HPLC) to obtain the pure product.

Synthetic Workflow Diagram

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials (4-Nitrophthalic Anhydride, 3-Aminopiperidine-2,6-dione) Step1a Step 1a: Condensation (Acetic Acid, NaOAc, Reflux) Start->Step1a Intermediate1 This compound Step1a->Intermediate1 Step1b Step 1b: Reduction (H2, Pd/C) Intermediate1->Step1b Intermediate2 4-Aminothalidomide Step1b->Intermediate2 Step2b Step 2b: Final Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step2b JQ1_acid JQ1-Carboxylic Acid Step2a Step 2a: Amide Coupling (HATU, DIPEA, DMF) JQ1_acid->Step2a Linker Amino-PEG-Acid Linker Linker->Step2a Intermediate3 JQ1-Linker Intermediate Step2a->Intermediate3 Intermediate3->Step2b Final_PROTAC Final BRD4-Targeting PROTAC Step2b->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

General workflow for synthesizing a BRD4-targeting PROTAC.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and biological evaluation of a BRD4-targeting PROTAC derived from a 4-aminothalidomide linker. The data presented are representative values based on published literature for similar PROTACs.

Table 1: Synthesis and Characterization Data

StepProductYield (%)Purity (%)M.W. ( g/mol )HRMS (m/z)
1aThis compound75-85>95303.24[M+H]⁺ 304.0615
1b4-Aminothalidomide80-90>95273.26[M+H]⁺ 274.0873
2aJQ1-Linker Intermediate60-70>95--
2bFinal PROTAC30-50>98 (HPLC)--

Table 2: Biological Activity Data for a Representative BRD4-Targeting PROTAC

CompoundTargetCell LineBinding Affinity (Kd, nM)DC50 (nM)Dmax (%)
Representative PROTACBRD4MV4-11255>90
JQ1 (inhibitor)BRD4MV4-1150--

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Characterization of the Final PROTAC

Once synthesized and purified, the final PROTAC molecule must be thoroughly characterized to confirm its identity, purity, and structural integrity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure of the PROTAC and its intermediates. The spectra should be consistent with the expected structure, showing the characteristic peaks for the thalidomide moiety, the linker, and the POI ligand.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the exact molecular weight and elemental composition of the final PROTAC, providing strong evidence for its identity.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the synthesis and preliminary evaluation of PROTACs utilizing a this compound-derived linker. The modular nature of this synthetic route allows for the facile generation of a variety of PROTACs by substituting different linkers and POI ligands. Rigorous characterization of the final compounds and subsequent biological evaluation are critical for the development of potent and selective protein degraders.

References

Application of 4-Nitrothalidomide in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

4-Nitrothalidomide, a derivative of thalidomide, is a compound of significant interest in oncological research. As a member of the immunomodulatory drug (IMiD) class, its mechanism of action is primarily associated with its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4][5] This interaction modulates the degradation of specific proteins, leading to a cascade of downstream effects, including anti-inflammatory, anti-angiogenic, and anti-proliferative activities. While extensive quantitative data specifically for this compound in cancer cell lines is limited, its potential applications can be inferred from studies on thalidomide and its more potent analogs, such as pomalidomide.

Functionally, this compound is anticipated to exhibit cytotoxic and anti-proliferative effects on various cancer cell lines. These effects are linked to the induction of cell cycle arrest and apoptosis. Furthermore, its potential to inhibit the production of tumor necrosis factor-alpha (TNF-α) suggests a role in modulating the tumor microenvironment. Early research has also indicated its anti-angiogenic potential by inhibiting the growth and proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). Researchers are encouraged to perform initial dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions, as these can vary significantly.

Quantitative Data Summary

Direct quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables provide estimated values based on structurally similar analogs and comparative data for thalidomide and pomalidomide to offer a contextual framework for experimental design.

Table 1: Cereblon (CRBN) Binding Affinity

CompoundBinding Affinity (Ki)
This compound, (+)- ~11-12 µM (estimated)
Thalidomide~250 nM
Pomalidomide~157 nM

Table 2: TNF-α Inhibition

CompoundIC50
This compound, (+)- ~1-5 µM (estimated)
Thalidomide~19-38 µM
Pomalidomide~13 nM

Table 3: Illustrative IC50 Values in Resistant Cell Lines

Note: These are example values to illustrate potential shifts in IC50 upon the development of resistance. Actual values will vary.

Cell Line StatusIllustrative this compound IC50 (µM)Fold Resistance
Parental (Sensitive)1.51x
Resistant> 50> 33x

Key Signaling Pathway

The primary mechanism of action for this compound and other IMiDs involves the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex. These molecules function as "molecular glues," inducing the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins that are not the natural targets of this complex. Key neosubstrates for IMiDs include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is critical for the anti-myeloma activity of these drugs.

Mechanism of this compound Action cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Cellular Processes CRBN Cereblon (CRBN) CUL4 Cullin-4 CRBN->CUL4 Neosubstrate Neosubstrate Proteins (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 This compound This compound This compound->CRBN Binds to Ubiquitination Poly-ubiquitination Neosubstrate->Ubiquitination Leads to Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Mediates Downstream Downstream Effects (Anti-proliferative, Apoptosis) Degradation->Downstream Results in

Caption: this compound binds to CRBN, leading to neosubstrate degradation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., serial dilutions from 100 µM to 1 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

MTT Assay Workflow A Seed cells in 96-well plate B Prepare this compound dilutions A->B C Treat cells with compound B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for assessing cell viability using the MTT assay.
TNF-α Inhibition Assay (ELISA)

This protocol measures the ability of this compound to inhibit the production of TNF-α in stimulated immune cells.

Materials:

  • U937, MG-63, or Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Create a standard curve using the provided TNF-α standards. Calculate the concentration of TNF-α in each sample and determine the percentage of inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.

Cereblon (CRBN) Binding Assay (HTRF)

This competitive assay determines the binding affinity of this compound to the CRBN protein.

Materials:

  • GST-tagged human Cereblon (CRBN) protein

  • Fluorescently labeled thalidomide probe (e.g., Thalidomide-Red ligand)

  • Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

  • This compound

  • Assay buffer

  • Low-volume 384-well white plates

  • HTRF-compatible reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Preparation: Dispense the compound dilutions into the wells of a 384-well plate.

  • Protein Addition: Add a fixed concentration of GST-tagged human Cereblon protein to each well.

  • Detection Mix: Prepare and add a detection mix containing the anti-GST Europium cryptate antibody and the Thalidomide-Red ligand to each well.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the this compound concentration to determine the IC50, which can then be converted to a Ki value.

HTRF CRBN Binding Assay A Prepare this compound dilutions B Add compound to 384-well plate A->B C Add GST-CRBN protein B->C D Add HTRF detection mix C->D E Incubate at room temperature D->E F Read plate with HTRF reader E->F G Calculate IC50 and Ki F->G

Caption: Workflow for determining CRBN binding affinity using HTRF.
Western Blot for CRBN Expression

This protocol is used to assess the protein levels of CRBN, which can be altered in cells that have developed resistance to this compound.

Materials:

  • Parental (sensitive) and resistant cancer cell lines

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CRBN

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody for CRBN and a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the CRBN signal to the loading control to compare its expression levels between sensitive and resistant cells. A significant decrease in CRBN protein in the resistant line is a strong indicator of one mechanism of resistance.

References

Application Note: A Framework for Assessing the Degradation Efficacy of 4-Nitrothalidomide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Nitrothalidomide is a derivative of thalidomide, a compound with a complex history that has been repurposed for treating various inflammatory diseases and cancers, notably multiple myeloma.[1][2][3] The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are an indispensable component of the drug development process, providing crucial insights into the intrinsic stability of a drug substance.[4] These studies involve subjecting the compound to a variety of stress conditions, such as hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation products and elucidate degradation pathways.

This document provides a detailed experimental framework for assessing the degradation efficacy of this compound. The protocols outlined herein describe methods for subjecting the compound to various stress conditions and for quantifying the parent molecule and its degradants using High-Performance Liquid Chromatography (HPLC). The data generated from these studies are essential for developing stable formulations and establishing appropriate storage conditions.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol details the application of hydrolytic, oxidative, photolytic, and thermal stress to this compound.

1.1. Materials and Reagents

  • This compound (Reference Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Volumetric flasks, pipettes, and vials

1.2. Stock Solution Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Ensure the compound is fully dissolved using sonication if necessary.

1.3. Stress Conditions

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a flask.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an equivalent volume and concentration of NaOH.

    • Dilute to a final concentration of approximately 50 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a flask.

    • Incubate the solution at 60°C for 8 hours.

    • After incubation, cool the solution and neutralize with an equivalent volume and concentration of HCl.

    • Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a petri dish.

    • Expose it to a temperature of 80°C in a hot air oven for 48 hours.

    • After exposure, prepare a solution of approximately 50 µg/mL in the mobile phase.

  • Photolytic Degradation:

    • Prepare a 50 µg/mL solution of this compound in the mobile phase.

    • Expose the solution to a UV light source (e.g., 254 nm) or a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter for a defined period.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

1.4. Control Samples

  • Prepare a non-stressed control sample at the same final concentration (50 µg/mL) by diluting the stock solution with the mobile phase. This sample should be stored at 4°C and protected from light.

Protocol 2: Quantification by Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for separating and quantifying this compound from its degradation products.

2.1. Instrumentation and Conditions

  • HPLC System: A system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., 280 nm).

  • Injection Volume: 20 µL.

2.2. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the control (unstressed) sample to determine the retention time and peak area of the intact this compound.

  • Inject each of the stressed samples (acid, base, oxidative, thermal, photolytic).

  • Record the chromatograms for each sample.

2.3. Data Analysis and Calculation

  • Identify the peak corresponding to this compound in the chromatograms of the stressed samples based on its retention time.

  • New peaks appearing in the stressed samples are considered degradation products.

  • Calculate the percentage degradation of this compound using the following formula: % Degradation = [(Area_Control - Area_Stressed) / Area_Control] x 100

  • Calculate the mass balance to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

Data Presentation

Quantitative results from the forced degradation studies should be summarized for clear comparison.

Table 1: Summary of Forced Degradation Conditions for this compound

Stress Condition Stress Agent Concentration Temperature Duration
Acid Hydrolysis 0.1 M HCl 0.09 M 60°C 24 hours
Base Hydrolysis 0.1 M NaOH 0.09 M 60°C 8 hours
Oxidation 3% H₂O₂ 2.7% Room Temp. 24 hours
Thermal Dry Heat N/A (Solid) 80°C 48 hours

| Photolytic | UV/Vis Light | 50 µg/mL | Room Temp. | Per ICH Q1B |

Table 2: Example Degradation Profile of this compound

Stress Condition % Degradation of Parent Drug Number of Degradation Products Major Degradant Peak (Retention Time)
Control 0% 0 N/A
Acid Hydrolysis 15.2% 2 3.5 min
Base Hydrolysis 45.8% 3 2.8 min
Oxidation 8.5% 1 4.1 min
Thermal 2.1% 1 5.2 min

| Photolytic | 11.7% | 2 | 3.8 min |

Visualizations: Workflows and Pathways

Diagrams are provided to visualize the experimental process and relevant biological context.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation p1 Prepare 1 mg/mL Stock Solution of This compound s1 Acid Hydrolysis p1->s1 s2 Base Hydrolysis p1->s2 s3 Oxidation (H₂O₂) p1->s3 s4 Thermal Stress p1->s4 s5 Photolytic Stress p1->s5 a1 Sample Neutralization & Dilution s1->a1 s2->a1 s3->a1 s4->a1 s5->a1 a2 HPLC-UV Analysis a1->a2 a3 Data Interpretation: - % Degradation - Degradation Profile - Mass Balance a2->a3

Caption: General workflow for forced degradation analysis.

G cluster_conditions Stress Conditions cluster_products Degradation Products parent This compound c1 Acid Hydrolysis parent->c1 c2 Base Hydrolysis parent->c2 c3 Oxidation parent->c3 c4 Photolysis parent->c4 dp1 Degradant A c1->dp1 dp2 Degradant B c1->dp2 c2->dp1 dp3 Degradant C c2->dp3 dp4 Degradant D c2->dp4 dp5 Degradant E c3->dp5 c4->dp2 c4->dp5

Caption: Conceptual degradation pathways under stress.

G cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex crbn CRBN (Substrate Receptor) substrate Neo-substrate (e.g., IKZF1/3) crbn->substrate recruits cul4 CUL4 ddb1 DDB1 cul4->ddb1 roc1 ROC1 cul4->roc1 ddb1->crbn drug Thalidomide Derivative drug->crbn binds proteasome Proteasomal Degradation substrate->proteasome targeted for ubi Ubiquitin (Ub) ubi->substrate Ubiquitination

Caption: Biological mechanism of thalidomide derivatives.

References

Application Notes and Protocols: Techniques for Conjugating 4-Nitrothalidomide to Target Protein Binders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrothalidomide, a derivative of thalidomide, is a critical chemical entity in the field of targeted protein degradation. Like its parent compound, it functions as a molecular glue, recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This activity is harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of a ligand for the POI, a ligand for an E3 ligase (such as this compound or its derivatives), and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

These application notes provide a comprehensive guide to the chemical strategies and protocols for conjugating this compound to target protein binders, a crucial step in the synthesis of PROTACs and other targeted therapeutics.

Mechanism of Action: CRBN-Mediated Protein Degradation

The conjugation of this compound to a protein binder is the first step in creating a molecule that can hijack the ubiquitin-proteasome system. The thalidomide moiety of the resulting conjugate binds to CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, polyubiquitination, and subsequent degradation of the target protein.

CRBN_Pathway CRBN-Mediated Targeted Protein Degradation Pathway cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Target Degradation POI Protein of Interest (POI) PROTAC PROTAC (POI Binder-Linker-4-Nitrothalidomide) POI->PROTAC CRBN_Complex CRL4-CRBN E3 Ligase PROTAC->CRBN_Complex PolyUb_POI Polyubiquitinated POI CRBN_Complex->PolyUb_POI Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E2->CRBN_Complex Ub Transfer Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

CRBN-mediated targeted protein degradation workflow.

Data Presentation: Quantitative Analysis of Synthesis and Conjugation

The successful synthesis of a this compound-protein conjugate involves several steps, each with its own efficiency. The following tables summarize typical quantitative data for the key stages of the process.

Table 1: Synthesis of Functionalized this compound Derivatives

StepStarting MaterialProductReagentsTypical Yield (%)Reference
Nitro Reduction This compound4-AminothalidomideH₂, Pd/C, Methanol85-95[Typical]
Amide Coupling of Linker 4-Aminothalidomide4-Thalidomide-Linker-COOHCarboxy-PEG-amine, HATU, DIPEA, DMF70-85[1]

Table 2: Protein Conjugation and Characterization

ParameterMethodTypical ResultReference
Protein Concentration (Pre-conjugation) BCA Assay2-10 mg/mL[]
Conjugation Efficiency (Post-purification protein / Pre-conjugation protein) x 10075-90%[]
Drug-to-Protein Ratio (DPR/DAR) LC-MS (Intact Mass Deconvolution)2.5 - 4.0 (for lysine conjugation)[3][4]
Molecular Weight of Unconjugated Protein LC-MSVaries depending on the protein
Molecular Weight of Conjugated Protein LC-MSCorresponds to the mass of the unconjugated protein plus the mass of the attached this compound-linker moieties

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a functionalized this compound and its conjugation to a target protein binder.

Conjugation_Workflow Overall Workflow for this compound-Protein Conjugation cluster_A Step 1: Synthesis of 4-Aminothalidomide cluster_B Step 2: Linker Attachment cluster_C Step 3: Protein Conjugation cluster_D Step 4: Purification & Characterization A1 This compound A2 Catalytic Hydrogenation (H2, Pd/C) A1->A2 A3 4-Aminothalidomide A2->A3 B1 4-Aminothalidomide B2 Amide Coupling (Carboxy-PEG-Linker, HATU) B1->B2 B3 4-Thalidomide-Linker-COOH B2->B3 C1 4-Thalidomide-Linker-COOH C2 EDC/NHS Activation C1->C2 C4 This compound-Protein Conjugate C2->C4 Amide Bond Formation C3 Target Protein Binder C3->C4 D1 Purification (SEC/Dialysis) C4->D1 D2 Characterization (LC-MS for DAR) D1->D2

Workflow for this compound-Protein Conjugation.
Protocol 1: Synthesis of 4-Aminothalidomide from this compound

This protocol describes the reduction of the nitro group of this compound to a primary amine, which serves as a handle for linker attachment.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., H-Cube or balloon hydrogenation setup)

  • Celite®

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

  • Carefully add 10% Pd/C (approximately 10% by weight of the starting material) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is 4-Aminothalidomide, which can be used in the next step without further purification if the reaction goes to completion.

Protocol 2: Coupling of a Carboxy-PEG Linker to 4-Aminothalidomide

This protocol details the formation of a stable amide bond between 4-Aminothalidomide and a bifunctional linker containing a terminal carboxylic acid.

Materials:

  • 4-Aminothalidomide

  • Carboxy-PEG-amine linker (e.g., with a terminal amine for reaction with a protein's carboxyl groups, or a terminal carboxyl for reaction with a protein's amine groups. For this protocol, we assume a linker with a terminal carboxyl group is being attached to the amine of 4-aminothalidomide).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve 4-Aminothalidomide (1 equivalent) and the carboxy-PEG linker (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU (1.2 equivalents) to the solution and stir.

  • Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the 4-Thalidomide-Linker-COOH product.

Protocol 3: EDC/NHS Conjugation of 4-Thalidomide-Linker-COOH to a Target Protein Binder

This protocol describes the "zero-length" crosslinking of the carboxylated 4-Thalidomide-linker to primary amines (e.g., lysine residues) on the surface of the target protein.

Materials:

  • Target Protein Binder (in an amine-free buffer like PBS, pH 7.4)

  • 4-Thalidomide-Linker-COOH (from Protocol 2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5)

  • Desalting column or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the target protein binder into the Activation Buffer.

    • Adjust the protein concentration to 2-10 mg/mL.

  • Activation of 4-Thalidomide-Linker-COOH:

    • Dissolve the 4-Thalidomide-Linker-COOH in a minimal amount of anhydrous DMSO and then dilute in Activation Buffer.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer or water.

    • Add EDC (10-20 fold molar excess over the linker) and Sulfo-NHS (20-40 fold molar excess over the linker) to the 4-Thalidomide-Linker-COOH solution.

    • Incubate for 15-30 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein:

    • Immediately add the activated 4-Thalidomide-Linker-Sulfo-NHS ester solution to the prepared protein solution. A 20-50 fold molar excess of the linker to the protein is a common starting point.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

    • Remove excess, unreacted small molecules by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).

Protocol 4: Characterization by Mass Spectrometry - Drug-to-Protein Ratio (DPR/DAR) Determination

This protocol outlines a general procedure for determining the average number of this compound-linker molecules conjugated to each protein using LC-MS.

Materials:

  • This compound-Protein Conjugate (purified)

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable HPLC column (e.g., C4 reverse phase)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Deconvolution software

Procedure:

  • Sample Preparation:

    • Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.

    • For some conjugates, especially those linked via cysteines, reduction of disulfide bonds may be necessary to separate heavy and light chains. This can be done by treating the sample with a reducing agent like DTT.

  • LC-MS Analysis:

    • Inject the sample onto the HPLC column.

    • Elute the protein using a gradient of Mobile Phase B (e.g., 5% to 95% over 15-30 minutes).

    • Acquire mass spectra of the intact protein as it elutes.

  • Data Analysis:

    • Sum the mass spectra across the protein elution peak.

    • Use a deconvolution algorithm (e.g., Maximum Entropy) to convert the multiply charged ion series into a zero-charge mass spectrum.

    • The deconvoluted spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of this compound-linker molecules (e.g., DAR0, DAR1, DAR2, etc.).

    • Calculate the average DAR using the following formula: DAR = Σ (Peak Area_i * i) / Σ (Peak Area_i) where i is the number of drugs attached to the antibody for a given peak, and Peak Area_i is the area of that peak.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the successful conjugation of this compound to target protein binders. The synthesis of a functionalized 4-aminothalidomide intermediate, followed by linker attachment and subsequent bioconjugation using well-established EDC/NHS chemistry, offers a reliable pathway for the creation of potent PROTACs and other targeted protein degraders. Careful characterization, particularly the determination of the drug-to-protein ratio by mass spectrometry, is essential to ensure the quality, consistency, and efficacy of the final conjugate. These techniques are fundamental to advancing the development of novel therapeutics in the exciting field of targeted protein degradation.

References

Application Notes and Protocols: 4-Nitrothalidomide for In-Cell Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrothalidomide, a derivative of thalidomide, is a pivotal tool in the field of targeted protein degradation (TPD). It functions as a "molecular glue," recruiting specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex for ubiquitination and subsequent proteasomal degradation.[1][2][3] This mechanism has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that link a target protein to an E3 ligase.[2][4] These application notes provide a comprehensive guide to utilizing this compound for in-cell targeted protein degradation, including detailed protocols and data presentation.

Mechanism of Action

This compound exerts its effect by hijacking the ubiquitin-proteasome system. The core mechanism involves its binding to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the surface of CRBN, creating a novel interface for the recruitment of proteins that are not its natural substrates, termed "neosubstrates." Once recruited, the neosubstrate is polyubiquitinated by the E3 ligase complex, marking it for degradation by the 26S proteasome.

The primary application of this compound in TPD is as a CRBN ligand in the design of PROTACs. A PROTAC molecule consists of a ligand for the protein of interest (POI), a linker, and a ligand for an E3 ligase, such as this compound or its derivatives. By simultaneously binding the POI and CRBN, the PROTAC brings the E3 ligase into close proximity with the target, facilitating its ubiquitination and degradation.

cluster_0 Cellular Environment 4_Nitrothalidomide This compound CRBN_E3_Ligase CRL4-CRBN E3 Ligase 4_Nitrothalidomide->CRBN_E3_Ligase Binds to CRBN Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN_E3_Ligase->Neosubstrate Recruits Neosubstrate (Altered Specificity) Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for Degradation Ubiquitin Ub Ubiquitin->Neosubstrate Polyubiquitination Proteasome->Degraded_Protein Degrades Protein

Figure 1: Mechanism of this compound-mediated protein degradation.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide a comparative summary of binding affinities for related thalidomide analogs and an illustrative template for the type of data that should be generated to characterize a this compound-based PROTAC.

E3 LigaseLigandBinding Affinity (Kd or Ki)Assay Method
CRBNPomalidomide~157 nM (Ki)Competitive Titration
CRBNLenalidomide~178 nM (Ki)Competitive Titration
CRBN This compound Data not available -

Table 1: Binding Affinities of Common E3 Ligase Ligands.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)
Illustrative PROTAC-XTarget-YCell Line-Ze.g., 10-100e.g., >90

Table 2: Illustrative Degradation Performance of a this compound-based PROTAC. Note: DC50 is the concentration required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based PROTAC

This protocol outlines a general method for synthesizing a PROTAC using this compound as the CRBN ligand. The synthesis involves coupling the CRBN ligand to a linker and then to a ligand for the protein of interest (POI).

Materials:

  • 4-Nitrophthalic anhydride

  • 3-aminopiperidine-2,6-dione trifluoroacetate

  • Acetic acid

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Linker with appropriate functional groups (e.g., amine, carboxylic acid)

  • POI ligand with a suitable reactive handle

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Silica gel for column chromatography

  • TLC plates

Procedure:

  • Synthesis of this compound:

    • Condense 4-Nitrophthalic anhydride with 3-aminopiperidine-2,6-dione trifluoroacetate in acetic acid under reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the this compound product by filtration.

  • Reduction to 4-Aminothalidomide:

    • Reduce the nitro group of this compound to an amine using a standard reducing agent such as palladium on carbon (Pd/C) with hydrogen gas.

    • This provides a functional handle for linker attachment.

  • Linker Conjugation:

    • Couple the synthesized 4-Aminothalidomide to a bifunctional linker using standard amide bond formation chemistry (e.g., HATU, DIPEA in DMF).

    • Purify the product by column chromatography.

  • POI Ligand Conjugation:

    • Couple the linker-thalidomide intermediate to the POI ligand. The specific chemistry will depend on the functional groups present on the linker and the POI ligand.

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using NMR, mass spectrometry, and HPLC.

Start 4-Nitrophthalic anhydride + 3-aminopiperidine-2,6-dione Step1 Condensation Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 4-Aminothalidomide Step2->Intermediate2 Step3 Linker Conjugation Intermediate2->Step3 Intermediate3 Linker-Thalidomide Step3->Intermediate3 Step4 POI Ligand Conjugation Intermediate3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Figure 2: General workflow for the synthesis of a this compound-based PROTAC.

Protocol 2: In-Cell Western Blotting to Measure Protein Degradation

This protocol describes how to quantify the degradation of a target protein in cells treated with a this compound-based PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-based PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (DMSO).

    • For a control to confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

    • Incubate the cells for a desired period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the protein of interest and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the protein of interest and the loading control.

    • Normalize the intensity of the target protein band to the loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Start Seed Cells Treatment Treat with PROTAC (and controls) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis End Results Analysis->End

Figure 3: Experimental workflow for Western Blot analysis of protein degradation.

Protocol 3: Cereblon Binding Assay (Competitive Fluorescence Polarization)

This protocol describes a method to determine the binding affinity of this compound or a this compound-based PROTAC to CRBN using a competitive fluorescence polarization (FP) assay.

Materials:

  • Recombinant human CRBN protein (or the thalidomide-binding domain)

  • A fluorescently labeled CRBN ligand (tracer)

  • This compound or PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, non-binding surface plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of recombinant CRBN protein and the fluorescently labeled CRBN tracer in the assay buffer. The concentrations should be optimized to give a stable and robust FP signal.

  • Compound Dilution:

    • Prepare a serial dilution of this compound or the PROTAC in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the CRBN protein, the fluorescent tracer, and the various concentrations of the test compound.

    • Include controls with no test compound (maximum polarization) and tracer only (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 60 minutes).

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • The displacement of the fluorescent tracer by the test compound will result in a decrease in the FP signal.

    • Plot the FP signal against the logarithm of the test compound concentration.

    • Fit the data to a suitable binding model to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).

Conclusion

This compound is a valuable chemical tool for inducing targeted protein degradation through the recruitment of neosubstrates to the CRBN E3 ligase. Its primary utility lies in its incorporation into PROTACs to target specific proteins for degradation. The protocols provided herein offer a framework for the synthesis, characterization, and in-cell evaluation of this compound-based degraders. Further research is necessary to fully elucidate the specific neosubstrate profile and binding kinetics of this compound itself. However, the established methodologies for thalidomide and its analogs provide a robust starting point for researchers in this exciting field.

References

4-Nitrothalidomide: Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

4-Nitrothalidomide is a synthetic derivative of thalidomide, a compound with a well-documented history in medicine, initially as a sedative and later repurposed for its potent anti-inflammatory, immunomodulatory, and anti-angiogenic properties.[1][2] this compound serves as a key intermediate in the synthesis of more potent immunomodulatory drugs (IMiDs®), such as pomalidomide.[3] While much of the research has focused on its role as a synthetic precursor, this compound itself exhibits biological activities of interest, including the inhibition of endothelial cell proliferation, suggesting potential anti-angiogenic effects.[2][4]

Like its parent compound, this compound is a chiral molecule, and its biological effects are presumed to be mediated through interaction with the protein Cereblon (CRBN). CRBN is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). The binding of thalidomide and its analogs to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is central to the therapeutic effects of these compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development research. Due to the limited availability of specific quantitative data for this compound in the public domain, the information presented often includes data from thalidomide and its more potent analogs to provide a comparative context. Researchers are strongly encouraged to perform initial dose-response experiments to determine the optimal concentrations for their specific experimental systems.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
IUPAC Name 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione
Synonyms 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
CAS Number 19171-18-7
Molecular Formula C₁₃H₉N₃O₆
Molecular Weight 303.23 g/mol
Physical Form Solid
Melting Point >200 °C
Comparative Biological Activities of Thalidomide Analogs

Note: Direct quantitative data for this compound is limited. The values presented below are for comparison with its parent compound and more potent derivatives. It is anticipated that this compound will exhibit activities within a similar range, though likely with different potencies.

Table 1: Cereblon (CRBN) Binding Affinity

CompoundBinding Affinity (µM)Assay Type
This compound analog >40 (Ki)FRET
Thalidomide ~1-10 (varies)Varies
Lenalidomide 1.5 (IC₅₀)TR-FRET
Pomalidomide 1.2 (IC₅₀)TR-FRET

Table 2: TNF-α Inhibition

CompoundIC₅₀Cell Line/System
This compound Data not available-
Thalidomide ~19-38 µMLPS-stimulated PBMCs
Lenalidomide Potent inhibitorLPS-stimulated PBMCs
Pomalidomide ~13 nMLPS-stimulated PBMCs

Table 3: Anti-Proliferative Activity (IC₅₀)

CompoundCell LineIC₅₀ (µM)
This compound HUVECInhibition reported, but IC₅₀ not specified
Thalidomide HUVECNot significantly decreased at tested concentrations
Thalidomide MCF-7 (Breast Cancer)14.58
Thalidomide HepG2 (Hepatocellular Carcinoma)11.26

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_drug_binding Drug Binding and Neosubstrate Recruitment cluster_protein_degradation Protein Degradation Pathway cluster_downstream_effects Downstream Biological Effects This compound This compound CRBN Cereblon (CRBN) This compound->CRBN CRL4 CUL4-RBX1-DDB1 E3 Ubiquitin Ligase CRBN->CRL4 Part of Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate Recruits Ubiquitination Polyubiquitination Neosubstrate->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted to Degradation Degraded Neosubstrate Proteasome->Degradation Degrades Anti_inflammatory Anti-inflammatory Effects Degradation->Anti_inflammatory Anti_angiogenic Anti-angiogenic Effects Degradation->Anti_angiogenic Anti_proliferative Anti-proliferative Effects Degradation->Anti_proliferative

Caption: Signaling pathway of this compound via Cereblon-mediated protein degradation.

G start Start synthesis Synthesis of Racemic This compound start->synthesis racemic Racemic Mixture synthesis->racemic chiral_sep Chiral Separation (HPLC) enantiomers (+)- and (-)-Enantiomers chiral_sep->enantiomers racemic->chiral_sep in_vitro In Vitro Assays enantiomers->in_vitro in_vivo In Vivo Models enantiomers->in_vivo Optional data_analysis Data Analysis and Lead Optimization in_vitro->data_analysis in_vivo->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes a method for the laboratory-scale synthesis of racemic this compound.

Materials:

  • 4-Nitrophthalic anhydride

  • L-Glutamine

  • 1,4-Dioxane

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, homogeneously mix 4-nitrophthalic anhydride (e.g., 2.0 g, 10.4 mmol) and L-glutamine (e.g., 1.51 g, 10.4 mmol).

  • Reaction: Heat the mixture to 140°C with stirring to melt the reactants. For the first 30 minutes, ensure any sublimed phthalic anhydride is returned to the reaction mixture.

  • Vacuum Application: After the initial 30 minutes, connect the flask to a vacuum pump and continue heating at approximately 140°C for 4 hours.

  • Work-up: A yellow solid crude product will be obtained upon completion. Dissolve this crude product in 15 mL of 1,4-dioxane with heating and stirring.

  • Solvent Removal & Precipitation: Distill the dioxane under reduced pressure. Add 30 mL of acetone to the residue and stir to induce precipitation.

  • Filtration and Washing: Filter the precipitate and wash it multiple times with acetone.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Chiral Separation of this compound Enantiomers (Conceptual)

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® AD-H or Chiralcel® OJ-H)

  • Mobile phase (e.g., a mixture of hexane and isopropanol, or methanol)

  • Racemic this compound

  • Solvent for sample dissolution (compatible with the mobile phase)

Procedure:

  • Column and Mobile Phase Selection: Choose a suitable chiral column and mobile phase combination. Optimization of the mobile phase composition (e.g., the ratio of hexane to isopropanol) is crucial for achieving baseline separation.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution and Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where this compound has significant absorbance (e.g., 254 nm).

  • Fraction Collection: Collect the fractions corresponding to the eluting peaks of the individual enantiomers.

  • Purity Analysis: Confirm the enantiomeric purity of the collected fractions using analytical chiral HPLC.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

Protocol 3: Cereblon (CRBN) Binding Assay (Time-Resolved FRET)

This protocol outlines a general method to determine the binding affinity of this compound to Cereblon using a competitive Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay.

Principle: This assay measures the competition of a test compound with a fluorescently labeled tracer for binding to a tagged CRBN protein. The binding of the tracer to the donor-labeled CRBN brings the donor and acceptor fluorophores into proximity, generating a FRET signal. A test compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Tagged recombinant human CRBN (e.g., GST- or His-tagged)

  • Donor-labeled antibody against the tag (e.g., anti-GST-Europium)

  • Acceptor-labeled thalidomide analog (tracer)

  • This compound

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET-enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Setup: Dispense the serially diluted this compound into a 384-well plate.

  • Reagent Addition: Add a pre-mixed solution of tagged CRBN, donor-labeled antibody, and acceptor-labeled tracer to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the this compound concentration and fit the data to a suitable binding model to determine the IC₅₀ value.

Protocol 4: TNF-α Inhibition Assay (ELISA)

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound

  • Lipopolysaccharide (LPS)

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells per well.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the TNF-α standards provided in the kit. Calculate the concentration of TNF-α in each sample. Determine the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control and calculate the IC₅₀ value.

Protocol 5: Anti-Proliferative Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells using an MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 6: HUVEC Proliferation Assay

This protocol is designed to assess the anti-angiogenic potential of this compound by measuring its effect on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Reagents for a cell proliferation assay (e.g., MTT, MTS, or BrdU incorporation)

  • 96-well plates (gelatin-coated if necessary)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include appropriate positive (e.g., a known anti-proliferative agent) and negative (vehicle) controls.

  • Proliferation Assessment: Measure cell proliferation using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a valuable molecule in the landscape of drug discovery, both as a key intermediate for more potent immunomodulatory drugs and as a compound with its own potential biological activities. While there is a notable gap in the literature regarding specific quantitative data for this compound, the protocols and comparative data provided in this document offer a solid foundation for researchers to explore its therapeutic potential. Further investigation into its specific binding affinity for Cereblon, its neosubstrate profile, and its efficacy in various disease models is warranted to fully elucidate its role in drug development.

References

Application Notes & Protocols: Evaluating the Selectivity of 4-Nitrothalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs).[1][2] These molecules consist of a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[3] 4-Nitrothalidomide, a derivative of thalidomide, serves as a ligand for the Cereblon (CRBN) E3 ligase complex (CRL4-CRBN).[4][5] When incorporated into a PROTAC, it facilitates the recruitment of CRBN to the POI, leading to the POI's ubiquitination and subsequent degradation by the proteasome.

A critical aspect of PROTAC development is ensuring selectivity—that is, maximizing the degradation of the intended target while minimizing effects on other proteins ("off-targets"). Off-target degradation can lead to unforeseen toxicity and confound experimental results. This document provides a comprehensive guide to the methodologies and protocols required to rigorously evaluate the selectivity of this compound-based PROTACs.

Mechanism of Action: Signaling Pathway

The fundamental mechanism of a this compound-based PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC acts as a molecular bridge, inducing proximity between the target protein and the CRBN E3 ligase, an event that does not naturally occur. This induced proximity leads to the target's degradation.

PROTAC_Mechanism cluster_cytoplasm Cellular Environment PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Recruits E2 E2 E2 Ubiquitin- Conjugating Enzyme E2->Ternary_Complex Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: CRBN-mediated targeted protein degradation workflow.

Experimental Workflow for Selectivity Profiling

A multi-step, hierarchical approach is recommended to thoroughly assess PROTAC selectivity. This workflow begins with foundational biochemical assays and progresses to global proteomic analysis to identify both on-target and off-target effects.

Selectivity_Workflow cluster_workflow PROTAC Selectivity Evaluation Workflow A Step 1: Biochemical & Biophysical Assays (In Vitro) B Step 2: Cellular Target Engagement & Degradation A->B A_details • CRBN Binding Affinity (e.g., FP, ITC) • Ternary Complex Formation (e.g., TR-FRET, SPR) • In Vitro Ubiquitination A->A_details C Step 3: Global Selectivity Profiling (Unbiased) B->C B_details • Target Engagement (e.g., CETSA, NanoBRET) • On-Target Degradation (e.g., Western Blot, HiBiT) • Dose-Response (DC50) & Time-Course (Dmax) B->B_details D Step 4: Off-Target Validation & Mechanistic Studies C->D C_details • Quantitative Mass Spectrometry  (e.g., TMT, DIA) to identify all  downregulated proteins. C->C_details D_details • Validate off-targets with orthogonal methods • Rescue Experiments • Synthesize & Test Negative Controls D->D_details

Caption: General workflow for characterizing PROTAC selectivity.

Quantitative Data Summary

Effective characterization requires quantifying key parameters of the PROTAC's activity. Data should be organized to compare the on-target potency with off-target effects. The tables below provide templates for summarizing experimental data, with illustrative values for well-characterized thalidomide analogs included for benchmarking purposes.

Table 1: Binding Affinity of Ligands to Cereblon (CRBN)

Compound Binding Assay Kd / Ki (µM) Reference
Thalidomide Microscale Thermophoresis (MST) 8.6
Pomalidomide Isothermal Titration Calorimetry (ITC) ~2.0
Lenalidomide Isothermal Titration Calorimetry (ITC) ~1.0
This compound To be determined TBD

| POI Ligand | To be determined | TBD | |

Table 2: On-Target Cellular Degradation Potency

PROTAC Target Protein Cell Line DC₅₀ (nM) Dₘₐₓ (%) Assay Method
Pomalidomide (as IMiD) IKZF1, IKZF3 MM.1S ~1-10 >95 Western Blot
Example PROTAC-X POI-A Cell Line 1 TBD TBD HiBiT Assay
Example PROTAC-X POI-A Cell Line 2 TBD TBD Western Blot
Negative Control POI-A Cell Line 1 >10,000 <10 HiBiT Assay

Note: DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation) values are context-dependent and can vary between cell lines and experimental conditions.

Table 3: Summary of Global Proteomics Analysis

PROTAC Treatment Concentration & Time Total Proteins Quantified Significantly Downregulated Proteins (Fold Change < 0.5, p < 0.05)
Example PROTAC-X 100 nM, 6 hours >7,500 On-Target: POI-APotential Off-Targets: Protein B, Protein C
Negative Control 100 nM, 6 hours >7,500 None

| POI Ligand Only | 1 µM, 6 hours | >7,500 | None |

Experimental Protocols

The following are detailed protocols for key experiments essential for evaluating the selectivity of this compound-based PROTACs.

Protocol 1: Assessment of Protein Degradation by Western Blot

This protocol provides a semi-quantitative analysis of target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound-based PROTAC and negative control (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer buffer, and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-POI, anti-CRBN, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a high concentration of the negative control for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS, and add ice-cold lysis buffer. Incubate on ice for 20 minutes. Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize bands using an ECL substrate. Re-probe the membrane with antibodies for a loading control (e.g., GAPDH) to ensure equal loading. Quantify band intensities to determine the percentage of protein remaining relative to the vehicle control. Plot the data to calculate DC₅₀ and Dₘₐₓ values.

Protocol 2: Cellular Target Engagement using NanoBRET™

This assay confirms that the PROTAC engages with CRBN and/or the POI inside living cells, which is a prerequisite for degradation.

Materials:

  • Cells expressing NanoLuc®-CRBN or NanoLuc®-POI fusion proteins (stable or transient)

  • NanoBRET™ Tracer specific for the tagged protein

  • This compound-based PROTAC

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96- or 384-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminescence-capable plate reader with 450 nm and 610 nm filters

Procedure:

  • Cell Preparation: Harvest and resuspend NanoLuc® fusion-expressing cells in Opti-MEM®.

  • Tracer Titration (Optimization): Determine the optimal concentration of the fluorescent tracer that gives a suitable assay window.

  • Competition Assay: In the assay plate, add the PROTAC at various concentrations. Add the cells and the pre-determined optimal concentration of the tracer.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measurement: Incubate for 2 hours at 37°C. Measure donor emission (450 nm) and acceptor emission (610 nm) using a plate reader.

  • Data Analysis: Calculate the raw NanoBRET™ ratio (Acceptor/Donor). A decrease in the BRET signal upon addition of the PROTAC indicates successful competition with the tracer, confirming target engagement.

Protocol 3: Ternary Complex Formation using TR-FRET

This biochemical assay measures the PROTAC-induced formation of the POI-PROTAC-CRBN complex.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged CRBN/DDB1 complex (e.g., GST-tagged)

  • This compound-based PROTAC

  • Time-Resolved FRET (TR-FRET) reagents: Terbium (Tb)-conjugated anti-His antibody (donor) and a fluorescently labeled anti-GST antibody (acceptor)

  • Low-volume 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in an appropriate assay buffer.

  • Assay Reaction: In a 384-well plate, combine the purified POI, CRBN complex, Tb-donor antibody, and fluorescent acceptor antibody. Add the PROTAC dilutions.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium (e.g., 1-4 hours).

  • Measurement: Read the plate on a TR-FRET-capable reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a pulsed excitation.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). A characteristic bell-shaped curve is expected, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).

Protocol 4: Global Proteomic Profiling by TMT Mass Spectrometry

This unbiased approach quantifies changes across the entire proteome to identify both on-target and potential off-target degradation events.

Materials:

  • Cell line of interest

  • This compound-based PROTAC, negative control, and POI ligand-only control

  • Lysis buffer (e.g., 8 M urea-based)

  • DTT, iodoacetamide, and trypsin

  • Tandem Mass Tag (TMT) labeling reagents

  • High-performance liquid chromatography (HPLC) system

  • High-resolution Orbitrap mass spectrometer

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with the PROTAC (at a concentration near its DC₅₀), negative control, and vehicle control for a short duration (e.g., 6 hours) to prioritize direct degradation events over downstream effects.

  • Protein Extraction and Digestion: Harvest cells, lyse under denaturing conditions, and quantify total protein. Reduce, alkylate, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label the peptide samples from each condition with a different isobaric TMT tag according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the labeled samples into a single mixture. Fractionate the pooled peptides using high-pH reversed-phase HPLC to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze each fraction by nano-LC-MS/MS. The mass spectrometer will isolate and fragment precursor ions, generating spectra for both peptide identification and TMT reporter ion quantification.

  • Data Analysis: Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities. Identify proteins that are significantly downregulated only in the PROTAC-treated sample compared to all controls.

References

Application Notes and Protocols: 4-Nitrothalidomide as a Key Intermediate in the Synthesis of Pomalidomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide, a potent immunomodulatory agent, is a third-generation thalidomide analogue used in the treatment of multiple myeloma. A crucial step in the chemical synthesis of pomalidomide involves the reduction of the intermediate, 4-nitrothalidomide. This document provides detailed application notes and experimental protocols for the synthesis of pomalidomide from this compound, focusing on the reduction of the nitro group to a primary amine. Additionally, it outlines the key signaling pathway of pomalidomide's mechanism of action.

Introduction

Pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) has demonstrated significant clinical efficacy in treating relapsed and refractory multiple myeloma.[1] Its synthesis often proceeds through the key intermediate this compound.[2] The conversion of this compound to pomalidomide is a critical transformation, typically achieved through catalytic hydrogenation. This process offers a high-yield and clean conversion, making it an attractive route for pharmaceutical manufacturing.[3] Understanding the specifics of this synthetic step, along with the downstream mechanism of action, is vital for researchers and professionals in drug development.

Synthesis of Pomalidomide from this compound

The synthesis of pomalidomide from this compound is a straightforward reduction reaction. The most common and efficient method is catalytic hydrogenation, utilizing a palladium on carbon (Pd/C) catalyst.[3] An alternative method employs Raney nickel as the catalyst.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the reduction of this compound to pomalidomide using two different catalytic systems.

CatalystReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
10% Palladium on CarbonThis compound, N,N-Dimethylformamide, Hydrogen GasAtmospheric pressure, Ambient temperature90>99.0 (HPLC)
Raney NickelThis compound, 1,4-Dioxane, WaterNot specified89.798 (HPLC)
Experimental Protocols

Protocol 1: Reduction of this compound using Palladium on Carbon

This protocol details the synthesis of pomalidomide via the catalytic hydrogenation of this compound using 10% palladium on carbon.

Materials:

  • This compound

  • 10% Palladium on carbon (5% w/w of substrate)

  • N,N-Dimethylformamide (DMF)

  • Hydrogen gas

  • Celite

  • Methanol

Procedure:

  • To a stirred solution of this compound (10 g, 0.033 mole) in N,N-dimethylformamide (100 ml) under a nitrogen atmosphere, add 10% palladium on carbon (0.5 g).

  • Bubble hydrogen gas through the reaction mixture at atmospheric pressure.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the hydrogenation, stop the hydrogen bubbling and filter the reaction mixture through a Celite bed to remove the catalyst.

  • Distill the filtrate at 60 to 65 °C under reduced pressure until half of the solvent is removed.

  • Cool the solution to ambient temperature and add methanol (50 ml) while stirring.

  • Filter the resulting solid, wash with methanol (50 ml), and dry under vacuum to obtain pomalidomide.

Expected Outcome:

This protocol is expected to yield approximately 8.2 g (90% molar yield) of pomalidomide with a purity of >99.0% as determined by HPLC.

Protocol 2: Reduction of this compound using Raney Nickel

This protocol provides an alternative method for the synthesis of pomalidomide using Raney nickel as the catalyst.

Materials:

  • 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (this compound)

  • 1,4-Dioxane

  • Water

  • Raney nickel

Procedure:

  • In a round-bottomed flask, charge 1,4-dioxane (600 ml) and 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (10 g).

  • Stir the mixture at 25°C to 30°C for 15 minutes.

  • To the resulting solution, add 1,4-dioxane (300 ml), water (180 ml), and Raney nickel (0.5 g).

  • The reaction is carried out under hydrogen pressure (details not specified in the source).

  • Monitor the reaction for completion.

  • Upon completion, the product is isolated from the reaction mixture.

Expected Outcome:

This process is reported to yield pomalidomide with a purity of greater than 99% as measured by HPLC. The reported yield for a similar process was 89.7%.

Mechanism of Action: Pomalidomide Signaling Pathway

Pomalidomide exerts its therapeutic effects through a mechanism that involves the E3 ubiquitin ligase complex containing the protein Cereblon (CRBN). Pomalidomide binds to CRBN, which in turn recruits the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as neosubstrates to the E3 ligase complex. This leads to their ubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors is a key event that results in the cytotoxic effects on myeloma cells and the immunomodulatory activities of the drug.

Pomalidomide_Signaling_Pathway cluster_cell Myeloma Cell Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Pomalidomide->CRBN Binds to IKZF1_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_Aiolos Recruits Ub_Proteasome Ubiquitination & Proteasomal Degradation IKZF1_Aiolos->Ub_Proteasome Leads to Apoptosis Apoptosis & Immunomodulation Ub_Proteasome->Apoptosis Results in Synthesis_Workflow Start Start: This compound Reaction_Setup Reaction Setup: - Dissolve in Solvent (e.g., DMF) - Add Catalyst (e.g., Pd/C) Start->Reaction_Setup Reduction Catalytic Hydrogenation: - Introduce Hydrogen Gas - Monitor by TLC Reaction_Setup->Reduction Filtration Catalyst Removal: - Filter through Celite Reduction->Filtration Concentration Solvent Removal: - Distill under reduced pressure Filtration->Concentration Precipitation Product Precipitation: - Add Anti-solvent (e.g., Methanol) Concentration->Precipitation Isolation Isolation & Drying: - Filter the solid - Wash with solvent - Dry under vacuum Precipitation->Isolation End End: Pure Pomalidomide Isolation->End

References

Troubleshooting & Optimization

Overcoming solubility issues with 4-Nitrothalidomide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Nitrothalidomide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has low solubility in aqueous solutions.[1] For experimental purposes, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating stock solutions.[1][2][3] Acetonitrile can also be used, though it may require heating and sonication to achieve dissolution.[2]

Q2: What is the expected aqueous solubility of this compound?

A2: While specific quantitative data for this compound's aqueous solubility is limited, it is known to be sparingly soluble in aqueous buffers. Based on its chemical structure and data from its analog, pomalidomide, the aqueous solubility is estimated to be very low, around 0.01 mg/mL.

Q3: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your aqueous buffer.

  • Optimize Co-solvent Percentage: If your experimental setup permits, you can try increasing the percentage of DMSO in the final solution. However, it is crucial to be mindful of potential solvent toxicity in cell-based or in vivo experiments. It's recommended to keep the final DMSO concentration at or below 0.5%.

  • Use a Pre-mixed Solvent System: Instead of a direct dilution, prepare a mixture of your aqueous buffer and co-solvent (e.g., DMSO) first, and then add the this compound stock solution to this mixture.

  • Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion, which can prevent localized supersaturation and precipitation.

Q4: What general strategies can be used to improve the aqueous solubility of compounds like this compound?

A4: Several formulation strategies can be employed to enhance the bioavailability and solubility of poorly soluble drugs:

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent like ethanol, glycerol, or propylene glycol to increase solubility.

  • pH Adjustment: For ionizable compounds, modifying the pH of the solution can improve solubility.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can enhance its aqueous solubility.

  • Solid Dispersion: Dispersing the drug in a solid hydrophilic carrier can improve its dissolution rate.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can lead to improved dissolution.

Solubility Data

The following table summarizes the solubility of this compound and its analogs in various solvents.

CompoundSolventApproximate SolubilityNotes
This compound Aqueous Buffers (e.g., PBS)Sparingly solubleEstimated to be around 0.01 mg/mL
Dimethyl Sulfoxide (DMSO)Slightly SolubleA common solvent for preparing stock solutions
AcetonitrileSlightly SolubleMay require heating and sonication
Pomalidomide (analog)Dimethyl Sulfoxide (DMSO)~15 mg/mL
Dimethylformamide (DMF)~10 mg/mL
Thalidomide (parent compound)1:8 DMSO:PBS (pH 7.2)~0.11 mg/mL
DMSO~12 mg/mL
Dimethylformamide~12 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 303.23 g/mol .

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Calculation: To prepare a 10 mM solution, you will need 3.0323 mg of this compound per 1 mL of DMSO. Calculation: 10 mmol/L * (1 L / 1000 mL) * 303.23 g/mol * (1000 mg / 1 g) = 3.0323 mg/mL

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, weigh 3.03 mg for a 1 mL stock solution.

  • Dissolution: Add the corresponding volume of anhydrous DMSO to the tube (e.g., 1 mL for 3.03 mg).

  • Mixing: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, use a sonicator for 5-10 minutes to aid dissolution. Gentle warming to around 37°C can also be applied.

  • Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol outlines the preparation of a working solution of this compound in an aqueous buffer from a DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine Final Concentration: Decide on the final desired concentration of this compound and the final acceptable concentration of DMSO in your experiment (typically ≤0.5%).

  • Serial Dilution (Optional): If a range of concentrations is needed, perform serial dilutions of the 10 mM stock solution in DMSO.

  • Dilution into Aqueous Buffer:

    • Place the required volume of aqueous buffer in a sterile tube.

    • While vigorously vortexing the buffer, add the calculated volume of the this compound DMSO stock solution dropwise. This ensures rapid mixing and minimizes precipitation.

    • For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer. This results in a final DMSO concentration of 0.1%.

  • Final Check: Visually inspect the working solution for any cloudiness or precipitation. If observed, consider further lowering the final concentration.

  • Use Freshly Prepared: It is recommended to prepare fresh aqueous solutions for experiments and avoid prolonged storage.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound Precipitation or Incomplete Dissolution The compound is not fully dissolving in the chosen solvent.* Use a high-purity, anhydrous grade of DMSO for stock solutions.* Gently warm the solution to approximately 37°C and/or use a sonicator to aid dissolution.* Ensure the stock solution has not absorbed moisture or degraded; it is best to prepare fresh solutions.
The final concentration in the aqueous medium is too high.* Lower the final working concentration of this compound.* Ensure the final DMSO concentration is low (typically ≤0.5%) to prevent both solvent toxicity and compound precipitation.
Improper mixing when diluting into aqueous buffer.* Add the DMSO stock solution dropwise to the aqueous buffer while vortexing vigorously to ensure rapid and even dispersion.
Inconsistent Experimental Results Degradation of the compound in solution.* Prepare fresh working solutions for each experiment.* Protect solutions from light and elevated temperatures.
Solvent toxicity affecting cellular assays.* Run a solvent toxicity curve to determine the highest non-toxic concentration of your solvent (e.g., DMSO) on your specific cell line.* Always include a vehicle control group in your experiments, which is treated with the same final concentration of the solvent as the compound-treated groups.

Visualizing Experimental Workflows

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate (Gentle Heat if Needed) add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store get_stock Thaw DMSO Stock Solution store->get_stock dilute Add Stock Dropwise to Vortexing Buffer get_stock->dilute prep_buffer Prepare Aqueous Buffer prep_buffer->dilute use Use Freshly Prepared Working Solution dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting Precipitation Issues start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration as low as possible? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_dmso Is final DMSO concentration ≤0.5%? check_conc->check_dmso Yes lower_conc->check_dmso increase_dmso Can the experimental system tolerate higher DMSO? check_dmso->increase_dmso No check_mixing Was the stock added dropwise to a vortexing buffer? check_dmso->check_mixing Yes adjust_dmso Adjust to a higher, tolerable DMSO concentration increase_dmso->adjust_dmso Yes increase_dmso->check_mixing No adjust_dmso->check_mixing improve_mixing Improve mixing technique check_mixing->improve_mixing No consider_alternatives Consider alternative solubilization methods (e.g., co-solvents, cyclodextrins) check_mixing->consider_alternatives Yes improve_mixing->consider_alternatives

References

Technical Support Center: Optimizing 4-Nitrothalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitrothalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on the critical aspect of linker length optimization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a this compound-based PROTAC and why is its length so critical?

A PROTAC is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] In a this compound-based PROTAC, the this compound moiety engages the Cereblon (CRBN) E3 ligase.[3][4]

The linker connects the this compound part to the ligand that binds the target protein.[1] Its length is a crucial parameter that dictates the efficacy of the PROTAC for several reasons:

  • Ternary Complex Formation: The linker's primary function is to enable the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.

  • Steric Hindrance: If the linker is too short, it can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable complex.

  • Ineffective Proximity: Conversely, if the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitin transfer.

  • Optimal Orientation: The ideal linker length facilitates an optimal orientation of the POI and E3 ligase, which is necessary for the ubiquitination process.

Q2: Is there a universal optimal linker length for all this compound-based PROTACs?

No, there is no single optimal linker length. The ideal length is highly dependent on the specific POI and the E3 ligase being recruited. It must be determined empirically for each new target. For instance, studies on p38α degradation showed that PROTACs with linkers of 15-17 atoms were most effective, while those with linkers shorter than 15 atoms exhibited poor activity. In another case targeting the Estrogen Receptor (ER), a linker length of 16 atoms was found to be ideal.

Q3: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers are polyethylene glycol (PEG) and alkyl chains. This is due to their synthetic accessibility, allowing for systematic variations in length. However, more rigid linkers that incorporate structures like piperazine or piperidine rings are also being explored to improve conformational control and physicochemical properties.

Troubleshooting Guide

Problem 1: I have synthesized a new this compound-based PROTAC, but I am not observing any degradation of my target protein.

Possible Cause Troubleshooting Steps
Incorrect Linker Length The linker may be too short, causing steric hindrance, or too long, preventing the formation of a stable ternary complex. Synthesize a library of PROTACs with varying linker lengths by systematically adding or removing units (e.g., ethylene glycol or methylene groups). Test these new variants in a degradation assay to identify a more optimal length.
Poor Cell Permeability The physicochemical properties of your PROTAC, influenced by the linker, might be hindering its ability to cross the cell membrane. Consider modifying the linker to improve properties like solubility and polarity.
Unfavorable Ternary Complex Geometry Even with an appropriate length, the linker might be orienting the POI and E3 ligase in a non-productive manner for ubiquitination. Try altering the attachment points of the linker on either the target protein ligand or the this compound moiety.
"Hook Effect" At high concentrations, PROTACs can form binary complexes (PROTAC with either the target or the E3 ligase) instead of the desired ternary complex, which can inhibit degradation. It is crucial to test a wide range of PROTAC concentrations in your degradation assays.

Problem 2: I am observing target degradation, but the potency (DC50) is low and the maximal degradation (Dmax) is not satisfactory.

Possible Cause Troubleshooting Steps
Suboptimal Ternary Complex Stability The ternary complex may be forming but is not stable enough for efficient and sustained ubiquitination. Fine-tune the linker length with smaller, incremental changes (e.g., adding or removing single atoms).
Lack of Positive Cooperativity The linker may not be promoting favorable protein-protein interactions between the POI and CRBN. Experiment with more rigid linkers to restrict conformational freedom and potentially encourage a more stable ternary complex.
Time-Dependent Effects The commonly used DC50 and Dmax values can be time-dependent. Consider performing a time-course experiment to determine the optimal degradation time for your specific PROTAC and target.

Data on Linker Length Optimization

The following table summarizes data from studies on the impact of linker length on PROTAC efficacy for different targets.

Target ProteinE3 LigaseLinker TypeOptimal Linker Length (atoms)Key Findings
p38αCRBNMixed alkyl/triazole15-17Linkers shorter than 15 atoms were found to be ineffective at inducing degradation.
Estrogen Receptor (ER)VHLPEG16A systematic evaluation of linker length revealed a clear optimal length for maximal degradation.
BRD4CRBNPEG/AlkylVariableDifferent linker compositions and lengths led to varying degradation selectivity between BRD2, BRD3, and BRD4.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol is used to visually and quantitatively assess the reduction in the level of a target protein after PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your this compound-based PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins based on size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like HRP.

    • Detect the signal using an appropriate chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay helps to confirm that the observed protein degradation is due to PROTAC-mediated ubiquitination.

  • Reaction Setup: In a microcentrifuge tube, combine the purified E1 activating enzyme, E2 conjugating enzyme, CRBN E3 ligase complex, the purified target protein, ubiquitin, and ATP in a suitable ubiquitination buffer.

  • PROTAC Addition: Add the this compound-based PROTAC at various concentrations. Include a DMSO control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling the samples.

  • Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the target protein to visualize the appearance of higher molecular weight ubiquitinated species.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) PROTAC This compound PROTAC POI->PROTAC binds CRBN CRBN E3 Ligase PROTAC->CRBN binds Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome targeted by Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Synthesize PROTAC Library (Varying Linker Lengths) B Cell Treatment with PROTACs (Dose-Response) A->B C Western Blot Analysis B->C D Quantify Protein Levels C->D E Determine DC50 and Dmax D->E F Identify Optimal Linker E->F

Caption: A typical workflow for evaluating PROTAC linker efficacy.

Linker_Length_Logic cluster_logic Linker Length and PROTAC Efficacy start Linker Length too_short Too Short start->too_short optimal Optimal start->optimal too_long Too Long start->too_long steric_clash Steric Clash too_short->steric_clash stable_complex Stable & Productive Ternary Complex optimal->stable_complex inefficient_proximity Inefficient Proximity too_long->inefficient_proximity no_degradation No/Poor Degradation steric_clash->no_degradation efficient_degradation Efficient Degradation stable_complex->efficient_degradation inefficient_proximity->no_degradation

Caption: The logical relationship between linker length and PROTAC efficacy.

References

Technical Support Center: Troubleshooting Failed 4-Nitrothalidomide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Nitrothalidomide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common problems encountered during the synthesis of this compound conjugates, particularly in the context of developing Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for conjugating a linker to this compound?

A1: Direct conjugation to this compound is uncommon. The standard approach involves a two-step process. First, the nitro group of this compound is reduced to a primary amine to form 4-Aminothalidomide (pomalidomide). This amine then serves as a versatile chemical handle for attaching a linker, typically one with a terminal carboxylic acid, via an amide bond formation. This amide bond is stable and the reaction is generally high-yielding.

Q2: My this compound to 4-Aminothalidomide reduction is giving a low yield. What could be the cause?

A2: Low yields in the reduction of this compound are often due to incomplete reaction or side reactions. A common and efficient method for this reduction is Pd/C-catalyzed hydrogenation, which can achieve near-quantitative yields.[1] If you are using other reducing agents like iron in the presence of an acid, ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Harsh acidic or basic conditions during workup can also lead to hydrolysis of the glutarimide or phthalimide rings, so maintaining a neutral pH is recommended where possible.[2]

Q3: I am having trouble with the amide coupling of my linker to 4-Aminothalidomide. What are the critical parameters to consider?

A3: The success of the amide coupling reaction is highly dependent on several factors:

  • Coupling Reagents: Use standard peptide coupling reagents like HATU, HBTU, or EDC with HOBt.[3]

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to activate the carboxylic acid of the linker without competing in the reaction.[3]

  • Solvent: Anhydrous dimethylformamide (DMF) is a common solvent for this reaction.[3] Ensure it is dry, as water can hydrolyze the activated ester.

  • Temperature: The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Track the progress of the reaction by TLC or LC-MS to determine the point of completion.

Q4: What are some common side reactions during the conjugation process?

A4: Besides incomplete reactions, be aware of a few potential side reactions:

  • Acylation of the imide nitrogen: This is a known, though less common, side reaction.

  • Hydrolysis: The glutarimide and phthalimide rings of the thalidomide scaffold are susceptible to hydrolysis under strongly acidic or basic conditions.

  • Solvent-related impurities: When using DMF as a solvent at high temperatures with a tertiary amine base, it can decompose to form dimethylamine. This can then react with your starting material to form an undesired 4-(dimethylamino)-thalidomide byproduct. If high temperatures are necessary, consider switching to DMSO.

Troubleshooting Guide

Problem 1: Low or No Conjugation Product Formation
Possible Cause Suggested Solution
Inefficient activation of the linker's carboxylic acid Ensure you are using fresh, high-quality coupling reagents. Optimize the equivalents of the coupling reagent and base used. A common starting point is 1.2-1.5 equivalents of the coupling reagent and 2-3 equivalents of DIPEA.
Hydrolysis of the activated ester Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Degradation of starting materials Verify the purity and stability of your 4-Aminothalidomide and linker before starting the reaction.
Incorrect reaction pH While the reaction is typically run with an organic base in an organic solvent, residual acidity or basicity from previous steps can interfere. Ensure proper workup and purification of your starting materials.
Problem 2: Multiple Products Observed by TLC or LC-MS
Possible Cause Suggested Solution
Side reactions As mentioned in the FAQs, consider the possibility of acylation at the imide nitrogen or reactions with solvent impurities. Analyze the mass of the byproducts by LC-MS to identify their structures. If DMF decomposition is suspected, switch to a more stable solvent like DMSO.
Impure starting materials Ensure the purity of your 4-Aminothalidomide and linker using techniques like NMR and mass spectrometry before proceeding with the conjugation.
Di-acylation If your linker has more than one reactive group, you may be getting multiple additions. Redesign your linker to have a single reactive site or use appropriate protecting groups.
Problem 3: Difficulty in Purifying the Final Conjugate
Possible Cause Suggested Solution
Co-elution of product and starting material/reagents Optimize your purification method. Silica gel column chromatography is a standard method for purifying these types of conjugates. Experiment with different solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes) to achieve better separation.
Product instability on silica gel If your conjugate is unstable on silica, consider alternative purification methods like preparative HPLC.
Product loss during workup Minimize the number of extraction and transfer steps. Ensure the pH of your aqueous washes is appropriate to prevent your product from partitioning into the aqueous layer or degrading.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Coupling to 4-Aminothalidomide

Coupling ReagentBaseSolventTemperatureTypical Reaction TimeTypical YieldReference
HATUDIPEADMFRoom Temp.2-16 hoursGood to Excellent
HBTUDIPEADMFRoom Temp.2-16 hoursGood to Excellent
EDC/HOBtDIPEADMFRoom Temp.12-24 hoursModerate to Good

Note: Yields are highly dependent on the specific linker and substrate.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Aminothalidomide (Pomalidomide)

This protocol is based on efficient Pd/C-catalyzed hydrogenation.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as DMF.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr shaker).

  • Reaction: Stir the mixture vigorously at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 4-Aminothalidomide can be used directly in the next step or purified further by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling of a Carboxylic Acid Linker to 4-Aminothalidomide

This protocol describes a general procedure for amide bond formation.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-terminated linker (1 equivalent) in anhydrous DMF.

  • Activation: Add a coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents) to the solution. Stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add a solution of 4-Aminothalidomide (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reduction Step 1: Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis start_nitro This compound reduction Reduction (e.g., H2, Pd/C) start_nitro->reduction start_linker Linker-COOH coupling Amide Coupling (HATU, DIPEA, DMF) start_linker->coupling intermediate 4-Aminothalidomide reduction->intermediate intermediate->coupling crude_product Crude Conjugate coupling->crude_product purification Column Chromatography crude_product->purification final_product Purified Conjugate purification->final_product analysis Characterization (NMR, LC-MS) final_product->analysis

Caption: General workflow for this compound conjugation.

troubleshooting_logic start Conjugation Reaction Failed check_sm Check Purity of Starting Materials start->check_sm check_reagents Check Reagents & Solvent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_sm->check_reagents [ Pure ] sm_impure Impure Starting Materials check_sm->sm_impure [ Impure ] check_reagents->check_conditions [ Good ] reagents_bad Degraded Reagents or Wet Solvent check_reagents->reagents_bad [ Poor ] conditions_wrong Suboptimal Conditions (Temp, Time, Stoichiometry) check_conditions->conditions_wrong [ Incorrect ] solution_sm Re-purify Starting Materials sm_impure->solution_sm solution_reagents Use Fresh Reagents & Anhydrous Solvent reagents_bad->solution_reagents solution_conditions Optimize Reaction Conditions conditions_wrong->solution_conditions

Caption: Troubleshooting logic for failed conjugation reactions.

protac_pathway protac PROTAC (this compound derivative) poi Protein of Interest (POI) protac->poi binds crbn CRBN E3 Ligase protac->crbn binds ternary Ternary Complex (POI-PROTAC-CRBN) poi->ternary crbn->ternary poly_ub Poly-ubiquitination of POI ternary->poly_ub catalyzes ub Ubiquitin ub->poly_ub proteasome 26S Proteasome poly_ub->proteasome targeted by degradation POI Degradation proteasome->degradation results in

Caption: PROTAC-mediated protein degradation pathway.

References

Technical Support Center: Enhancing Cell Permeability of 4-Nitrothalidomide PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the cell permeability of 4-Nitrothalidomide-based PROTACs. As this compound is a common synthetic precursor for Cereblon (CRBN) E3 ligase ligands, the principles discussed here are broadly applicable to thalidomide, pomalidomide, and lenalidomide-based degraders.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My CRBN-recruiting PROTAC shows high biochemical binding affinity but poor degradation activity in cellular assays. What is the most likely cause?

A: A significant drop in potency from a biochemical to a cellular environment is a classic sign of poor cell permeability.[1] PROTACs are large molecules, often with molecular weights (MW) exceeding 800 Da and a high polar surface area (PSA), which places them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] These properties hinder their ability to passively diffuse across the lipid bilayer of the cell membrane. Even with excellent binding affinity, the PROTAC cannot induce degradation if it fails to reach its intracellular target protein and the CRBN E3 ligase at a sufficient concentration.[1][3]

Q2: What are the key physicochemical properties I should analyze and optimize for my PROTAC's permeability?

A: Several key physicochemical properties govern a PROTAC's ability to cross the cell membrane. Optimizing these in concert is crucial:

  • Molecular Weight (MW): While inherently high for PROTACs, minimizing MW where possible without sacrificing potency is beneficial. Permeability tends to drop significantly as MW increases.

  • Lipophilicity (LogP/LogD): A balance is critical. While some lipophilicity is required to enter the cell membrane, excessive LogP can lead to poor aqueous solubility or cause the molecule to become trapped within the lipid bilayer.

  • Polar Surface Area (PSA): High PSA is a major barrier to passive diffusion. Strategies should aim to reduce the exposed PSA.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the energy penalty for the molecule to leave the aqueous environment and enter the cell membrane. Reducing the count, for instance by replacing an amide with an ester, can improve permeability.

  • Conformational Flexibility and Rigidity: PROTACs are not static. Some flexible PROTACs can adopt a folded, more compact conformation in the nonpolar environment of the cell membrane, shielding their polar groups. This "chameleon effect" can be facilitated by intramolecular hydrogen bonds (IMHBs). Conversely, incorporating rigid linkers like piperazines can pre-organize the molecule in a favorable conformation and improve permeability.

Q3: How can I strategically modify the linker to improve cell permeability?

A: The linker is more than a simple tether; it is a critical determinant of a PROTAC's physicochemical properties and permeability.

  • Adjust Composition: Replacing hydrophilic polyethylene glycol (PEG) linkers with more hydrophobic alkyl chains can reduce the HBA count and improve membrane partitioning.

  • Increase Rigidity: Incorporating cyclic moieties such as piperidine or piperazine into the linker can reduce conformational flexibility, which can enhance both permeability and metabolic stability.

  • Optimize Length: Linker length significantly impacts the ability to form a productive ternary complex and affects overall physical properties. The optimal length must be determined empirically, as both excessively long and short linkers can be detrimental.

  • Promote Intramolecular Folding: Design linkers that encourage the formation of intramolecular hydrogen bonds. This allows the molecule to fold and mask its polar surface area, reducing the desolvation penalty upon entering the cell membrane.

Q4: My Caco-2 assay shows a high efflux ratio. What does this indicate and how can I address it?

A: A high efflux ratio (where the permeability from the basolateral-to-apical side is much greater than apical-to-basolateral) indicates that your PROTAC is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). This means that even if the PROTAC can enter the cell, it is being actively pumped out, preventing it from reaching a therapeutic concentration.

Troubleshooting Steps:

  • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm which transporter is responsible.

  • Structural Modification: Systematically modify the PROTAC structure. Sometimes minor changes can disrupt the recognition motif for the transporter. This is often a trial-and-error process involving modifications to the linker or exposed parts of the warhead or E3 ligand binder.

  • Prodrug Approach: A prodrug strategy might alter the molecule's properties enough to avoid transporter recognition.

Q5: What advanced strategies can I employ if conventional structural modifications are insufficient?

A: If optimizing physicochemical properties does not yield a sufficiently permeable compound, several advanced strategies can be explored:

  • Prodrugs: Masking highly polar functional groups, such as carboxylic acids or hydroxyls, with cleavable lipophilic moieties (e.g., esters) can dramatically improve permeability. These masking groups are later removed by intracellular enzymes like esterases to release the active PROTAC.

  • Photocaged PROTACs: Install a photolabile caging group that renders the PROTAC inactive and potentially more permeable. Upon irradiation with a specific wavelength of light, the cage is cleaved, activating the PROTAC with spatiotemporal control.

  • Receptor-Mediated Delivery: Conjugate the PROTAC to a ligand that is recognized by a cell-surface receptor (e.g., folate receptor). This hijacks the cell's endocytosis machinery to actively transport the PROTAC into the cell, which is particularly useful for targeting specific cell types that overexpress the receptor.

Data Presentation

Table 1: Key Physicochemical Properties and Their Influence on PROTAC Permeability
PropertyDescriptionGeneral Trend for Improved Permeability
Molecular Weight (MW) Mass of the molecule.Lower is better, though PROTACs are inherently large.
Lipophilicity (cLogP/LogD) Oil/water partition coefficient.An optimal range is needed; too high or too low is detrimental.
Polar Surface Area (PSA/TPSA) Surface sum over all polar atoms.Lower is better. Aim to reduce or shield polar groups.
Hydrogen Bond Donors (HBDs) Number of O-H and N-H bonds.Fewer is better. Aim to reduce or mask via IMHB.
Hydrogen Bond Acceptors (HBAs) Number of nitrogen or oxygen atoms.Fewer is better.
Rotatable Bonds (RotB) Number of bonds with free rotation.Lower can improve permeability by reducing conformational entropy loss.
Table 2: Comparison of Common In Vitro Permeability Assays
FeaturePAMPA (Parallel Artificial Membrane Permeability Assay)Caco-2 Cell Permeability Assay
Model Artificial lipid membrane.Monolayer of human intestinal cells.
Mechanism Assessed Passive diffusion only.Passive diffusion, active transport (uptake/efflux), paracellular transport.
Throughput HighLow to Medium
Cost LowHigh
Key Output Effective Permeability (Pe).Apparent Permeability (Papp) and Efflux Ratio (ER).
Best For Early-stage, high-throughput screening of passive permeability.Mechanistic studies and more accurate prediction of in vivo absorption.
Table 3: Example Data on Structural Modifications to Improve Permeability

The following data is illustrative, synthesized from multiple studies to demonstrate key concepts.

PROTAC IDModificationLinker TypeHBD CountPapp (A-B) (10⁻⁶ cm/s)Efflux RatioRationale / Outcome
PROTAC-01 Parental CompoundFlexible PEG40.28.4Low passive permeability and high efflux.
PROTAC-02 Amide to EsterFlexible PEG30.87.9Reducing HBD count improved passive permeability.
PROTAC-03 PEG to AlkylRigid Alkyl31.13.1A more rigid, less polar linker improved permeability and reduced efflux.
PROTAC-04 Added PiperazineRigid Piperazine31.52.5Rigid cyclic linkers can enhance permeability and solubility.

Visual Guides and Workflows

G cluster_0 cluster_1 Diagnosis cluster_2 Analysis cluster_3 Solution start High Biochemical Potency, Low Cellular Activity hypo Hypothesis: Poor Cell Permeability? start->hypo pampa PAMPA Assay hypo->pampa Quick Screen caco2 Caco-2 Assay hypo->caco2 Gold Standard passive Low Passive Permeability? pampa->passive caco2->passive efflux High Efflux Ratio? caco2->efflux modify Structural Modification: - Linker (Rigidity, Polarity) - Reduce HBDs/PSA - Promote IMHB passive->modify Yes efflux->modify Yes advanced Advanced Strategies: - Prodrug Approach - Receptor-Mediated  Delivery modify->advanced If insufficient end_node Optimized PROTAC with Improved Cellular Activity modify->end_node advanced->end_node

Troubleshooting workflow for low cellular activity of PROTACs.

G cluster_0 Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds CRBN CRBN E3 Ligase PROTAC->CRBN binds TernaryComplex POI-PROTAC-CRBN Ternary Complex POI->TernaryComplex Proteasome 26S Proteasome POI->Proteasome  Targeted for  Degradation CRBN->TernaryComplex PolyUb Poly-Ubiquitination TernaryComplex->PolyUb  Ub Transfer Ub Ubiquitin (Ub) Ub->TernaryComplex  Ub Transfer E1E2 E1/E2 Enzymes E1E2->Ub PolyUb->POI Degradation POI Degradation Proteasome->Degradation

General mechanism of action for a CRBN-recruiting PROTAC.

G cluster_linker Linker Modification cluster_ligands Ligand Modification cluster_advanced Advanced Strategies center PROTAC Permeability Enhancement Rigidity Increase Rigidity (e.g., piperazine) center->Rigidity Composition Change Composition (e.g., Alkyl vs PEG) center->Composition Length Optimize Length center->Length Folding Promote IMHB center->Folding HBD Reduce HBDs (e.g., Amide -> Ester) center->HBD PSA Reduce PSA center->PSA Prodrug Prodrug Approach (Mask Polar Groups) center->Prodrug Receptor Receptor-Mediated Delivery center->Receptor Photo Photocaging center->Photo

Key strategies for enhancing PROTAC cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a high-throughput method to assess passive permeability.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution, like phosphatidylcholine in dodecane).

  • Acceptor sink buffer (e.g., PBS with 5% DMSO, pH 7.4).

  • Donor solution: Prepare PROTAC stock in DMSO and dilute into a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.

  • UV-Vis plate reader or LC-MS/MS for quantification.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of acceptor sink buffer to each well of the 96-well acceptor plate.

  • Hydrate Membrane: Carefully place the filter plate onto the acceptor plate. Add 5 µL of the donor buffer (without compound) to each well of the filter plate to pre-hydrate the membrane. Incubate for 15-30 minutes.

  • Prepare Donor Plate: While the membrane is hydrating, add your PROTAC donor solutions and controls (high and low permeability compounds) to a separate 96-well donor plate.

  • Start Assay: Remove the hydration buffer from the filter plate. Carefully transfer the filter plate onto the donor plate containing the PROTACs. Ensure no air bubbles are trapped.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, separate the plates. Quantify the concentration of the PROTAC in the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the provided formula from the assay manufacturer, which accounts for concentrations, volumes, membrane area, and incubation time.

Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)

This protocol assesses both passive and active transport across a cell monolayer.

Materials:

  • Caco-2 cells.

  • Transwell® permeable supports (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS).

  • Transport buffer (e.g., HBSS, pH adjusted to 7.4 for basolateral and 6.5-7.4 for apical).

  • LC-MS/MS for quantification.

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts. Culture for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well to ensure monolayer integrity.

  • Prepare Transport Solutions: Prepare the PROTAC solution in transport buffer (e.g., 10 µM). Also prepare fresh transport buffer for the receiver compartment.

  • Apical to Basolateral (A-B) Transport:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the PROTAC solution to the apical (top) chamber.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Perform the same procedure but add the PROTAC solution to the basolateral chamber and sample from the apical chamber. This measures active efflux.

  • Quantification: Analyze the concentration of the PROTAC in all collected samples using LC-MS/MS.

  • Calculate Permeability (Papp) and Efflux Ratio (ER):

    • Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

References

Addressing off-target effects of 4-Nitrothalidomide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with 4-Nitrothalidomide derivatives. The information provided is intended to help address and mitigate off-target effects to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: The primary mechanism of action for this compound and its derivatives, like other immunomodulatory drugs (IMiDs), involves binding to the Cereblon (CRBN) protein.[1] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1] The binding of these small molecules to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[1][2]

Q2: What are the known on-target and off-target neosubstrates of thalidomide analogs?

A2: The primary on-target neosubstrates for the therapeutic effects of many thalidomide analogs in hematological malignancies are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] However, these compounds can also induce the degradation of other proteins, leading to off-target effects. Known off-target neosubstrates for pomalidomide, a close analog of this compound, include several zinc finger proteins (e.g., ZFP91, SALL4), RAB28, DTWD1, CUTA, and POLR2J. The degradation of SALL4 is of particular concern as it has been linked to the teratogenic effects of thalidomide.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose Optimization: Use the lowest effective concentration of the this compound derivative that achieves the desired on-target effect. A thorough dose-response analysis is highly recommended.

  • Use of Controls: Always include appropriate negative (vehicle-only) and positive controls in your experiments. If possible, use a structurally similar but inactive compound as an additional negative control.

  • Orthogonal Validation: Confirm key findings using alternative methods. For example, if you observe a phenotype, validate it by knocking down the intended target using a different modality like siRNA or CRISPR.

  • Cell Line Selection: The expression levels of CRBN and potential off-target proteins can vary between cell lines. If possible, screen multiple cell lines to find one with a favorable on-target to off-target profile.

Q4: I am observing a phenotype that is inconsistent with the known function of the intended target. What should I do?

A4: This could be due to an off-target effect. Here are some troubleshooting steps:

  • Perform a Dose-Response Comparison: Compare the concentration range at which you observe the phenotype with the concentration range required for on-target engagement (e.g., degradation of the intended target). A significant discrepancy may suggest an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein. If this unrelated inhibitor does not produce the same phenotype, it is more likely that the observed effect of your this compound derivative is off-target.

  • Rescue Experiment: Overexpress a degradation-resistant mutant of your intended target. If this does not rescue the phenotype, it strongly suggests the involvement of off-target effects.

Q5: My this compound derivative is not showing any activity in my cell-based assay. What could be the reason?

A5: Several factors could contribute to a lack of activity:

  • CRBN Expression: The effects of these compounds are dependent on the expression of Cereblon (CRBN). Cell lines with low or no CRBN expression will be resistant. Verify the CRBN status of your cell model using Western blot or qPCR.

  • Compound Solubility and Stability: this compound derivatives can have poor solubility in aqueous solutions. Ensure you are using an appropriate solvent (e.g., DMSO) for your stock solution and that the final concentration of the solvent in your cell culture media is not toxic to the cells (typically ≤0.5%). Also, consider the stability of the compound in your experimental conditions.

  • Assay-Specific Issues: The assay itself might not be sensitive enough to detect the compound's effects. Optimize your assay parameters, such as incubation time and cell density.

Troubleshooting Guides

Issue 1: High Degree of Off-Target Protein Degradation
Possible Cause Suggested Solution
Compound concentration is too high. Perform a dose-response study to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
The cell line is particularly sensitive. If possible, test the compound in multiple cell lines to identify one with a better on-target to off-target profile.
Sub-optimal experimental conditions. Optimize incubation time and other experimental parameters. Shorter incubation times may be sufficient for on-target degradation with fewer off-target effects.
Issue 2: Inconsistent or Unexpected Phenotypic Results
Possible Cause Suggested Solution
Off-target effects are confounding the outcome. Use target engagement assays like Cellular Thermal Shift Assay (CETSA) to confirm that the compound is engaging with CRBN in your cellular model.
The observed phenotype is due to the degradation of an unknown protein. Employ proteomics-based approaches to identify all proteins that are degraded upon treatment with your compound.
Variability in experimental setup. Ensure consistent cell passage numbers, seeding densities, and treatment conditions across all experiments.
Issue 3: Solubility Problems
Possible Cause Suggested Solution
Poor solubility in aqueous solutions. Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
Precipitation in cell culture media. Ensure the final concentration of the organic solvent is low (e.g., ≤0.5% DMSO) and mix thoroughly immediately after adding the stock solution to the media. Gentle warming and sonication can aid dissolution of the stock solution.
Degradation of the compound. Prepare fresh solutions for each experiment and store stock solutions properly (typically at -20°C or -80°C).

Data Presentation

Direct quantitative data on the off-target effects of this compound are limited in publicly available literature. The following tables provide a comparative summary of the binding affinities and degradation potencies of related thalidomide analogs to provide a frame of reference.

Table 1: Comparative Binding Affinities of Thalidomide Analogs to CRBN

CompoundIC50 for CRBN Binding (μM)
Thalidomide30
Lenalidomide3
Pomalidomide3

Data sourced from Lopez-Girona et al.

Table 2: Comparative Degradation Potency (DC50) of Thalidomide Analogs for Neosubstrates

CompoundNeosubstrateCell LineDC50 (nM)
PomalidomideIKZF1MM1S~10
PomalidomideIKZF3MM1S~10
LenalidomideIKZF1MM1S~100
LenalidomideIKZF3MM1S~100
CC-885GSPT1MM1S<10

Data extrapolated from various sources for illustrative purposes. Actual values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of Neosubstrate Degradation

This protocol describes how to assess the degradation of a target protein (e.g., IKZF1) following treatment with a this compound derivative.

Materials:

  • Cell line expressing the protein of interest

  • This compound derivative

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with a serial dilution of the this compound derivative for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane of an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with ECL substrate and image the blot using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control to determine the extent of degradation.

Protocol 2: In Vitro Kinase Assay for Off-Target Inhibition

This protocol describes a general method to assess whether a this compound derivative inhibits the activity of a specific kinase, a common off-target.

Materials:

  • Recombinant active kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound derivative

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 96-well plates

  • Plate reader

Methodology:

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and the compound dilution. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Global Proteomic Analysis to Identify Off-Target Neosubstrates

This protocol provides a workflow to identify all proteins that are degraded upon treatment with a this compound derivative.

Materials:

  • Cell line of interest

  • This compound derivative

  • Cell culture reagents

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS system

Methodology:

  • Cell Treatment: Treat cells with the this compound derivative or a vehicle control for a specified time.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells. Quantify the protein concentration.

  • Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the compound-treated samples compared to the vehicle control. These downregulated proteins are potential off-target neosubstrates.

Visualizations

Signaling_Pathway_of_4_Nitrothalidomide_Derivatives cluster_0 Cell This compound This compound CRBN CRBN This compound->CRBN Binds E3_Ligase CRL4-CRBN E3 Ligase Complex CRBN->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase DDB1 DDB1 DDB1->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase IKZF1 IKZF1 (On-target) E3_Ligase->IKZF1 Recruits SALL4 SALL4 (Off-target) E3_Ligase->SALL4 Recruits IKZF1_Ub Ub-IKZF1 IKZF1->IKZF1_Ub Ubiquitination SALL4_Ub Ub-SALL4 SALL4->SALL4_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides IKZF1_Ub->Proteasome Degradation SALL4_Ub->Proteasome Degradation

Caption: Mechanism of action of this compound derivatives.

Experimental_Workflow_Western_Blot start Start cell_treatment Cell Treatment with This compound derivative start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis.

Troubleshooting_Logic start Inconsistent/ Unexpected Phenotype dose_response Perform Dose-Response Comparison start->dose_response unrelated_inhibitor Test Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor Discrepancy on_target Likely On-Target Effect dose_response->on_target No Discrepancy rescue_exp Perform Rescue Experiment unrelated_inhibitor->rescue_exp Different Phenotype unrelated_inhibitor->on_target Same Phenotype proteomics Global Proteomics rescue_exp->proteomics Phenotype Not Rescued rescue_exp->on_target Phenotype Rescued off_target Likely Off-Target Effect proteomics->off_target

Caption: Troubleshooting logic for unexpected phenotypes.

References

How to improve the stability of 4-Nitrothalidomide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Nitrothalidomide in solution. The following information is based on available data for thalidomide and its analogs, as specific stability data for this compound is limited.

Troubleshooting Guides & FAQs

FAQ 1: What are the primary factors affecting the stability of this compound in solution?

The primary factor affecting the stability of this compound and related thalidomide analogs in aqueous solutions is hydrolysis .[1] The rate of this degradation is significantly influenced by:

  • pH: Thalidomide and its derivatives are known to be unstable in neutral to basic conditions (pH > 6.0).[1] Hydrolysis of the glutarimide ring accelerates as the pH increases.[1]

  • Temperature: Elevated temperatures can increase the rate of hydrolytic degradation.

  • Light: As a nitroaromatic compound, this compound may be susceptible to photodegradation.[2][3]

Troubleshooting: Solution Discoloration or Precipitation

Issue: My this compound solution has turned yellow or shows precipitation.

Possible Cause: This may indicate degradation of the compound.

Solutions:

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment to minimize degradation.

  • Proper Storage: If short-term storage of an aqueous solution is necessary, it should be kept at a low temperature (2-8°C) and buffered at an acidic pH (<6).

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Use Co-solvents for Stock Solutions: For preparing stock solutions, use a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) to maximize stability.

FAQ 2: What is the recommended solvent for preparing this compound stock solutions?

Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For experimental dilutions in aqueous media, it is advisable to make fresh dilutions from the DMSO stock immediately before use.

Troubleshooting: Inconsistent Experimental Results

Issue: I am observing high variability in my experimental results when using this compound.

Possible Cause: Inconsistent results can be due to the degradation of this compound in your experimental media, especially if the pH is neutral or basic and the incubation times are long.

Solutions:

  • pH Control: Ensure your experimental medium is buffered to a pH below 6.0 if possible, or minimize the time the compound spends in solutions with a pH above this value.

  • Conduct a Stability Study: Perform a preliminary stability study of this compound in your specific experimental media to understand its degradation rate under your exact conditions.

  • Fresh Preparations: Always prepare fresh dilutions of this compound from a stable stock solution (e.g., in DMSO) for each experiment.

Quantitative Data Summary

CompoundConditionHalf-life (t½)Reference
Thalidomide & N-alkyl analogspH 6.4 phosphate buffer, 32°C25 - 35 hours
Thalidomide analog (EM 12)pH 7.4 phosphate buffer, 37°C~12 hours
Thalidomide in aqueous solutionDiluted solution2.1 hours
Thalidomide with hydroxypropyl-beta-cyclodextrinDiluted solution4.1 hours

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

This protocol outlines a general method to determine the stability of this compound in a given solution.

1. Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO or Acetonitrile)

  • Aqueous buffer of desired pH

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

2. Preparation of Solutions:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in the chosen organic solvent.

  • Working Solution: Dilute the stock solution in the aqueous buffer to the final desired concentration for the stability study. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

3. Stability Study:

  • Incubate the working solution under the desired stress conditions (e.g., specific pH, temperature, or light exposure).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC or store it at a low temperature (e.g., -20°C) to halt further degradation until analysis.

4. HPLC Analysis:

  • Inject the samples onto the HPLC system.

  • Monitor the degradation of this compound by measuring the decrease in its peak area over time.

  • The appearance of new peaks will indicate the formation of degradation products.

5. Data Analysis:

  • Plot the natural logarithm of the this compound concentration (or peak area) versus time.

  • If the degradation follows first-order kinetics, the plot will be linear.

  • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

  • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Start: Inconsistent Results or Solution Degradation Observed check_solution_prep Review Solution Preparation: - Freshly prepared? - Correct solvent (DMSO stock)? - Diluted immediately before use? start->check_solution_prep check_solution_prep->start No, correct preparation check_experimental_conditions Evaluate Experimental Conditions: - pH of the medium > 6.0? - Elevated temperature? - Exposure to light? check_solution_prep->check_experimental_conditions Yes perform_stability_study Conduct a preliminary stability study in your specific experimental media. check_experimental_conditions->perform_stability_study Unsure adjust_pH Adjust buffer pH to < 6.0 or minimize incubation time. check_experimental_conditions->adjust_pH pH issue control_temp_light Control temperature (e.g., use incubator) and protect from light (amber vials). check_experimental_conditions->control_temp_light Temp/Light issue use_stabilizers Consider using stabilizing excipients (e.g., cyclodextrins). perform_stability_study->use_stabilizers Degradation still observed end End: Improved Stability and Reproducible Results perform_stability_study->end Stability improved adjust_pH->perform_stability_study control_temp_light->perform_stability_study use_stabilizers->end

Caption: Troubleshooting Workflow for this compound Instability.

Signaling_Pathway_Degradation Primary Degradation Pathway of Thalidomide Analogs cluster_main Aqueous Solution cluster_factors Influencing Factors Nitrothalidomide This compound (Intact Molecule) Hydrolysis Hydrolysis (Cleavage of amide bonds) Nitrothalidomide->Hydrolysis Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products pH High pH (> 6.0) pH->Hydrolysis Accelerates Temperature Elevated Temperature Temperature->Hydrolysis Accelerates Light UV/Visible Light Light->Hydrolysis May Contribute

Caption: Primary Degradation Pathway of Thalidomide Analogs.

Strategies for Improving Stability

pH Control

The most critical factor for stabilizing this compound in aqueous solutions is maintaining an acidic pH.

  • Recommendation: Whenever possible, formulate solutions and conduct experiments in buffers with a pH below 6.0. Citrate or acetate buffers are commonly used in this pH range.

Use of Stabilizing Excipients

Cyclodextrins have been shown to improve the stability and solubility of thalidomide.

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD): Has been demonstrated to increase the half-life of thalidomide in solution. A 10% (w/v) solution of HP-β-CD can be a good starting point for formulation development.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Has been shown to markedly increase the aqueous solubility and alkaline stability of thalidomide.

Temperature and Light Control
  • Temperature: Store stock and working solutions at recommended temperatures (powder at -20°C, aqueous solutions at 2-8°C for short-term). Avoid repeated freeze-thaw cycles.

  • Light Protection: Always store this compound powder and solutions protected from light. Use amber vials or wrap containers with aluminum foil.

Lyophilization

For long-term storage of a solid formulation, lyophilization (freeze-drying) can be an effective strategy to improve stability by removing water, which is necessary for hydrolysis. The choice of excipients (e.g., bulking agents, cryoprotectants) and buffers is critical for a successful lyophilized product.

This technical support guide provides a starting point for addressing the stability challenges associated with this compound. It is crucial to perform specific stability studies for your particular formulation and experimental conditions to ensure the integrity of your results.

References

Technical Support Center: Optimizing 4-Nitrothalidomide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during the synthesis of 4-Nitrothalidomide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method for synthesizing this compound is the condensation reaction between 4-nitrophthalic anhydride and L-glutamine.[1] This reaction is typically performed by heating the two starting materials together, either without a solvent or in a high-boiling point solvent like dimethylformamide (DMF).[1]

Q2: What are the primary challenges in synthesizing enantiomerically pure (+)-4-Nitrothalidomide?

A2: The main challenges include controlling the stereochemistry to achieve a high enantiomeric excess (e.e.), preventing racemization of the chiral center, and managing side reactions that can lead to low yields and difficult purification.[2]

Q3: What are some common impurities I should be aware of during the synthesis?

A3: Potential impurities can arise from unreacted starting materials (4-nitrophthalic anhydride and L-glutamine) or side reactions.[1] A possible side product is the isomeric 5-nitrothalidomide if the starting 4-nitrophthalic anhydride contains any 3-nitrophthalic anhydride impurity.[1] Additionally, thermal decomposition of the product can occur if the reaction is overheated.

Q4: How can I purify the crude this compound?

A4: The two primary methods for purifying crude this compound are recrystallization and flash column chromatography. The choice of method depends on the impurity profile and the desired final purity. For highly colored impurities, treatment with activated charcoal during recrystallization can be effective.

Q5: How can I obtain enantiomerically pure (+)-4-Nitrothalidomide?

A5: The synthesis of this compound from L-glutamine can result in a racemic mixture due to racemization under the reaction conditions. To obtain the desired (+)-enantiomer, a chiral separation of the racemic mixture is necessary, which is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction temperature is optimal for the condensation; overheating can lead to decomposition. - Extend the reaction time to allow for complete conversion. - Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Using a high-boiling solvent like DMF can help ensure the reactants are in a homogeneous phase.
Side Reactions - A common side reaction is the hydrolysis of the phthalimide or glutarimide rings. Ensure all reagents and solvents are dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup - If the reaction is performed without a solvent, ensure complete transfer of the crude product from the reaction vessel. - During filtration, wash the crude product with a minimal amount of a cold, non-polar solvent to remove soluble impurities without dissolving the product.
Problem 2: Low Enantiomeric Excess (e.e.)
Potential Cause Suggested Solution
Racemization During Reaction - The chiral center of the glutamine derivative can be susceptible to racemization under harsh reaction conditions (e.g., high temperatures, strong bases). Employ milder reaction conditions. For the cyclization step, consider using a carbodiimide-based coupling reagent at lower temperatures.
Racemization During Workup - Acidic or basic conditions during the workup can lead to racemization. Ensure that the workup is performed under neutral pH conditions whenever possible.
Impure Starting Material - The enantiomeric purity of the starting L-glutamine may be lower than specified. Verify the enantiomeric purity of the starting material before commencing the synthesis.
Problem 3: Purification Difficulties
Potential Cause Suggested Solution
Product is an oil or fails to solidify - The presence of significant impurities can lower the melting point. Attempt to purify the oil using flash column chromatography to isolate the solid product.
Poor Crystal Formation During Recrystallization - The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems; a mixture of a "good" solvent (e.g., acetone, ethyl acetate) and a "poor" solvent (e.g., hexanes, water) can be effective. - If the solution is too dilute, evaporate some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to avoid the formation of an oil or very small, impure crystals.
Low Recovery from Recrystallization - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution thoroughly in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor Separation in Column Chromatography - The mobile phase may be incorrect. The polarity should be optimized to achieve good separation (Rf values ideally between 0.2 and 0.5). A gradient elution may be necessary. - The column may be overloaded. Use an appropriate amount of silica gel for the amount of crude product. - The sample may have been loaded improperly. Dry loading the sample onto silica gel is often more effective than wet loading.
Dark-Colored Product - This may be due to thermal degradation. Consider lowering the reaction temperature. - Treat the crude product with activated charcoal during purification to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes the condensation of 4-nitrophthalic anhydride and L-glutamine.

Materials:

  • 4-Nitrophthalic anhydride

  • L-Glutamine

  • Dimethylformamide (DMF, optional)

Procedure:

  • In a round-bottom flask, combine 4-nitrophthalic anhydride (1 equivalent) and L-glutamine (1 equivalent).

  • Optionally, add a minimal amount of DMF to create a slurry.

  • Heat the mixture with stirring. If no solvent is used, heat to the melting point of the mixture (approximately 160-170 °C). If using DMF, heat to reflux.

  • Maintain the temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If DMF was used, remove it under reduced pressure. The resulting crude solid can then be purified.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethyl acetate, acetone)

  • "Poor" solvent (e.g., hexanes, water)

  • Activated charcoal (optional)

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring until the solid dissolves completely.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot filter the solution to remove the charcoal and any other insoluble impurities.

  • Slowly add the "poor" solvent to the hot filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

  • Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., acetone or dichloromethane).

  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Elute the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative Reaction Conditions for this compound Synthesis

ParameterCondition 1Condition 2
Reactants 4-Nitrophthalic Anhydride, L-GlutamineN-Phthaloyl-L-glutamine, 1,1'-Carbonyldiimidazole (CDI)
Solvent None or DMFAnhydrous Tetrahydrofuran (THF)
Temperature 160-170 °C (neat) or Reflux (DMF)Room Temperature
Reaction Time 2-4 hours12-16 hours
Workup Cooling and optional solvent removalQuench with water, extract with ethyl acetate
Purification Recrystallization or Column ChromatographyColumn Chromatography

Note: This table presents illustrative conditions based on common synthesis routes. Optimal conditions may vary.

Visualizations

SynthesisWorkflow Start Start: 4-Nitrophthalic Anhydride + L-Glutamine Reaction Condensation Reaction (Heat, optional solvent) Start->Reaction Crude Crude this compound Reaction->Crude Purification Purification Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 Column Column Chromatography Purification->Column Option 2 PureProduct Pure Racemic This compound Recrystallization->PureProduct Column->PureProduct ChiralSep Chiral HPLC Separation PureProduct->ChiralSep FinalProduct Pure (+)-4-Nitrothalidomide ChiralSep->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingTree Problem Problem Encountered LowYield Low Yield Problem->LowYield LowEE Low Enantiomeric Excess Problem->LowEE PurificationIssue Purification Difficulty Problem->PurificationIssue IncompleteRxn Check: Incomplete Reaction? Monitor with TLC/LC-MS LowYield->IncompleteRxn Yes SideRxn Check: Side Reactions? Use dry conditions LowYield->SideRxn No RacemizationRxn Check: Racemization during reaction? Use milder conditions LowEE->RacemizationRxn Yes RacemizationWorkup Check: Racemization during workup? Maintain neutral pH LowEE->RacemizationWorkup No OilyProduct Product is an oil? Purify by column chromatography PurificationIssue->OilyProduct Yes PoorCrystals Poor crystal formation? Optimize recrystallization solvent/cooling PurificationIssue->PoorCrystals No WorkupLoss Check: Loss during workup? Optimize transfer/washing SideRxn->WorkupLoss No ImpureStart Check: Impure starting material? Verify L-glutamine purity RacemizationWorkup->ImpureStart No DarkColor Product is dark-colored? Lower reaction temp, use charcoal PoorCrystals->DarkColor No

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Mitigating Degradation of Off-Target Zinc-Finger Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc-finger transcription factors. The following sections address common issues related to off-target binding and subsequent protein degradation, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the degradation of zinc-finger transcription factors?

A1: The primary pathway for the degradation of many zinc-finger transcription factors is the ubiquitin-proteasome pathway (UPP). In this pathway, the protein is tagged with ubiquitin molecules by an E3 ubiquitin ligase, which marks it for degradation by the proteasome. For instance, the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are targeted for degradation by the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This process can be induced by certain small molecules, known as "molecular glues," which remodel the E3 ligase to recognize these transcription factors as substrates.

Q2: What is the typical half-life of a zinc-finger protein in a cell?

A2: The half-life of zinc-finger proteins can be relatively short. For example, studies on Zinc-Finger Nucleases (ZFNs), a related class of engineered zinc-finger proteins, have shown their half-life to be approximately two hours in 293T cells.[4][5] This rapid turnover is often mediated by the ubiquitin-proteasome pathway. The degradation rate can be influenced by factors such as the specific protein sequence, cellular conditions, and the presence of interacting partners.

Q3: How can I increase the stability of my zinc-finger transcription factor?

A3: To increase the stability of your zinc-finger transcription factor, you can inhibit the proteasome, the cellular machinery responsible for its degradation. Treatment with a proteasome inhibitor, such as MG132, has been shown to increase the protein levels of ZFNs in a dose-dependent manner and extend their half-life. However, it is crucial to optimize the concentration and duration of MG132 treatment, as high concentrations can lead to cellular toxicity.

Q4: How does the number of zinc fingers in my transcription factor affect its specificity and stability?

A4: Increasing the number of zinc-finger domains within your transcription factor can enhance its DNA binding specificity. A longer DNA recognition site is statistically less likely to occur randomly in the genome, thereby reducing the probability of off-target binding. While the direct quantitative impact on protein stability is less characterized, improved specificity can lead to more stable on-target binding and potentially reduce interactions that might lead to degradation. However, the design of multi-finger proteins requires careful optimization of the linker sequences connecting the individual finger domains to ensure proper folding and DNA binding.

Troubleshooting Guides

Problem 1: My zinc-finger transcription factor shows low protein levels in my cellular assay.
Possible Cause Troubleshooting Suggestion
Rapid protein degradation The ubiquitin-proteasome pathway may be actively degrading your protein. Treat cells with a proteasome inhibitor like MG132 to see if protein levels increase. Start with a low concentration (e.g., 1-5 µM) and optimize for your cell line to minimize toxicity.
Inefficient transfection/transduction Verify the efficiency of your delivery method (e.g., plasmid transfection, viral transduction) using a reporter gene (e.g., GFP). Optimize transfection reagents and protocols for your specific cell type.
Poor protein expression Check the codon usage of your construct and optimize it for the expression system you are using. Ensure that the expression vector contains a strong promoter.
Protein instability due to off-target binding If the transcription factor is binding to numerous off-target sites, it might be sequestered in cellular compartments where it is more prone to degradation. Consider re-designing the zinc-finger domains for higher specificity.
Problem 2: I am observing high off-target activity with my zinc-finger transcription factor.
Possible Cause Troubleshooting Suggestion
Insufficient specificity of the zinc-finger domain The designed zinc-finger array may not be specific enough for the target sequence. Increase the number of zinc-finger domains in your construct to recognize a longer, more specific DNA sequence. Re-design the zinc-finger domains using computational tools or selection-based methods to improve binding affinity for the on-target site and decrease affinity for off-target sites.
High expression levels of the transcription factor Overexpression can lead to increased off-target binding. Titrate the amount of plasmid or viral vector used for delivery to achieve the lowest effective expression level.
Cell-type specific factors The chromatin accessibility and the presence of other DNA-binding proteins can influence off-target binding in a cell-type-specific manner. Test your construct in different cell lines to assess this variability.

Quantitative Data Summary

Table 1: Half-life and Degradation of Select Zinc-Finger Proteins

ProteinSystemHalf-lifeNotesReference
Zinc-Finger Nuclease (ZFN-224)293T cells~2 hoursHalf-life determined by cycloheximide chase assay.
Zinc-Finger Nuclease (K-230)293T cells~2 hoursHalf-life determined by cycloheximide chase assay.
Ikaros (IKZF1)Multiple Myeloma cells-Degradation induced by lenalidomide and pomalidomide. The rate of degradation correlates with the anti-proliferative efficacy of the drugs.
Aiolos (IKZF3)Multiple Myeloma cells-Degradation induced by lenalidomide and pomalidomide. The rate of degradation correlates with the anti-proliferative efficacy of the drugs.

Table 2: Comparison of Off-Target Mutation Frequencies for Genome Editing Nucleases

Nuclease PlatformOn-Target Mutation FrequencyOff-Target Mutation FrequencyReference
Zinc-Finger Nucleases (ZFNs)Varies (can be high)Generally lower than CRISPR/Cas9, but can still be significant.
Transcription Activator-Like Effector Nucleases (TALENs)Varies (can be high)Generally lower than CRISPR/Cas9.
CRISPR/Cas9HighCan be high, highly dependent on gRNA design and Cas9 variant.

Experimental Protocols

Protocol 1: Determination of Protein Half-life using Cycloheximide Chase Assay

This protocol is used to determine the stability of a protein of interest by inhibiting new protein synthesis and observing the rate of its degradation over time.

Materials:

  • Cells expressing the zinc-finger transcription factor of interest.

  • Complete cell culture medium.

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).

  • Proteasome inhibitor (e.g., MG132) stock solution (e.g., 10 mM in DMSO), optional.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blotting reagents.

  • Primary antibody against the protein of interest or its tag.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points.

  • Allow cells to adhere and grow to the desired confluency.

  • (Optional) Pre-treat cells with a proteasome inhibitor (e.g., 5 µM MG132) for 1-2 hours to observe the effect on protein stability.

  • Add cycloheximide to the culture medium to a final concentration that effectively inhibits protein synthesis in your cell line (typically 10-100 µg/mL). This is the 0-hour time point.

  • Incubate the cells and harvest them at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • At each time point, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Resolve equal amounts of protein from each time point by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform Western blotting using a primary antibody specific to your zinc-finger transcription factor.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

  • Plot the normalized protein levels against time to determine the protein's half-life.

Protocol 2: Immunoprecipitation of Ubiquitinated Zinc-Finger Transcription Factors

This protocol is designed to isolate and detect ubiquitinated forms of a target zinc-finger transcription factor.

Materials:

  • Cells expressing the tagged (e.g., HA, Myc, or FLAG) zinc-finger transcription factor.

  • Plasmids for expressing HA-tagged ubiquitin (optional, for overexpression).

  • Lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM).

  • Antibody against the tag on the transcription factor.

  • Protein A/G agarose or magnetic beads.

  • Wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibody against ubiquitin for Western blotting.

Procedure:

  • (Optional) Co-transfect cells with plasmids encoding your tagged zinc-finger transcription factor and HA-tagged ubiquitin.

  • Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

  • Incubate the pre-cleared lysate with an antibody against the tag on your transcription factor overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on your protein of interest. A high-molecular-weight smear is indicative of ubiquitination. You can also probe with the antibody against the tag to confirm the immunoprecipitation of your target protein.

Visualizations

Ubiquitin_Proteasome_Pathway cluster_0 Ubiquitination Cascade cluster_1 Target Protein Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase (e.g., CRL4-CRBN) E2->E3 Ub transfer Ub_ZFP Ubiquitinated ZFP E3->Ub_ZFP Polyubiquitination ZFP Zinc-Finger Transcription Factor ZFP->E3 Proteasome 26S Proteasome Ub_ZFP->Proteasome Recognition & Binding Peptides Degraded Peptides Proteasome->Peptides Degradation Ub Ubiquitin Ub->E1 ATP ATP ATP->E1

Caption: The Ubiquitin-Proteasome Pathway for Zinc-Finger Protein Degradation.

Experimental_Workflow cluster_0 Protein Stability Assessment cluster_1 Ubiquitination Analysis A Express Zinc-Finger Transcription Factor in Cells B Treat cells with Cycloheximide (CHX) to inhibit protein synthesis A->B F Treat cells with a proteasome inhibitor (e.g., MG132) A->F C Harvest cells at multiple time points B->C D Perform Western Blot to detect protein levels C->D E Quantify band intensity and calculate protein half-life D->E G Immunoprecipitate the Zinc-Finger Protein F->G H Perform Western Blot with anti-ubiquitin antibody G->H I Observe high molecular weight smear indicating ubiquitination H->I

Caption: Workflow for Assessing Protein Stability and Ubiquitination.

Mitigation_Strategy_Logic Start High Off-Target Degradation Observed? CheckSpecificity Is the Zinc-Finger Domain Highly Specific? Start->CheckSpecificity CheckExpression Are Expression Levels Optimized? CheckSpecificity->CheckExpression Yes RedesignZF Redesign Zinc-Finger Domain (e.g., increase finger number) CheckSpecificity->RedesignZF No TitrateDelivery Titrate Delivery Method (e.g., lower plasmid concentration) CheckExpression->TitrateDelivery No End Re-evaluate Off-Target Degradation CheckExpression->End Yes RedesignZF->End TitrateDelivery->End

Caption: Logic Diagram for Mitigating Off-Target Degradation.

References

Technical Support Center: Refining Purification Methods for 4-Nitrothalidomide Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of 4-Nitrothalidomide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and flash column chromatography.[1] The choice between these methods typically depends on the impurity profile of the crude product and the desired final purity.

Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities can arise from unreacted starting materials such as 4-nitrophthalic anhydride and L-glutamine. A potential side product is the isomeric 5-nitrothalidomide, which can form if the 4-nitrophthalic anhydride starting material contains any 3-nitrophthalic anhydride impurity.[1] Additionally, thermal degradation of the product can occur if the reaction is subjected to excessive heat.[1]

Q3: How can I obtain enantiomerically pure (+)-4-Nitrothalidomide?

A3: The synthesis of this compound from L-glutamine can result in a racemic mixture of (+)- and (-)-4-Nitrothalidomide due to racemization under typical reaction conditions. To obtain the desired (+)-enantiomer, a chiral separation of the racemic mixture is necessary.[1] This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC).[2]

Q4: How can I confirm the purity of my final this compound product?

A4: The purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification. For more quantitative and definitive purity assessment, High-Performance Liquid Chromatography (HPLC) is the primary method, with a target purity level typically greater than 96%.

Troubleshooting Guides

Recrystallization
Issue Potential Cause Troubleshooting Steps
Low or No Crystal Formation Incorrect solvent system; solution is too dilute; cooling is too rapid.- Experiment with different solvent systems. A mixture of a "good" solvent (e.g., acetone, ethyl acetate) and a "poor" solvent (e.g., hexanes, water) can be effective. - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.
Low Recovery of Product The product is too soluble in the recrystallization solvent; too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Oiling Out (Formation of an oil instead of crystals) The melting point of the solute is lower than the boiling point of the solvent; the presence of impurities.- Lower the temperature at which the compound is dissolved. - Try a different solvent with a lower boiling point. - Add a small seed crystal to induce crystallization. - Attempt to purify the oil using flash column chromatography to isolate the solid product.
Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor Separation of Product from Impurities Incorrect mobile phase; column overloading; improper sample loading.- Develop an appropriate mobile phase using Thin-Layer Chromatography (TLC) first. The desired product should have an Rf value of approximately 0.3 to 0.7 for good separation. - A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with very different polarities. - Use an appropriate amount of silica gel relative to the crude product (a general rule is a 50:1 to 100:1 ratio of silica to crude material by weight). - For sample loading, dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column ("dry loading"). This technique often improves separation.
Product is Not Eluting from the Column The mobile phase is not polar enough; the compound may have decomposed on the silica gel.- Gradually increase the polarity of the mobile phase. - If the compound is very polar, a more aggressive solvent system, such as one containing a small percentage of ammonia in methanol mixed with dichloromethane, may be necessary. - Test the stability of your compound on a small amount of silica gel before performing column chromatography.
Product Elutes Too Quickly (with the solvent front) The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with a less polar solvent system and gradually increase the polarity.

Data Presentation

Table 1: Recrystallization Solvent Systems for this compound

Solvent SystemEffectivenessNotes
EthanolGenerally effective for minor impurities.A common choice for recrystallization of organic compounds.
IsopropanolCan be a good alternative to ethanol.Properties are similar to ethanol.
Ethyl Acetate / HexaneA versatile mixed solvent system.Ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent. The ratio can be adjusted to achieve optimal crystallization.
AcetoneGood solvent for dissolving the crude product.Often used in combination with a non-polar "poor" solvent like hexanes.
1,4-Dioxane / AcetoneUsed in a specific synthetic protocol for precipitation.Dioxane is used to dissolve the crude product, followed by precipitation with acetone.

Table 2: Column Chromatography Mobile Phase for this compound

Mobile PhaseRatio (v/v)Stationary PhaseExpected OutcomeReference
Chloroform : Ethyl Acetate5 : 1Silica GelYields purified this compound.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol describes a common method for the synthesis of racemic this compound.

Materials:

  • 4-nitrophthalic anhydride (1 molar equivalent)

  • L-glutamine (1 molar equivalent)

  • 1,4-dioxane

  • Acetone

  • Round-bottom flask with magnetic stirrer

  • Heating mantle

  • Vacuum pump

Procedure:

  • Homogeneously mix 4-nitrophthalic anhydride and L-glutamine in a round-bottom flask.

  • Heat the mixture to 140 °C with stirring, allowing the reactants to melt and react.

  • After an initial 30 minutes, return any sublimed phthalic anhydride to the reaction mixture.

  • Apply a vacuum to the system and continue heating at approximately 140 °C for 4 hours to remove the water formed during the reaction.

  • Cool the reaction mixture to room temperature to obtain a yellow solid.

  • Dissolve the crude solid in 15 mL of 1,4-dioxane with heating and stirring.

  • Distill the dioxane under reduced pressure.

  • Add 30 mL of acetone to the residue and stir to induce precipitation.

  • Filter the precipitate and wash it multiple times with acetone.

  • Dry the collected solid under vacuum to yield the crude this compound product.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol provides a method for purifying the crude this compound.

Materials:

  • Crude this compound

  • Silica gel

  • Chloroform

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the mobile phase (Chloroform:Ethyl Acetate = 5:1 v/v) and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the mobile phase (Chloroform:Ethyl Acetate = 5:1 v/v).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Mix 4-nitrophthalic anhydride and L-glutamine heating Heat to 140°C synthesis->heating vacuum Apply Vacuum heating->vacuum crude_product Obtain Crude Solid vacuum->crude_product dissolve Dissolve in 1,4-dioxane crude_product->dissolve distill Distill Dioxane dissolve->distill precipitate Precipitate with Acetone distill->precipitate filter_wash Filter and Wash precipitate->filter_wash column_chromatography Column Chromatography (Chloroform:Ethyl Acetate = 5:1) filter_wash->column_chromatography pure_product Pure this compound column_chromatography->pure_product tlc TLC Monitoring column_chromatography->tlc hplc HPLC Purity Check pure_product->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography issue Purification Issue low_yield_r Low Yield issue->low_yield_r Recrystallization oiling_out Oiling Out issue->oiling_out Recrystallization no_crystals No Crystals issue->no_crystals Recrystallization poor_separation Poor Separation issue->poor_separation Chromatography no_elution No Elution issue->no_elution Chromatography fast_elution Fast Elution issue->fast_elution Chromatography Adjust Solvent Volume\nCool Slowly Adjust Solvent Volume Cool Slowly low_yield_r->Adjust Solvent Volume\nCool Slowly Change Solvent\nUse Seed Crystal Change Solvent Use Seed Crystal oiling_out->Change Solvent\nUse Seed Crystal Concentrate Solution\nChange Solvent System Concentrate Solution Change Solvent System no_crystals->Concentrate Solution\nChange Solvent System Optimize Mobile Phase\nDry Loading Optimize Mobile Phase Dry Loading poor_separation->Optimize Mobile Phase\nDry Loading Increase Mobile Phase Polarity Increase Mobile Phase Polarity no_elution->Increase Mobile Phase Polarity Decrease Mobile Phase Polarity Decrease Mobile Phase Polarity fast_elution->Decrease Mobile Phase Polarity

Caption: Logical relationship for troubleshooting common purification issues.

signaling_pathway cluster_pathway This compound Mechanism of Action cluster_neosubstrates Neosubstrates nitrothalidomide This compound crbn Cereblon (CRBN) nitrothalidomide->crbn Binds to crl4 CUL4-DDB1-RBX1 E3 Ubiquitin Ligase Complex crbn->crl4 is a substrate receptor for ubiquitination Polyubiquitination crl4->ubiquitination Mediates sall4 SALL4 sall4->ubiquitination ikzf1 IKZF1 (Ikaros) ikzf1->ubiquitination ikzf3 IKZF3 (Aiolos) ikzf3->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome Targets for degradation Degradation proteasome->degradation Leads to downstream Downstream Effects (e.g., Anti-angiogenic, Immunomodulatory) degradation->downstream

Caption: Signaling pathway of this compound via Cereblon (CRBN) modulation.

References

Validation & Comparative

A Comparative Analysis of 4-Nitrothalidomide and Thalidomide in Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Nitrothalidomide and its parent compound, thalidomide, focusing on their efficacy as inducers of targeted protein degradation. While thalidomide is a well-characterized immunomodulatory drug (IMiD) that functions as a molecular glue to induce the degradation of specific proteins, comprehensive data on this compound is less prevalent in publicly available literature.[1][2] This comparison synthesizes the existing knowledge on thalidomide and presents the inferred properties of this compound based on its structural similarity and its role as a chemical intermediate in the synthesis of more potent IMiDs like pomalidomide.[3]

Both thalidomide and this compound are understood to function by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][4] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is central to the anti-proliferative and immunomodulatory effects of these compounds.

Quantitative Data Summary

Direct comparative data on the protein degradation efficacy of this compound versus thalidomide is scarce. The following tables provide known quantitative data for thalidomide and highlight the areas where data for this compound is inferred or not yet available. The values for thalidomide can vary depending on the cell line and experimental conditions.

Table 1: Comparative Binding Affinities to Cereblon (CRBN)

CompoundBinding Affinity (IC50/Ki)Assay TypeNotes
Thalidomide~2 µM (IC50)Affinity Beads
This compound>40 µM (Ki) for an analogFRETData is for a 4-nitro-substituted thalidomide analog, suggesting potentially weaker binding than thalidomide.

Table 2: Comparative Protein Degradation Efficacy (Hypothetical for this compound)

CompoundTarget ProteinDC50 (Concentration for 50% degradation)Dmax (Maximum Degradation)Cell Line
ThalidomideIKZF1Data varies by cell line and conditionsData variesMultiple Myeloma cell lines
ThalidomideIKZF3Data varies by cell line and conditionsData variesMultiple Myeloma cell lines
This compoundIKZF1Data not availableData not availableNot applicable
This compoundIKZF3Data not availableData not availableNot applicable

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the key biological pathway and a general experimental workflow.

CRBN_Mediated_Degradation cluster_pathway CRBN-Mediated Protein Degradation Pathway Thalidomide Thalidomide or This compound CRBN CRBN Thalidomide->CRBN Binds to CRL4 CRL4 E3 Ligase Complex Thalidomide->CRL4 Alters substrate specificity of CRBN->CRL4 Part of Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRL4->Neosubstrate Recruits Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted for degradation Ub Ubiquitin Ub->Neosubstrate Polyubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: CRBN-mediated degradation of neosubstrates by thalidomide analogs.

Experimental_Workflow cluster_workflow Experimental Workflow for Efficacy Comparison start Start cell_culture Culture appropriate cell line (e.g., MM.1S) start->cell_culture binding_assay CRBN Binding Assay (e.g., TR-FRET, FP) start->binding_assay treatment Treat cells with varying concentrations of Thalidomide and this compound cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot for IKZF1/IKZF3 and loading control lysis->western_blot data_analysis Densitometry Analysis western_blot->data_analysis dc50_dmax Calculate DC50 and Dmax data_analysis->dc50_dmax comparison Compare Efficacy and Binding Affinity dc50_dmax->comparison binding_analysis Determine IC50/Ki binding_assay->binding_analysis binding_analysis->comparison

References

A Comparative Guide to the Cereblon Binding Affinity of 4-Nitrothalidomide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 4-Nitrothalidomide's binding affinity to Cereblon (CRBN), a crucial substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). Cereblon is the primary target of immunomodulatory drugs (IMiDs), including thalidomide and its analogs. The binding of these molecules to Cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific "neosubstrate" proteins, a mechanism central to their therapeutic effects.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative binding data, detailed experimental protocols for validation, and visualizations of the key biological pathways and experimental workflows.

Quantitative Comparison of Ligand Binding Affinities

The binding affinity of various compounds to Cereblon is a key indicator of their potential potency and specificity as molecular glues or components of PROteolysis TArgeting Chimeras (PROTACs). The table below summarizes the reported binding affinities for a this compound analog and other well-characterized Cereblon ligands. It is important to note that direct binding data for the specific (+)-enantiomer of this compound is not widely available in the reviewed literature; the data presented is for an analog with a nitro group at the 4-position of the phthaloyl ring.[1]

CompoundBinding Affinity (µM)Assay Type
(+)-4-Nitrothalidomide (analog) >40 (Kᵢ)FRET
Thalidomide ~2 (IC₅₀)Affinity Beads
~1-10 (K_d_)Varies
Lenalidomide 1.5 (IC₅₀)TR-FRET
~0.64 (K_d_)Isothermal Titration Calorimetry (ITC)
Pomalidomide 1.2 (IC₅₀)TR-FRET
More potent than lenalidomideVaries
CC-92480 0.03 (IC₅₀)FRET
Compound '4b' (Nitro-substituted Thalidomide analog) 11 (Kᵢ)FRET

Note: Lower Kᵢ, K_d_, or IC₅₀ values indicate a higher binding affinity. The stereochemistry of thalidomide and its analogs significantly impacts Cereblon binding, with the (S)-enantiomer generally exhibiting stronger binding.[1]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context and experimental validation, the following diagrams illustrate the Cereblon signaling pathway and a typical workflow for assessing binding affinity.

G cluster_0 CRL4-CRBN E3 Ligase Complex cluster_1 Target Degradation Pathway CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate CUL4 CUL4 RBX1 RBX1 Ligand This compound Ligand->CRBN Binds Proteasome 26S Proteasome Neosubstrate->Proteasome Targeting Ub Ubiquitin (Ub) Ub->Neosubstrate Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Cereblon's role in the CRL4 E3 ligase complex and neosubstrate degradation.

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Signal Detection & Analysis Protein Tagged CRBN Protein Mix Combine Reagents in 384-well Plate Protein->Mix Tracer Fluorescent Tracer (Binds CRBN) Tracer->Mix Antibody FRET Donor-Labeled Antibody (anti-tag) Antibody->Mix Compound Serial Dilution of This compound Compound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Read Read Plate on TR-FRET Reader Incubate->Read NoComp No Competition: Tracer Binds CRBN Read->NoComp High [Tracer] Comp Competition: Compound Binds CRBN Read->Comp High [Compound] HighFRET High FRET Signal NoComp->HighFRET LowFRET Low FRET Signal Comp->LowFRET Analysis Plot FRET Ratio vs. Compound Concentration to Determine IC₅₀ HighFRET->Analysis LowFRET->Analysis

References

A Comparative Analysis of 4-Nitrothalidomide and Lenalidomide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 4-Nitrothalidomide and the well-established immunomodulatory drug (IMiD), lenalidomide. While lenalidomide's biological activities are extensively documented, this compound is primarily recognized as a key synthetic intermediate in the production of the more potent IMiD, pomalidomide.[1][2][3][4] Consequently, there is a notable scarcity of publicly available quantitative data on the biological effects of this compound itself.

This guide synthesizes the available information, presents a robust profile of lenalidomide as a benchmark, and outlines detailed experimental protocols to facilitate the direct comparative studies needed to fully characterize this compound.

Core Mechanism of Action: Hijacking the E3 Ubiquitin Ligase Complex

The primary mechanism of action for both lenalidomide and this compound is the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] These molecules function as "molecular glues," binding to CRBN and altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.

Key neosubstrates for the anti-myeloma activity of these drugs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins is a critical event in the anti-proliferative and immunomodulatory effects of IMiDs. The structural similarity of this compound to thalidomide and lenalidomide strongly suggests it shares this mechanism of action.

G cluster_0 Cellular Environment IMiD Lenalidomide or This compound CRBN Cereblon (CRBN) IMiD->CRBN Binds to CUL4 CUL4-DDB1-RBX1 E3 Ligase Complex CRBN->CUL4 Alters Substrate Specificity IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CUL4->IKZF1_IKZF3 Ubiquitination Proteasome 26S Proteasome IKZF1_IKZF3->Proteasome Degradation Downstream Downstream Effects: - Apoptosis - Immunomodulation - Anti-angiogenesis Proteasome->Downstream Leads to

Figure 1: General mechanism of action for immunomodulatory imide drugs (IMiDs).

Data Presentation: A Comparative Overview

Direct quantitative comparisons between this compound and lenalidomide are limited due to the lack of published data for this compound. The following tables summarize the available data for lenalidomide to provide a comparative context.

Physicochemical and Biological Properties
PropertyLenalidomide (Racemic Mixture)This compound
Molecular Formula C₁₃H₁₃N₃O₃C₁₃H₉N₃O₆
Molecular Weight 259.26 g/mol 303.23 g/mol
Primary Biological Target Cereblon (CRBN)Presumed to be Cereblon (CRBN)
Chirality Racemic mixture of (S)- and (R)- enantiomersRacemic

Source:

Biological Activity Data
ActivityLenalidomideThis compound
Cereblon Binding Affinity (IC₅₀) ~1.5 - 2.0 µMData not available
Anti-proliferative Activity (IC₅₀, MM.1S cells) ~81 nMData not available
TNF-α Inhibition Potent inhibitorData not available
Anti-angiogenic Activity YesInhibition of HUVEC proliferation reported, but no quantitative data available.

Source:

It is important to note that the (S)-enantiomer of lenalidomide is reported to be more potent in its binding to Cereblon and subsequent biological activities compared to the (R)-enantiomer. A similar stereospecific interaction with CRBN is highly probable for this compound.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.

Cereblon Binding Affinity Assay (Fluorescence Polarization)

Objective: To determine and compare the binding affinities of this compound and lenalidomide to the Cereblon protein.

Methodology:

  • Protein and Ligand Preparation: Purify recombinant human Cereblon protein. A fluorescently labeled thalidomide analog can be used as a probe.

  • Assay Setup: In a suitable microplate, incubate a fixed concentration of the fluorescent probe and Cereblon protein with increasing concentrations of the unlabeled test compounds (this compound or lenalidomide).

  • Measurement: Measure the fluorescence polarization. The displacement of the fluorescent probe by the test compound will result in a decrease in polarization.

  • Data Analysis: Determine the concentration of each compound required to displace 50% of the fluorescent probe (IC₅₀). This can be used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effects of this compound and lenalidomide on multiple myeloma cell lines.

Methodology:

  • Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S, H929, U266) in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound, lenalidomide, or vehicle control for a specified period (e.g., 72 hours).

  • Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

  • Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

TNF-α Inhibition Assay

Objective: To compare the anti-inflammatory properties of this compound and lenalidomide by measuring their ability to inhibit TNF-α production.

Methodology:

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors and culture them in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Treatment: Pre-incubate the PBMCs with various concentrations of this compound, lenalidomide, or a vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the production of TNF-α.

  • Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_workflow Comparative Experimental Workflow cluster_assays Parallel Assays start Start compound_prep Prepare Stock Solutions: This compound & Lenalidomide Derivatives start->compound_prep binding_assay Cereblon Binding Assay (e.g., Fluorescence Polarization) compound_prep->binding_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MM.1S, H929 cells) compound_prep->cytotoxicity_assay tnfa_assay TNF-α Inhibition Assay (e.g., LPS-stimulated PBMCs) compound_prep->tnfa_assay data_analysis Data Analysis: - Calculate IC₅₀ / Ki values - Statistical Comparison binding_assay->data_analysis cytotoxicity_assay->data_analysis tnfa_assay->data_analysis conclusion Comparative Profile Generation data_analysis->conclusion

Figure 2: Workflow for comparative experimental analysis.

Summary and Future Directions

Lenalidomide is a potent immunomodulatory agent with well-defined anti-myeloma activity that is mediated through its binding to Cereblon. In contrast, this compound is a less-studied compound, primarily utilized as a synthetic precursor to pomalidomide. While it is presumed to share the same mechanism of action as other IMiDs and has shown some anti-angiogenic potential, a lack of quantitative data on its Cereblon binding affinity and anti-proliferative properties prevents a direct and comprehensive comparison with lenalidomide.

Future research should prioritize the systematic characterization of this compound's biological activities using the protocols outlined in this guide. Such studies are essential to determine if this compound holds untapped potential as a therapeutic agent in its own right or as a valuable tool for further drug development in the IMiD class.

References

A Head-to-Head Comparison of 4-Nitrothalidomide-Based PROTAC Linkers: A Guide for Rational Degrader Design

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The choice of linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader. This guide provides a comprehensive comparison of different linker strategies for PROTACs based on 4-nitrothalidomide, a key intermediate in the synthesis of potent immunomodulatory drugs (IMiDs) that recruit the Cereblon (CRBN) E3 ligase.

While direct head-to-head experimental data for a wide range of this compound-based PROTACs with varying linkers is not extensively available in the public domain, this guide extrapolates from the well-established principles of thalidomide-analog PROTACs to provide a framework for rational linker design and evaluation. The subsequent sections will delve into the impact of linker composition and length on PROTAC performance, supported by illustrative data and detailed experimental protocols to empower researchers in their drug discovery efforts.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far from being a passive spacer. Its length, chemical composition (e.g., polyethylene glycol (PEG) or alkyl chains), and rigidity are determining factors in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the appropriate spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

Comparative Analysis of Linker Performance

To illustrate the impact of different linkers on the performance of this compound-based PROTACs, the following tables summarize hypothetical, yet representative, quantitative data for the degradation of a target protein. These values are based on typical ranges observed for other thalidomide-analog-based PROTACs and serve as a guide for the type of data that should be generated in a head-to-head comparison.

Table 1: Effect of Linker Composition on Target Protein Degradation

Linker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Alkyl Chain75853.5
PEG Chain50955.2
Rigid Piperazine120802.1

Table 2: Influence of Linker Length on Target Protein Degradation (PEG Linkers)

Linker Length (n)DC50 (nM)Dmax (%)
215070
45095
68090
820060

Signaling Pathways and Experimental Workflows

The mechanism of action of a this compound-based PROTAC involves hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of a target protein of interest (POI). The general workflow for evaluating the efficacy of these PROTACs typically involves synthesis, characterization, and a series of in-vitro and cellular assays.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a this compound-based PROTAC.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis Synthesis of This compound-Linker Conjugates Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding_Assay Target Binding Assay (e.g., SPR, ITC) Purification->Binding_Assay Degradation_Assay Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) Purification->Degradation_Assay Permeability_Assay Permeability Assay (e.g., PAMPA) Purification->Permeability_Assay Dose_Response Dose-Response Analysis (DC50 and Dmax determination) Degradation_Assay->Dose_Response

Caption: General experimental workflow for the evaluation of PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance.

Synthesis of a this compound-PEG Linker Conjugate

This protocol describes a general method for conjugating a PEG linker to this compound, which can then be further reacted with a target-binding warhead.

  • Step 1: Synthesis of this compound. 4-Nitrophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione trifluoroacetate in acetic acid under reflux. The resulting this compound is then isolated by filtration.

  • Step 2: Functionalization of the PEG linker. A discrete length PEG linker with a terminal amine and a protected carboxylic acid is used as the starting material.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr). this compound is reacted with the amino-PEG-acid linker in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the displacement of the nitro group by the amine of the PEG linker.

  • Step 4: Deprotection. The protecting group on the carboxylic acid of the PEG linker is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Step 5: Purification. The final this compound-PEG-acid conjugate is purified using column chromatography or preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.

Western Blot for Protein Degradation

This is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation) values are determined by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a PROTAC across a biological membrane.

  • Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC is added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the membrane.

By systematically synthesizing and evaluating a series of this compound-based PROTACs with diverse linkers, researchers can elucidate the structure-activity relationships that govern degradation efficacy and ultimately design more potent and selective protein degraders.

A Comparative Guide to Validating the Selectivity of 4-Nitrothalidomide-Based Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the selectivity of 4-Nitrothalidomide-based degraders. These molecules, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are central to many targeted protein degradation (TPD) strategies.[1][2][3] Ensuring their specificity is critical for minimizing off-target effects and advancing safe, effective therapeutics. The following sections present supporting experimental data, detailed protocols, and visual workflows to guide researchers in this crucial validation process.

Principles of Degrader Selectivity

A degrader's selectivity is not determined solely by its target-binding warhead. Instead, it arises from a complex interplay between the warhead, the E3 ligase ligand (e.g., this compound), the connecting linker, and the ability of these components to form a stable and productive ternary complex (Target Protein-Degrader-E3 Ligase).[4] Consequently, even a promiscuous inhibitor can be converted into a highly selective degrader.[5] However, CRBN-recruiting molecules are known to have potential off-target effects, such as the degradation of natural neosubstrates like the zinc-finger proteins IKZF1 and IKZF3. Rigorous, unbiased assessment is therefore essential.

Data Presentation: Comparing Selectivity & Performance

Quantitative data is key to comparing the performance of different degraders and validation techniques. The tables below summarize the types of data generated during selectivity profiling.

Table 1: Comparison of Key Selectivity Profiling Techniques

TechniquePrincipleAdvantagesDisadvantagesThroughput
Global Proteomics (MS-based) Unbiased, large-scale quantification of thousands of proteins in a cell lysate post-treatment to identify all degradation events.Comprehensive, unbiased view of on- and off-target effects; discovers unexpected off-targets.Resource-intensive; may not detect low-abundance proteins; requires orthogonal validation.Low to Medium
Targeted Proteomics (e.g., PRM) Mass spectrometry-based method focused on quantifying a pre-defined list of specific on- and off-target proteins with high sensitivity and accuracy.Highly sensitive and specific; excellent for validating hits from global proteomics and quantifying known neosubstrates.Biased approach, will not identify novel off-targets; requires prior knowledge of targets.Medium
Western Blot Antibody-based detection to quantify levels of specific proteins (on-target and selected off-targets).Widely accessible; provides robust validation of proteomics data; relatively inexpensive.Low throughput; semi-quantitative; dependent on antibody quality and specificity.Low
HiBiT Lytic Assay A luminescent peptide tag (HiBiT) is inserted into the target protein using CRISPR/Cas9, allowing for sensitive, real-time quantification of protein levels.High sensitivity; kinetic and endpoint measurements; suitable for high-throughput screening.Requires genetic engineering of cell lines for each target; potential for tag interference.High

Table 2: Illustrative Performance Data for a Hypothetical Degrader

This table provides an example of how to present comparative data for a new this compound-based degrader ("Degrader-4NT") against an alternative that recruits a different E3 ligase, such as Von Hippel-Lindau (VHL).

CompoundTarget ProteinOn-Target DC₅₀On-Target DₘₐₓOff-Target DC₅₀ (IKZF1)Off-Target Dₘₐₓ (IKZF1)
Degrader-4NT Target X15 nM95%850 nM40%
Degrader-VHL Target X25 nM92%>10,000 nM<5%
  • DC₅₀ : The concentration of the degrader required to induce 50% degradation of the target protein.

  • Dₘₐₓ : The maximum percentage of protein degradation achieved.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental processes is crucial for understanding and executing validation studies.

G cluster_0 Mechanism of this compound Degrader Target Target Protein Ternary Ternary Complex (Target-Degrader-CRBN) Target->Ternary Binds Degrader 4-NT Degrader Degrader->Ternary Mediates CRBN CRBN E3 Ligase CRBN->Ternary Binds PolyUb Poly-ubiquitinated Target Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of CRBN-mediated targeted protein degradation.

G cluster_proteomics Unbiased Global Profiling cluster_western Targeted Validation Start Treat Cells with Degrader (Dose-Response & Time-Course) Lysis Cell Lysis & Protein Quantification Start->Lysis Split Lysis->Split Digestion Protein Digestion & Peptide Cleanup Split->Digestion Global Proteomics SDSPAGE SDS-PAGE & Membrane Transfer Split->SDSPAGE Western Blot MS LC-MS/MS Analysis Digestion->MS Data Data Analysis: Identify & Quantify Proteins MS->Data Hits Identify On- & Off-Target Hits Data->Hits Validate Confirm Degradation of On-Target & Key Off-Targets Hits->Validate Inform Validation Immunoblot Immunoblotting with Specific Antibodies SDSPAGE->Immunoblot Quantify Signal Detection & Quantification Immunoblot->Quantify Quantify->Validate

Caption: Experimental workflow for validating degrader selectivity.

G Start Significant Off-Target Degradation Identified? Option1 Modify Linker (Length, Composition, Attachment Point) Start->Option1 Yes Option2 Modify E3 Ligase Ligand (e.g., C5 position on phthalimide) Start->Option2 Yes Option3 Switch E3 Ligase (e.g., to VHL or cIAP) Start->Option3 Yes Accept Acceptable Selectivity Profile Start->Accept No End Re-synthesize & Re-evaluate Selectivity Profile Option1->End Option2->End Option3->End

Caption: Decision tree for mitigating off-target effects.

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust scientific inquiry.

Protocol 1: Global Proteomics for Selectivity Profiling

This protocol provides an unbiased view of proteome changes induced by the degrader.

  • Cell Culture and Treatment: Plate cells (e.g., MM.1S) to achieve 70-80% confluency. Treat with the this compound-based degrader at various concentrations (e.g., 10 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 or 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and wash cells with ice-cold PBS. Lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce and alkylate the proteins, followed by overnight digestion with trypsin.

  • Peptide Labeling (TMT-based example): Label the resulting peptides from each condition with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexed analysis of multiple samples in a single MS run.

  • Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The instrument should be run in a data-dependent acquisition mode to collect fragmentation spectra for peptide identification and quantification.

  • Data Analysis: Process the raw MS data using a software suite (e.g., Proteome Discoverer). Search the data against a human protein database to identify peptides and proteins. Quantify the relative abundance of proteins across the different treatment conditions. Identify proteins that are significantly downregulated in the degrader-treated samples compared to the vehicle control.

Protocol 2: Targeted Protein Degradation Validation (Western Blot)

This method is used to confirm the degradation of the on-target protein and specific off-targets identified by mass spectrometry.

  • Sample Preparation: Prepare cell lysates as described for proteomics and normalize the protein concentration for all samples.

  • SDS-PAGE and Protein Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize the target protein signal to the loading control to determine the percentage of degradation.

Protocol 3: Proteasome-Dependence Assay

This assay confirms that protein loss is mediated by the proteasome, a key feature of this degradation mechanism.

  • Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.

  • Degrader Addition: Add the this compound-based degrader to the pre-treated cells and incubate for the desired duration. Include control groups with the degrader alone and the inhibitor alone.

  • Analysis: Harvest the cells and perform a Western blot for the target protein as described in Protocol 2. A successful proteasome-dependent degradation will show that the protein is depleted with the degrader alone, but this depletion is "rescued" or blocked in the cells pre-treated with the proteasome inhibitor.

References

Navigating the E3 Ligase Landscape: A Comparative Analysis of 4-Nitrothalidomide's Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of a molecule is paramount. This guide provides a comprehensive comparison of 4-Nitrothalidomide's interaction with E3 ubiquitin ligases, offering insights into its potential as a selective Cereblon (CRBN) binder. While direct quantitative data on this compound's cross-reactivity across a wide panel of E3 ligases is limited in publicly available literature, this analysis leverages data from its close analogs—thalidomide, lenalidomide, and pomalidomide—to infer its selectivity profile. The primary mechanism of action for this class of molecules involves binding to CRBN, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2][3] This interaction redirects the E3 ligase activity towards "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[1][4]

Comparative Binding Affinities to Cereblon

The binding affinity of thalidomide and its analogs to CRBN is a key indicator of their potency. This compound, as a derivative, is anticipated to share this primary target. The following table summarizes the binding affinities of its parent compounds to CRBN.

CompoundBinding Affinity to CRBNAssay Type
Thalidomide~30 µM (IC50)Fluorescence-based Thermal Shift Assay
Lenalidomide~2-3 µM (IC50)Affinity Bead Competition, Fluorescence-based Thermal Shift Assay
Pomalidomide~2-3 µM (IC50)Affinity Bead Competition, Fluorescence-based Thermal Shift Assay

Note: Lower IC50/Kd values indicate higher binding affinity. Data is compiled from multiple sources and assay conditions may vary.

Inferred Cross-Reactivity Profile

Based on extensive studies of thalidomide, lenalidomide, and pomalidomide, these molecules exhibit high selectivity for CRBN. Proteomics-based approaches, such as affinity purification coupled with mass spectrometry (AP-MS), have been instrumental in identifying the primary targets of these drugs and have not revealed significant binding to other E3 ligases. While this compound has not been as extensively profiled, its structural similarity to these well-characterized agents suggests a low likelihood of significant cross-reactivity with other E3 ligases like VHL, MDM2, or IAPs, which are commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

Signaling Pathway and Experimental Workflow

The interaction of this compound with the CRL4-CRBN complex initiates a cascade of events leading to the degradation of specific proteins. The experimental workflow to assess the cross-reactivity of such a compound is a multi-step process.

cluster_0 This compound-Mediated Protein Degradation Mol This compound CRBN CRBN Mol->CRBN Binds Neo Neosubstrate (e.g., IKZF1/3) Mol->Neo Recruits CRL4 CRL4 Complex CRBN->CRL4 Part of CRBN->Neo Recruits CRL4->Neo Ubiquitinates Proteasome 26S Proteasome Neo->Proteasome Targets for Degradation Ub Ubiquitin Degradation Degraded Neosubstrate Proteasome->Degradation

This compound binds to CRBN, leading to neosubstrate degradation.

cluster_1 Cross-Reactivity Assessment Workflow Compound Test Compound (this compound) Assay Primary Assay (e.g., TR-FRET vs CRBN) Compound->Assay Panel E3 Ligase Panel Screening (CRBN, VHL, MDM2, etc.) Assay->Panel Proteomics Global Off-Target Profiling (Affinity-Purification MS) Panel->Proteomics Validation Hit Validation (Secondary Assays) Proteomics->Validation Result Selectivity Profile Validation->Result

Workflow for evaluating the E3 ligase cross-reactivity of a compound.

Experimental Protocols

To rigorously assess the cross-reactivity of this compound, a combination of targeted and global approaches is recommended.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CRBN Binding

This assay quantitatively determines the binding affinity of a test compound to CRBN.

  • Principle: The assay measures the competition between the test compound and a fluorescently labeled tracer for binding to a tagged CRBN protein. Binding of the tracer to the CRBN-antibody-terbium complex brings a fluorescent acceptor close to the terbium donor, generating a FRET signal. The test compound displaces the tracer, leading to a decrease in the FRET signal.

  • Methodology:

    • Reagents: Terbium-labeled anti-tag antibody, tagged recombinant CRBN, fluorescently labeled tracer (e.g., a thalidomide analog), and test compound (this compound).

    • Procedure: A dilution series of this compound is prepared. In a microplate, the tagged CRBN, anti-tag antibody, and tracer are incubated with the test compound.

    • Detection: After incubation, the TR-FRET signal is measured. The IC50 value is calculated by plotting the signal against the compound concentration.

Affinity Purification-Mass Spectrometry (AP-MS) for Global Off-Target Identification

This proteomic approach identifies the proteins that interact with this compound in a cellular context.

  • Principle: An immobilized version of the drug is used to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Methodology:

    • Bait Preparation: this compound is chemically linked to beads.

    • Cell Lysis and Incubation: Cells are lysed, and the lysate is incubated with the drug-conjugated beads.

    • Pull-down and Washing: The beads are washed to remove non-specific binders.

    • Elution and Digestion: Bound proteins are eluted and digested into peptides.

    • LC-MS/MS Analysis: The peptides are analyzed by liquid chromatography-tandem mass spectrometry to identify the proteins. By comparing the proteins pulled down by this compound to those pulled down by control beads, specific interactors, including any off-target E3 ligases, can be identified.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement in a cellular environment.

  • Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature.

  • Methodology:

    • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

    • Heating: The treated cells are heated to a range of temperatures.

    • Lysis and Protein Quantification: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein. The amount of soluble target protein (e.g., CRBN and other E3 ligases) at each temperature is quantified by Western blot or mass spectrometry.

    • Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound with a broad spectrum of E3 ligases is not extensively documented, the wealth of data on its close analogs strongly supports a high degree of selectivity for Cereblon. The experimental protocols outlined above provide a robust framework for confirming this inferred selectivity and for comprehensively characterizing the interaction profile of this compound. For researchers in drug development, leveraging these approaches is crucial for building a comprehensive understanding of a compound's mechanism of action and for ensuring its safety and efficacy.

References

Unraveling Teratogenic Potential: A Comparative Analysis of 4-Nitrothalidomide and Thalidomide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the teratogenic profiles of 4-Nitrothalidomide and its parent compound, thalidomide, reveals that the addition of a nitro group to the phthalimide ring does not eliminate the risk of developmental toxicity. While direct, extensive comparative studies on the teratogenic potential of this compound are limited, existing evidence from analogue studies strongly suggests it retains the notorious teratogenic activity of thalidomide, mediated through the Cereblon (CRBN) pathway.

Thalidomide's tragic history as a potent human teratogen, causing severe birth defects such as phocomelia and amelia, has led to stringent evaluation of its analogues.[1][2][3][4] The primary mechanism of thalidomide's teratogenic and therapeutic effects is its ability to bind to the Cereblon (CRBN) protein, a component of the CULLIN4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[5] This binding alters the substrate specificity of the E3 ligase, leading to the degradation of specific proteins, which in turn causes the observed developmental abnormalities.

Studies on thalidomide congeners have shown that substitutions on the phthalimide ring can modulate its biological activity. Notably, research involving rabbit and non-human primate models has indicated that the introduction of an amino or a nitro group at the 4-position of the phthaloyl ring does not abolish its teratogenic effects. This suggests that this compound is likely to exhibit a teratogenic profile similar to that of thalidomide.

Comparative Biological Activities and Teratogenic Potential

FeatureThalidomideThis compoundSupporting Evidence
Teratogenic Potential High, confirmed human teratogen causing severe limb and organ defects.Presumed High. Aromatic substitution with a nitro group does not eliminate teratogenic activity in animal models.
Primary Mechanism of Action Binds to Cereblon (CRBN), altering E3 ligase activity.Expected to bind to Cereblon (CRBN), mirroring thalidomide's mechanism.
Cereblon (CRBN) Binding Affinity (IC50) ~2 µM11 µM (for a nitro-substituted thalidomide analog)
Key Downstream Effects Degradation of transcription factors (e.g., SALL4, p63), leading to limb development defects. Inhibition of angiogenesis.Expected to induce degradation of similar downstream targets and inhibit angiogenesis.Inferred from mechanistic similarity.
Animal Models for Teratogenicity Testing Rabbit, non-human primates, zebrafish, and chick embryos are sensitive models. Rodents are generally resistant.The same sensitive animal models are expected to be relevant for testing.Inferred from structural and mechanistic similarity.

Signaling Pathway and Experimental Workflow

The teratogenic cascade initiated by both thalidomide and, presumably, this compound is centered on their interaction with the CRL4-CRBN E3 ubiquitin ligase complex. This interaction commandeers the cellular machinery for protein degradation, leading to the destruction of key developmental proteins.

Thalidomide_and_4-Nitrothalidomide_Signaling_Pathway cluster_0 Cellular Environment Thalidomide Thalidomide or This compound CRBN CRBN Thalidomide->CRBN Binds to CRL4 CRL4 Complex (DDB1, CUL4A, ROC1) CRBN->CRL4 Part of Neosubstrate Neosubstrate (e.g., SALL4, p63) CRL4->Neosubstrate Ubiquitinates Neosubstrate->CRBN Recruited by Thalidomide-bound CRBN Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Degradation Degraded Neosubstrate Proteasome->Degradation Results in LimbDefects Limb Defects & Other Malformations Degradation->LimbDefects Leads to Ub Ubiquitin

Presumed signaling pathway for this compound-induced teratogenicity.

A rigorous comparative analysis of the teratogenic potential of these two compounds necessitates a structured experimental approach, employing both in vitro and in vivo models.

Experimental_Workflow cluster_workflow Comparative Teratogenicity Assessment cluster_invitro In Vitro Details cluster_invivo In Vivo Details start Compound Synthesis and Characterization in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Animal Studies start->in_vivo data_analysis Data Analysis and Potency Comparison in_vitro->data_analysis cereblon_binding Cereblon Binding Assays (e.g., TR-FRET, FP) cell_based Cell-Based Assays (e.g., Neosubstrate Degradation) in_vivo->data_analysis zebrafish Zebrafish Embryotoxicity Test (Pectoral fin defects) chick Chick Embryo Model (Limb malformations) rabbit Rabbit Teratogenicity Study (Phocomelia, amelia) conclusion Comparative Teratogenic Potential Assessment data_analysis->conclusion

Workflow for comparative experimental analysis.

Detailed Experimental Protocols

To ensure a robust comparison between this compound and thalidomide, standardized experimental protocols are essential.

Cereblon Binding Assays

Objective: To quantify and compare the binding affinities of this compound and thalidomide to the Cereblon protein.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

  • Principle: This assay measures the proximity of a donor and an acceptor fluorophore. A tagged CRBN protein is labeled with a donor-conjugated antibody. A fluorescently labeled thalidomide analog (tracer) binds to CRBN, bringing an acceptor fluorophore close to the donor, generating a FRET signal.

  • Protocol:

    • Incubate a constant concentration of the donor-labeled CRBN and the acceptor-labeled tracer with varying concentrations of the unlabeled test compound (this compound or thalidomide).

    • The test compound will compete with the tracer for binding to CRBN, leading to a decrease in the FRET signal.

    • Measure the TR-FRET signal after an incubation period.

    • The IC50 value, representing the concentration of the test compound that inhibits 50% of the tracer binding, is determined by plotting the FRET signal against the compound concentration.

2. Fluorescence Polarization (FP) Assay:

  • Principle: This method measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescently labeled thalidomide analog (tracer) will have a low polarization value. When it binds to the much larger CRBN protein, its tumbling slows, and the polarization value increases.

  • Protocol:

    • Mix a constant concentration of CRBN and the fluorescent tracer.

    • Add serial dilutions of the unlabeled competitor compound (this compound or thalidomide).

    • Measure the fluorescence polarization. A more potent competitor will displace more tracer, resulting in a lower polarization value.

    • Calculate the IC50 from the resulting dose-response curve.

In Vivo Teratogenicity Assessment

Objective: To evaluate and compare the incidence and severity of developmental abnormalities induced by this compound and thalidomide in sensitive animal models.

1. Zebrafish Embryotoxicity Test (ZET):

  • Animal Model: Zebrafish (Danio rerio) embryos.

  • Protocol:

    • Expose newly fertilized zebrafish embryos to a range of concentrations of this compound and thalidomide (dissolved in a suitable vehicle like DMSO) from a few hours post-fertilization.

    • Maintain the embryos in a controlled environment (temperature, light cycle).

    • At specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization), assess for various endpoints including mortality, hatching rate, and morphological abnormalities.

    • Pay specific attention to developmental defects known to be induced by thalidomide, such as shortening or absence of the pectoral fins.

    • Determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC) for teratogenic effects for each compound.

2. Rabbit Embryo-Fetal Development Study:

  • Animal Model: Pregnant New Zealand white rabbits, a species known to be sensitive to thalidomide's teratogenic effects.

  • Protocol:

    • Administer this compound and thalidomide orally at various dose levels to different groups of pregnant rabbits during the critical period of organogenesis (e.g., gestation days 6 to 18).

    • Include a control group receiving the vehicle only.

    • On a specific gestation day (e.g., day 29), humanely euthanize the does and perform a caesarean section.

    • Examine the fetuses for external, visceral, and skeletal malformations.

    • Record the incidence and type of malformations, with a particular focus on limb defects like amelia and phocomelia.

    • Conduct a dose-response analysis to compare the teratogenic potency of the two compounds.

References

In Vivo Efficacy of Thalidomide-Derivative-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide offers a comparative analysis of the in vivo efficacy of prominent PROTACs that utilize thalidomide derivatives, such as pomalidomide and lenalidomide, to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This comparison is intended for researchers, scientists, and drug development professionals, providing a data-driven overview of their performance in preclinical animal models.

It is important to note that while 4-Nitrothalidomide is a key precursor for the synthesis of thalidomide-based CRBN ligands, a comprehensive search of publicly available scientific literature did not yield specific in vivo efficacy studies for PROTACs directly incorporating a this compound moiety as the CRBN recruiter. Therefore, this guide will focus on the well-documented in vivo performance of PROTACs built with its derivatives, offering a valuable benchmark for the field.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide-based PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with the CRBN E3 ubiquitin ligase.[1] This ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) PROTAC Thalidomide-Derivative PROTAC POI->PROTAC Ternary_Complex POI-PROTAC-CRBN Complex POI->Ternary_Complex PROTAC->Ternary_Complex Forms Ternary Complex CRBN CRBN E3 Ligase CRBN->PROTAC CRBN->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Ubiquitination POI_Ub Polyubiquitinated POI Ub->POI_Ub Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->POI_Ub POI_Ub->Proteasome Degradation

General mechanism of a thalidomide-derivative-based PROTAC.

Comparative In Vivo Efficacy of Thalidomide-Derivative-Based PROTACs

The following tables summarize the in vivo performance of notable thalidomide-derivative-based PROTACs from preclinical studies.

PROTACTargetE3 Ligase LigandCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
ARV-825 BET (BRD4)PomalidomideT-cell Acute Lymphoblastic Leukemia (CCRF-CEM xenograft)MouseNot SpecifiedSignificantly reduced tumor growth[2]
dBET1 BET (BRD4)ThalidomideAcute Myeloid Leukemia (MV4;11 xenograft)MouseNot SpecifiedSignificant reduction in tumor size[2]
dALK series ALKPomalidomide (C5-modified)Anaplastic Lymphoma (xenograft)Mouse50 mg/kg, i.p., every three daysSignificant tumor growth inhibition
Compound 16 EGFRPomalidomideNon-Small-Cell Lung Cancer (A549 cells)Not Specified in abstractNot Specified in abstractMost potent cytotoxic effects in vitro; degrades EGFR

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are generalized protocols based on the cited literature for evaluating PROTAC efficacy in xenograft models.

In Vivo Xenograft Studies

A common method to evaluate the in vivo efficacy of PROTACs is through the use of xenograft models, where human cancer cells are implanted into immunocompromised mice.

Key Methodological Details:

  • Cell Lines: Specific human cancer cell lines relevant to the target of interest are used (e.g., MV4;11 for AML, CCRF-CEM for T-ALL).

  • Animal Models: Immunocompromised mice, such as SCID or nude mice, are typically used to prevent rejection of the human tumor cells.

  • Tumor Implantation: Cancer cells are implanted subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size before the initiation of treatment.

  • Treatment Groups: Mice are randomized into different groups, including a vehicle control group and one or more PROTAC treatment groups.

  • PROTAC Administration: The PROTAC is formulated in a suitable vehicle and administered to the mice via a specified route (e.g., intraperitoneal - i.p.) and schedule (e.g., daily, every three days).

  • Efficacy Endpoints: The primary endpoint is typically the inhibition of tumor growth, which is monitored by measuring tumor volume with calipers over time. Body weight is also monitored as an indicator of toxicity.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow start Implant Human Cancer Cells into Immunocompromised Mice tumor_growth Allow Tumors to Establish and Grow start->tumor_growth randomization Randomize Mice into Vehicle and Treatment Groups tumor_growth->randomization treatment Administer PROTAC (e.g., i.p.) according to Dosing Regimen randomization->treatment monitoring Monitor Tumor Volume and Body Weight Throughout the Study treatment->monitoring endpoint Study Endpoint Reached (e.g., max tumor volume) monitoring->endpoint analysis Excise Tumors for Pharmacodynamic Analysis (e.g., Western Blot for POI) endpoint->analysis data_analysis Analyze Tumor Growth Inhibition (TGI) analysis->data_analysis

General workflow for in vivo xenograft studies.

Signaling Pathway Example: BET Protein Degradation

PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, have shown significant preclinical efficacy. The degradation of BRD4 leads to the downregulation of key oncogenes like c-Myc, resulting in reduced cell proliferation and tumor growth.

BET_Pathway cluster_pathway BET Protein Degradation Pathway BET_PROTAC BET PROTAC (e.g., ARV-825) Ternary_Complex Ternary Complex BET_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc c-Myc Gene Transcription BRD4->cMyc Promotes CRBN CRBN CRBN->Ternary_Complex Ub_Proteasome Ubiquitin-Proteasome System Ternary_Complex->Ub_Proteasome Induces Ubiquitination Degradation BRD4 Degradation Ub_Proteasome->Degradation Degradation->cMyc Downregulates Proliferation Tumor Cell Proliferation cMyc->Proliferation

Simplified signaling pathway affected by BET PROTACs.

Comparison with Alternative Approaches

Thalidomide-derivative-based PROTACs offer a distinct advantage over traditional small molecule inhibitors by inducing the complete removal of the target protein, which can lead to a more profound and durable biological response. However, the development of PROTACs faces challenges, including their larger molecular size, which can impact their pharmacokinetic properties. As the field advances, other E3 ligases, such as VHL, are also being successfully utilized for PROTAC development, offering alternative strategies for targeted protein degradation.

Conclusion

PROTACs utilizing thalidomide derivatives like pomalidomide and lenalidomide have demonstrated significant in vivo efficacy across a range of preclinical cancer models. By catalytically inducing the degradation of key cancer-driving proteins, these molecules represent a powerful and versatile therapeutic platform. While direct in vivo comparative data for this compound-based PROTACs is currently lacking, the successful clinical translation of other thalidomide-based degraders provides a strong rationale for the continued exploration and development of novel CRBN-recruiting PROTACs. Future research will likely focus on optimizing the physicochemical properties of these molecules and expanding the repertoire of E3 ligases that can be effectively hijacked for therapeutic benefit.

References

A Comparative Structural Analysis of 4-Nitrothalidomide and Other Key Ligands Bound to the CRBN-DDB1 Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and binding characteristics of 4-Nitrothalidomide in complex with the Cereblon (CRBN)-DDB1 E3 ubiquitin ligase machinery. Due to the limited publicly available data specifically for this compound, this guide draws comparisons with its parent compound, thalidomide, and its more potent derivatives, lenalidomide and pomalidomide, for which extensive structural and quantitative data exist. This compound is a key synthetic intermediate in the production of pomalidomide and is presumed to share a similar mechanism of action[1][2].

The binding of these small molecules to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, modulates the ligase's substrate specificity. This "molecular glue" mechanism leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells[3][4][5]. Understanding the structural nuances of how these ligands interact with CRBN is paramount for the rational design of novel therapeutics with improved potency and specificity.

Quantitative Binding Affinity Data

The binding affinity of immunomodulatory drugs (IMiDs) to the CRBN-DDB1 complex is a critical determinant of their biological activity. While direct, peer-reviewed quantitative binding data for this compound is scarce, available information on related compounds provides a valuable benchmark. The following table summarizes reported binding affinities for thalidomide, lenalidomide, pomalidomide, and an analog of this compound.

CompoundBinding Affinity to CRBN (Kd or IC50)MethodReference
Thalidomide~1-10 µMVaries
Lenalidomide~0.64 µMIsothermal Titration Calorimetry (ITC)
PomalidomideMore potent than lenalidomideVaries
This compound analog>40 µM (Ki)FRET

Note: The binding affinity of this compound is inferred to be comparable to or slightly weaker than that of pomalidomide due to their structural similarity. The provided Ki value for a 4-nitro-substituted thalidomide analog suggests a weaker binding affinity compared to other IMiDs, but further direct experimental validation is required.

Structural Insights from X-ray Crystallography

Crystal structures of the DDB1-CRBN complex with thalidomide, lenalidomide, and pomalidomide have revealed a conserved binding mode. The glutarimide moiety of the ligands inserts into a hydrophobic pocket on the thalidomide-binding domain (TBD) of CRBN, while the phthalimide ring is more solvent-exposed. This interaction is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly stronger binding affinity to CRBN than the (R)-enantiomer. This stereospecificity is a crucial factor in the biological activity of these compounds.

Although a crystal structure of this compound bound to CRBN-DDB1 is not publicly available, its structural similarity to thalidomide and pomalidomide suggests it will occupy the same binding pocket. The addition of a nitro group at the 4-position of the phthalimide ring is not expected to disrupt the core interactions of the glutarimide moiety but may influence interactions at the solvent-exposed interface, potentially affecting neosubstrate recruitment.

Signaling Pathway and Experimental Workflow

The binding of this compound to CRBN is the initiating event in a signaling cascade that leads to the degradation of specific target proteins. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for characterizing the binding of ligands to the CRBN-DDB1 complex.

G cluster_0 Cellular Environment cluster_1 Downstream Effects 4_Nitrothalidomide 4_Nitrothalidomide CRBN_DDB1 CRBN-DDB1 Complex 4_Nitrothalidomide->CRBN_DDB1 Binds to Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN_DDB1->Neosubstrate Recruits Ubiquitin Ubiquitin Neosubstrate->Ubiquitin Polyubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targeted for Degradation Degraded_Neosubstrate Degraded Neosubstrate Proteasome->Degraded_Neosubstrate Degrades Downstream_Effects Anti-proliferative, Immunomodulatory, Anti-angiogenic Effects Degraded_Neosubstrate->Downstream_Effects G cluster_0 Experimental Workflow start Start protein_prep Protein Expression & Purification (CRBN-DDB1 complex) start->protein_prep ligand_prep Ligand Synthesis & Characterization (this compound) start->ligand_prep binding_assay Binding Affinity Measurement (ITC, SPR, or FP) protein_prep->binding_assay ligand_prep->binding_assay structural_studies Structural Analysis (X-ray Crystallography or NMR) binding_assay->structural_studies cellular_assays Cellular Activity Assays (e.g., Neosubstrate Degradation) binding_assay->cellular_assays data_analysis Data Analysis & Comparison structural_studies->data_analysis cellular_assays->data_analysis end End data_analysis->end

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Nitrothalidomide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of potent chemical compounds are paramount to ensuring both laboratory safety and environmental protection. 4-Nitrothalidomide, a derivative of thalidomide, requires stringent handling and disposal protocols due to its potential hazards. This guide provides essential, step-by-step information for the safe disposal of this compound, building on established safety procedures for hazardous chemical waste.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance, and it is crucial to be aware of its associated risks before handling. The following table summarizes key safety information.

PropertyValueSource
Molecular Formula C13H9N3O6[1][2]
Molecular Weight 303.23 g/mol [2]
Physical State Solid[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Signal Word Warning
Pictogram GHS07 (Harmful)

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment. The minimum required PPE for handling this compound is outlined below.

TaskGownGlovesEye ProtectionRespiratory Protection
Handling Solid Compound Disposable, solid-front gown with tight-fitting cuffsTwo pairs of chemotherapy-rated, powder-free glovesSafety goggles and a face shieldNIOSH-certified N95 or N100 respirator
Handling Solutions Disposable, solid-front gown with tight-fitting cuffsTwo pairs of chemotherapy-rated, powder-free glovesSafety gogglesWork in a certified chemical fume hood

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its analogs is incineration by a licensed professional waste disposal service. Adherence to institutional and local regulations is mandatory.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including solid waste (e.g., contaminated gloves, bench paper), liquid waste (e.g., solutions), and contaminated labware, must be segregated at the point of generation.

  • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical waste.

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the chemical name "this compound".

  • Include the approximate amount or concentration of the constituents.

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.

  • The storage area should be away from incompatible materials and clearly marked as a hazardous waste accumulation site.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Maintain a detailed log of the waste generated, including the quantity and date of accumulation.

  • The EHS department will coordinate with a licensed waste disposal service for transportation and high-temperature incineration.

5. Spill Response: In the event of a spill, follow these immediate actions:

  • Evacuate: Ensure all non-essential personnel leave the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Contain: Use an appropriate absorbent material to contain the spill.

  • Clean: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or decontamination solution.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

A Generation of this compound Waste (Solid, Liquid, Contaminated Labware) B Segregate Waste at Point of Generation A->B C Collect in a Dedicated, Compatible, and Sealed Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in a Designated and Secure Satellite Accumulation Area D->E F Maintain a Log of Generated Waste E->F G Contact Institutional EHS Office for Waste Pickup F->G H Professional Disposal via High-Temperature Incineration G->H

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its proper and safe disposal, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling 4-Nitrothalidomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4-Nitrothalidomide. As a potent chemical compound, stringent adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a nitrosylated thalidomide analogue and should be handled as a potent cytotoxic compound.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1]

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash hands thoroughly after handling

  • P270: Do not eat, drink or smoke when using this product

  • P271: Use only outdoors or in a well-ventilated area

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P330: Rinse mouth

  • P362+P364: Take off contaminated clothing and wash it before reuse

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed

  • P405: Store locked up

  • P501: Dispose of contents/container to an approved waste disposal plant

A thorough risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE.[1] The following table summarizes the minimum required PPE.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Compound Chemical splash goggles and a face shield.[1]Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile, neoprene).[1]Disposable, solid-front gown with tight-fitting cuffs.NIOSH-certified N95 or N100 respirator.
Handling Solutions Chemical splash goggles.Two pairs of chemotherapy-rated, powder-free gloves.Disposable, solid-front gown with tight-fitting cuffs.Work within a certified chemical fume hood.
Handling Waste Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile, neoprene).Flame-resistant lab coat, buttoned, with full-length pants and closed-toe shoes.Work in a well-ventilated area, preferably a fume hood.

Operational Plans: Handling and Preparation

All handling of this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Weighing and Aliquoting Solid Compound
  • Preparation : Don all required PPE as outlined in the table above. Prepare the workspace by laying down a disposable, plastic-backed absorbent pad.

  • Tare : Place a clean, empty vial with a secure lid on an analytical balance and tare.

  • Dispense : Carefully dispense the desired amount of solid this compound into the tared vial. Use tools that minimize dust generation, such as a micro-spatula.

  • Seal and Weigh : Securely close the vial lid.

  • Decontaminate : Wipe the exterior of the vial with a suitable decontamination solution (e.g., 70% ethanol) before removing it from the fume hood.

Preparing a Stock Solution
  • Solvent Addition : In the chemical fume hood, add the desired solvent to the vial containing the pre-weighed this compound.

  • Dissolution : Securely cap the vial and mix gently by inversion or vortexing until the solid is completely dissolved.

  • Labeling : Clearly label the vial with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Handling_and_Preparation_Workflow cluster_weighing Weighing Solid Compound cluster_solution Preparing Stock Solution weigh_prep Preparation & PPE weigh_tare Tare Vial weigh_prep->weigh_tare weigh_dispense Dispense Solid weigh_tare->weigh_dispense weigh_seal Seal & Weigh weigh_dispense->weigh_seal weigh_decon Decontaminate Vial weigh_seal->weigh_decon sol_add Add Solvent in Fume Hood sol_dissolve Dissolve Compound sol_add->sol_dissolve sol_label Label Vial sol_dissolve->sol_label

Workflow for handling and preparing this compound.

Disposal Plan

As a cytotoxic compound, this compound and all contaminated materials must be disposed of as hazardous waste in accordance with institutional and local regulations.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound (e.g., gloves, gowns, absorbent pads, empty vials) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with "Cytotoxic Waste" and the appropriate hazard symbols.

  • Liquid Waste : All liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste : Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.

Decontamination and Final Disposal
  • Surface Decontamination : After handling, decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol, isopropanol) followed by a cleaning agent (e.g., soap and water). All cleaning materials must be disposed of as cytotoxic waste.

  • Container Management : Keep all hazardous waste containers securely sealed when not in use. Store them in a designated, secure, and well-ventilated area away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of all this compound waste through your institution's EHS department. Cytotoxic waste is typically disposed of via high-temperature incineration.

Disposal_Workflow cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_final Final Disposal solid_waste Solid Waste collect_solid Labeled Cytotoxic Container solid_waste->collect_solid liquid_waste Liquid Waste collect_liquid Labeled Liquid Waste Container liquid_waste->collect_liquid sharps_waste Sharps Waste collect_sharps Labeled Sharps Container sharps_waste->collect_sharps decon Decontaminate Surfaces collect_solid->decon collect_liquid->decon collect_sharps->decon storage Secure Storage decon->storage disposal EHS Collection & Incineration storage->disposal

Workflow for the safe disposal of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

EmergencyProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained and equipped to handle it, contain the spill with absorbent material. For large spills or if you are unsure, contact your institution's EHS department immediately.

This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrothalidomide
Reactant of Route 2
Reactant of Route 2
4-Nitrothalidomide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.